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Physicochemical properties and characterization of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol

An In-depth Technical Guide to the Physicochemical Properties and Characterization of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol Abstract This technical guide provides a comprehensive overview of the anticipated physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties and Characterization of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties and characterization of the novel compound, 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust predictive profile. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, purification, and analytical characterization of this and similar azetidine-containing compounds. The azetidine ring is a valuable scaffold in medicinal chemistry, and the incorporation of a trifluoromethylphenyl group can significantly enhance a molecule's metabolic stability and binding affinity.[1][2][3]

Introduction: The Significance of the Azetidine Scaffold and Trifluoromethyl Moiety

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[2][4] Their strained ring system imparts a unique three-dimensional character, offering a desirable vector for substituent placement in drug design. The incorporation of an azetidine moiety can lead to improved physicochemical properties such as solubility and metabolic stability when compared to more flexible aliphatic chains or larger ring systems.[2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine scaffold, highlighting its therapeutic relevance.[1][2]

The trifluoromethyl (CF3) group is a common substituent in modern pharmaceuticals.[3] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3] The CF3 group often enhances metabolic stability by blocking sites of oxidation and can improve a compound's binding affinity to its biological target through various non-covalent interactions.[3] The combination of an azetidine-3-ol core with a 4-(trifluoromethyl)phenyl substituent, as in the title compound, presents a promising scaffold for the development of novel therapeutics.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol. These values are estimated based on the properties of structurally related compounds and the known effects of the constituent functional groups.

PropertyPredicted ValueRationale and Comparative Data
Molecular Formula C₁₀H₁₀F₃NOBased on the chemical structure.
Molecular Weight 217.19 g/mol Calculated from the molecular formula. A similar compound, 3-(2-(Trifluoromethyl)phenyl)azetidin-3-ol, has a molecular weight of 217.19 g/mol .[5]
Physical Form SolidAzetidin-3-ol derivatives are often solids at room temperature. For example, 3-(trifluoromethyl)azetidin-3-ol hydrochloride is a solid.[6]
Melting Point 100-150 °CThe melting point will be influenced by the crystalline packing, which is affected by the rigid azetidine ring and the phenyl group. This is a broad estimation.
Boiling Point > 300 °CHigh boiling point is expected due to the polar alcohol and amine functionalities, as well as the molecular weight.
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol, Ethanol). Limited solubility in water.The hydroxyl and amine groups will contribute to solubility in polar solvents. The trifluoromethylphenyl group will increase lipophilicity, likely reducing water solubility. The trifluoromethyl group generally increases lipophilicity.[3]
pKa Amine (NH): ~8-9; Alcohol (OH): ~14-15The pKa of the azetidine nitrogen is expected to be slightly lower than that of a typical acyclic secondary amine due to ring strain. The alcohol pKa is expected to be similar to other tertiary alcohols.
LogP 1.5 - 2.5The trifluoromethylphenyl group significantly increases the lipophilicity (LogP). The Hansch π value for a CF3 group is +0.88.[3] This is a calculated estimate.

Synthesis and Purification

A plausible synthetic route to 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol would involve the reaction of a suitable N-protected 3-azetidinone with a Grignard or organolithium reagent derived from 4-bromobenzotrifluoride, followed by deprotection.

Synthetic Workflow

G reagent1 4-Bromobenzotrifluoride intermediate1 4-(Trifluoromethyl)phenyl Grignard or Organolithium reagent1->intermediate1 Organometallic Formation reagent2 Mg or n-BuLi reagent2->intermediate1 intermediate2 N-protected-3-[4-(Trifluoromethyl)phenyl] azetidin-3-ol intermediate1->intermediate2 Nucleophilic Addition reagent3 N-protected 3-Azetidinone reagent3->intermediate2 product 3-[4-(Trifluoromethyl)phenyl] azetidin-3-ol intermediate2->product Removal of Protecting Group reagent4 Deprotection (e.g., H₂/Pd or acid) reagent4->product

Caption: Proposed synthetic pathway for 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol.

Step-by-Step Protocol
  • Formation of the Organometallic Reagent:

    • To a solution of 4-bromobenzotrifluoride in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (for Grignard) or a solution of n-butyllithium (for organolithium) at a controlled temperature (typically 0 °C to room temperature).

    • Stir the mixture until the magnesium is consumed or the lithiation is complete. The successful formation of the organometallic reagent is the critical first step.

  • Nucleophilic Addition to N-Protected 3-Azetidinone:

    • Dissolve N-Boc-3-azetidinone (a common commercially available starting material) in an anhydrous aprotic solvent (e.g., THF).

    • Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.

    • Slowly add the freshly prepared 4-(trifluoromethyl)phenyl Grignard or organolithium reagent to the azetidinone solution.

    • Allow the reaction to stir at low temperature for a specified time before gradually warming to room temperature.

  • Work-up and Isolation of the Intermediate:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-protected intermediate.

  • Purification of the Intermediate:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Deprotection:

    • If an N-Boc protecting group is used, it can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

    • If an N-benzyl protecting group is used, it can be removed by catalytic hydrogenation (e.g., H₂, Pd/C in ethanol).

  • Final Purification:

    • After deprotection and work-up, the final product can be purified by crystallization or column chromatography to yield 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol.

Spectroscopic and Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the analysis of novel small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and azetidine protons.

    • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Azetidine Protons: The methylene (CH₂) protons of the azetidine ring will likely appear as multiplets in the region of δ 3.0-4.5 ppm. The exact chemical shifts and coupling patterns will depend on the ring conformation and the nature of the nitrogen substituent (if any).

    • Hydroxyl Proton: A broad singlet for the OH proton, the chemical shift of which will be concentration and solvent dependent.

    • Amine Proton: A broad singlet for the NH proton, which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR will provide information on the number and type of carbon atoms.

    • Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

    • Trifluoromethyl Carbon: A quartet around δ 120-130 ppm with a large ¹JCF coupling constant.

    • Azetidine Carbons: The carbon bearing the hydroxyl and phenyl groups (C3) will be in the range of δ 60-80 ppm, while the other two azetidine carbons (C2 and C4) will be in the range of δ 40-60 ppm.

  • ¹⁹F NMR: The fluorine NMR is a sensitive technique for characterizing fluorinated compounds.

    • A singlet is expected for the CF₃ group, with a chemical shift typically between -60 and -65 ppm relative to a standard like CFCl₃.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): This will be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The expected exact mass can be calculated from the molecular formula.

  • Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique and is expected to show a prominent protonated molecular ion peak [M+H]⁺. EI-MS, a harder ionization technique, may show fragmentation patterns corresponding to the loss of water, or cleavage of the azetidine ring. A characteristic fragment would likely be the tropylium ion of the trifluoromethylphenyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ for the secondary amine.

  • C-H Stretch (Aromatic and Aliphatic): Absorptions in the 2850-3100 cm⁻¹ region.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: Strong absorption bands in the 1000-1400 cm⁻¹ region, characteristic of the CF₃ group.[8]

  • C-N Stretch: An absorption in the 1020-1250 cm⁻¹ range.

  • C-O Stretch: An absorption in the 1050-1150 cm⁻¹ range for the tertiary alcohol.

Characterization Workflow

G start Synthesized Compound purification Purification (Chromatography/Crystallization) start->purification purity_check Purity Assessment (HPLC, LC-MS) purification->purity_check structure_elucidation Structural Elucidation purity_check->structure_elucidation nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) structure_elucidation->nmr ms Mass Spectrometry (HRMS, ESI-MS) structure_elucidation->ms ir Infrared Spectroscopy structure_elucidation->ir final_characterization Fully Characterized 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol nmr->final_characterization ms->final_characterization ir->final_characterization

Caption: A typical workflow for the characterization of a novel small molecule.

Potential Applications and Future Directions

The scaffold of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol is of significant interest for drug discovery. The tertiary alcohol can serve as a hydrogen bond donor or acceptor, and the azetidine nitrogen can be further functionalized to modulate the compound's properties or to attach it to other molecular fragments. The trifluoromethylphenyl group is a well-established pharmacophore that can enhance metabolic stability and target affinity.[3] This compound could serve as a valuable building block for the synthesis of more complex molecules with potential applications in areas such as oncology, neuroscience, and infectious diseases, where azetidine-containing molecules have shown promise.[2][9]

Future work should focus on the actual synthesis and experimental characterization of this compound to validate the predicted properties. Furthermore, the exploration of its biological activity through in vitro and in vivo screening would be a logical next step to unlock its therapeutic potential.

References

  • Singh, G. S., D'hooghe, M., & De Kimpe, N. (2007). Synthesis and reactivity of azetidines. In Comprehensive Organic Synthesis II (Vol. 5, pp. 1-64). Elsevier.
  • Azetidine derivatives in medicinal chemistry.
  • Morimoto, A., Okutani, T., & Masuda, K. (1973). Studies on Azetidine Derivatives. IV. Synthesis and Some Reactions of Azetidin-3-one Derivatives. Chemical & Pharmaceutical Bulletin, 21(1), 228-231.
  • Process for the preparation of 1-substituted azetidine-3-ol derivatives.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Bioactive Azetidinone: A Review. TIJER.org.
  • 3-(Trifluoromethyl)azetidin-3-ol hydrochloride. Sigma-Aldrich.
  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC.
  • 3-(2,4-difluorophenyl)azetidin-3-ol. Sigma-Aldrich.
  • FT-IR spectrum of 3-(4-(trifluoromethyl)phenyl)-3,4-dihydro- 2H-benzo[e][10][11]oxazine. ResearchGate.

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.
  • Azetidines in medicinal chemistry: emerging applic
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • 3-(4-(TRIFLUOROMETHYL)PHENYL)AZETIDINE. Fluorochem.
  • Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. The Royal Society of Chemistry.
  • Synthesis of 4-(trifluoromethyl)azetidin-2-one building blocks and their transformation into novel CF3-substituted amines and heterocyclic systems.
  • Substituted Azetidines in Drug Discovery. Life Chemicals.
  • Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals.
  • (3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-((trimethylsilyl)oxy)propyl). PubChem.
  • 5-(azetidin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride. Chemspace.
  • Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers (RSC Publishing).
  • 3-(4-fluorophenyl)azetidin-3-ol hydrochloride (C9H10FNO). PubChemLite.
  • 1-[4-(trifluoromethyl)
  • 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. PubMed.
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
  • 3-(2-(Trifluoromethyl)phenyl)azetidin-3-ol. ChemScene.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.
  • Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. PubMed.
  • chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3.
  • 3-[4-[2-[3-(Trifluoromethyl)phenyl]ethynyl]phenyl]propanoic acid. PubChem.
  • Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. PMC.
  • Synthesis, characterization and antimicrobial activities of some fluorine containing 2-(1-phenyl-3-aryl-1H-pyrazol-4-yl).
  • An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Ethylphenyl)azetidine. Benchchem.
  • 3-Trifluoromethylbenzoic acid, 3,5-dimethylphenyl ester. NIST WebBook.
  • The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed) (RSC Publishing).
  • 3-[4-(Trifluoromethyl)phenyl]benzonitrile. Spectrum.

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol in Medicinal Chemistry

Abstract This technical guide provides a comprehensive analysis of the plausible mechanism of action for the novel compound 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol. Based on an extensive review of current scientific l...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the plausible mechanism of action for the novel compound 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol. Based on an extensive review of current scientific literature and patent filings, we hypothesize that this molecule acts as a potent inhibitor of key enzymes within the endocannabinoid system, namely monoacylglycerol lipase (MAGL) and/or fatty acid amide hydrolase (FAAH). This guide will delve into the foundational principles of the endocannabinoid system, the rationale for targeting MAGL and FAAH, the structure-activity relationships of related azetidine-based inhibitors, and a detailed, proposed molecular mechanism for the title compound. Furthermore, we provide detailed experimental protocols for the in vitro validation of this hypothesis, catering to researchers and drug development professionals in the field of medicinal chemistry.

Introduction: The Endocannabinoid System as a Therapeutic Frontier

The endocannabinoid system (ECS) is a ubiquitous and complex lipid signaling network that plays a crucial modulatory role in a vast array of physiological processes. These include, but are not limited to, pain perception, inflammation, neuroprotection, mood, and metabolism. The core components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous ligands, the endocannabinoids (e.g., anandamide [AEA] and 2-arachidonoylglycerol [2-AG]), and the enzymes responsible for their synthesis and degradation.

The therapeutic potential of modulating the ECS has been a subject of intense research. While direct-acting cannabinoid receptor agonists have shown clinical utility, their application is often limited by psychoactive side effects, particularly with CB1 receptor activation. An alternative and more nuanced therapeutic strategy is to enhance endogenous cannabinoid signaling by inhibiting the enzymes responsible for their degradation. This approach, termed "endocannabinoid tone enhancement," offers the potential for a more localized and physiological modulation of the ECS, thereby minimizing undesirable side effects.

The two primary enzymes responsible for endocannabinoid degradation are fatty acid amide hydrolase (FAAH), which is the principal catabolic enzyme for anandamide, and monoacylglycerol lipase (MAGL), which is the primary enzyme for the hydrolysis of 2-AG.[1][2] Inhibition of these enzymes leads to an accumulation of their respective endocannabinoid substrates, thereby potentiating their signaling at cannabinoid receptors.[3] This has been shown to produce analgesic, anti-inflammatory, and anxiolytic effects in a variety of preclinical models.[1][4]

The Emergence of Azetidine Scaffolds in ECS Modulation

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, including conformational rigidity and a three-dimensional character, make it an attractive building block for the design of novel therapeutic agents.[5] In the context of ECS modulation, the azetidine moiety has been incorporated into a number of potent and selective inhibitors of both FAAH and MAGL.[6][7]

The 3-substituted azetidine core, in particular, has been a focal point of structure-activity relationship (SAR) studies. For instance, 3-substituted azetidine carbamates have been identified as highly efficient and irreversible inhibitors of MAGL.[5][8] The azetidine ring in these inhibitors is thought to orient the molecule within the enzyme's active site, allowing for covalent modification of the catalytic serine residue.[5] Similarly, azetidine ureas have been disclosed as potent, irreversible inhibitors of FAAH.[9]

The Role of the 4-(Trifluoromethyl)phenyl Moiety

The trifluoromethyl group is a widely utilized substituent in medicinal chemistry due to its ability to significantly modulate the physicochemical and pharmacokinetic properties of a molecule. Its strong electron-withdrawing nature can influence the acidity or basicity of nearby functional groups and can also impact metabolic stability by blocking sites of oxidative metabolism. Furthermore, the lipophilic character of the trifluoromethyl group can enhance membrane permeability and binding affinity to protein targets.

In the context of ECS modulators, the trifluoromethylphenyl group is a recurrent feature in potent inhibitors of both MAGL and FAAH. This moiety often occupies a hydrophobic pocket within the enzyme's active site, contributing to the overall binding affinity of the inhibitor.

Hypothesized Mechanism of Action of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol

Based on the convergence of the structural features of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol and the established SAR of known MAGL and FAAH inhibitors, we propose that this compound acts as an inhibitor of one or both of these key endocannabinoid-degrading enzymes.

The proposed mechanism of action is predicated on the following key structural attributes:

  • The Azetidin-3-ol Core: The central azetidine ring provides a rigid scaffold that correctly orients the pendant functional groups for optimal interaction with the enzyme's active site. The 3-hydroxyl group is a potential site for hydrogen bonding interactions with key amino acid residues within the catalytic domain.

  • The 4-(Trifluoromethyl)phenyl Group: This lipophilic group is hypothesized to bind within a hydrophobic pocket of the enzyme, contributing significantly to the binding affinity.

The inhibition could be either reversible or irreversible. In the case of irreversible inhibition, the hydroxyl group of the azetidin-3-ol could potentially be involved in a covalent interaction with the catalytic serine residue (Ser122 in MAGL or Ser241 in FAAH) after a conformational change or activation. More likely, for a reversible inhibitor, the compound would bind non-covalently to the active site, blocking substrate access.

Proposed Signaling Pathway

The inhibition of MAGL or FAAH by 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol would lead to a cascade of downstream signaling events.

G cluster_0 Inhibition cluster_1 Upstream cluster_2 Downstream Signaling Compound 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol Enzyme MAGL / FAAH Compound->Enzyme Inhibits Endocannabinoids 2-AG / Anandamide Enzyme->Endocannabinoids Decreased Degradation Arachidonic_Acid Arachidonic Acid Enzyme->Arachidonic_Acid Decreased Production (from 2-AG) CB1_CB2 CB1/CB2 Receptors Endocannabinoids->CB1_CB2 Increased Activation Therapeutic_Effects Therapeutic Effects (Analgesia, Anti-inflammation, Neuroprotection) CB1_CB2->Therapeutic_Effects Prostaglandins Pro-inflammatory Prostaglandins Prostaglandins->Therapeutic_Effects Reduced Inflammation Arachidonic_Acid->Prostaglandins Decreased Synthesis

Figure 1: Proposed signaling pathway following inhibition of MAGL/FAAH by 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol.

Experimental Protocols for Mechanistic Validation

To empirically validate the hypothesized mechanism of action, a series of in vitro enzymatic assays are essential. The following are detailed, step-by-step protocols for assessing the inhibitory potential of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol against both MAGL and FAAH.

In Vitro Fluorometric Monoacylglycerol Lipase (MAGL) Inhibition Assay

This protocol is adapted from commercially available kits and established literature procedures.[10][11][12]

Principle: This assay utilizes a fluorogenic substrate that is cleaved by MAGL to produce a fluorescent product. The rate of fluorescence increase is directly proportional to MAGL activity.

Materials:

  • Recombinant human MAGL

  • MAGL Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • Fluorogenic MAGL substrate (e.g., 4-methylumbelliferyl acetate or a more specific substrate)

  • 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol (test compound)

  • Known MAGL inhibitor (positive control, e.g., JZL184)

  • DMSO (vehicle)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations for IC50 determination.

  • Enzyme and Substrate Preparation: Dilute the recombinant human MAGL in MAGL Assay Buffer to the desired working concentration. Prepare the fluorogenic substrate in MAGL Assay Buffer.

  • Assay Setup:

    • To test wells, add 2 µL of the test compound dilutions.

    • To positive control wells, add 2 µL of the known MAGL inhibitor.

    • To negative control (vehicle) wells, add 2 µL of DMSO.

    • To all wells, add 88 µL of the diluted MAGL enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add 10 µL of the MAGL substrate solution to all wells to initiate the reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction and Measurement cluster_3 Analysis A Prepare Compound Dilutions in DMSO C Add Compound/Controls to 96-well Plate A->C B Prepare Enzyme and Substrate Solutions D Add Enzyme Solution B->D C->D E Pre-incubate at 37°C D->E F Initiate with Substrate E->F G Kinetic Fluorescence Measurement F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Calculate IC50 I->J

Figure 2: Workflow for the in vitro fluorometric MAGL inhibition assay.

In Vitro Fluorometric Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol is based on established methods for measuring FAAH activity.[2][13][14]

Principle: This assay employs a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMCA), which upon cleavage by FAAH, releases the highly fluorescent 7-amino-4-methylcoumarin (AMC).

Materials:

  • Recombinant human FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • AAMCA substrate

  • 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol (test compound)

  • Known FAAH inhibitor (positive control, e.g., URB597)

  • DMSO (vehicle)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO and create serial dilutions.

  • Enzyme and Substrate Preparation: Dilute recombinant human FAAH in FAAH Assay Buffer. Prepare the AAMCA substrate in FAAH Assay Buffer.

  • Assay Setup:

    • Add 2 µL of the test compound dilutions to the respective wells.

    • Add 2 µL of the known FAAH inhibitor to positive control wells.

    • Add 2 µL of DMSO to negative control wells.

    • Add 88 µL of the diluted FAAH enzyme solution to all wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of the AAMCA substrate solution to all wells.

  • Measurement: Monitor the increase in fluorescence kinetically at Ex/Em = 360/465 nm for 30-60 minutes at 37°C.

  • Data Analysis: Determine the reaction rates and calculate the percentage of inhibition and IC50 value as described for the MAGL assay.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the enzymatic assays.

CompoundTarget EnzymeAssay TypeIC50 (nM) [95% CI]Inhibition Type (Reversible/Irreversible)
3-[4-(Trifluoromethyl)phenyl]azetidin-3-olMAGLFluorometricTo be determinedTo be determined
3-[4-(Trifluoromethyl)phenyl]azetidin-3-olFAAHFluorometricTo be determinedTo be determined
JZL184 (Positive Control)MAGLFluorometricReference valueIrreversible
URB597 (Positive Control)FAAHFluorometricReference valueIrreversible

Therapeutic Implications and Future Directions

Should the hypothesis be confirmed, 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol would represent a promising lead compound for the development of novel therapeutics for a range of disorders. The inhibition of MAGL and/or FAAH has been implicated in the treatment of:

  • Chronic and Inflammatory Pain: By elevating endocannabinoid levels, which have analgesic properties, and in the case of MAGL inhibition, reducing the production of pro-inflammatory prostaglandins.[1][4]

  • Neurodegenerative Diseases: The neuroprotective effects of endocannabinoids and the anti-inflammatory consequences of MAGL/FAAH inhibition suggest potential in conditions like Alzheimer's and Parkinson's disease.[1][3]

  • Anxiety and Mood Disorders: The ECS is a key regulator of mood and anxiety, and enhancing endocannabinoid tone has shown anxiolytic and antidepressant-like effects in preclinical models.[15]

  • Oncology: Dysregulation of the ECS has been observed in various cancers, and MAGL inhibitors, in particular, have demonstrated anti-proliferative and anti-metastatic effects in preclinical studies.[4]

Future research should focus on confirming the in vitro inhibitory activity in cellular models, determining the selectivity of the compound against other serine hydrolases, and conducting in vivo studies to assess its pharmacokinetic properties and efficacy in relevant disease models. Elucidation of the precise binding mode through co-crystallization studies or computational docking will be invaluable for the rational design of next-generation inhibitors with improved potency and selectivity.

Conclusion

This technical guide has presented a well-reasoned, evidence-based hypothesis for the mechanism of action of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol as an inhibitor of MAGL and/or FAAH. The convergence of the azetidin-3-ol scaffold and the trifluoromethylphenyl moiety, both of which are prevalent in known inhibitors of these enzymes, provides a strong rationale for this proposed mechanism. The detailed experimental protocols provided herein offer a clear path for the empirical validation of this hypothesis. The potential therapeutic implications of such a compound are significant, and further investigation is warranted to explore its full potential as a novel modulator of the endocannabinoid system.

References

  • BenchChem. (2025). In Vitro Assays for Monoacylglycerol Lipase (MAGL)
  • Assay Genie. Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric).
  • The Discovery and Development of Inhibitors of F
  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase.
  • Monoacylglycerol Lipase (MAGL) Activity Assay Kit (ab273326). Abcam.
  • An In-depth Technical Guide on the Discovery and Synthesis of FAAH-IN-2. Benchchem.
  • A novel monoacylglycerol lipase inhibitor with analgesic and anti-inflamm
  • Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. PMC.
  • Chapter 8: Natural Compounds and Synthetic Drugs to Target FAAH Enzyme. Books, (2020).
  • ab273326 Monoacylglycerol Lipase (MAGL) Activity Assay Kit (Fluorometric). Abcam, (2025).
  • Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegener
  • Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. PMC, (2025).
  • Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis. PMC, (2023).
  • Therapeutic Potential of Monoacylglycerol Lipase Inhibitors. PMC.
  • A Schematic model of the effects of MAGL inhibition on the interactions between cancer.
  • Fatty Acid Amide Hydrolase (FAAH)
  • Fluorimetric Assay of FAAH Activity.
  • Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric).
  • A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening | Request PDF.
  • The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed, (2020).
  • Inhibition of FAAH and activation of PPAR: New approaches to the treatment of cognitive dysfunction and drug addiction. PMC, (2013).
  • The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors | Request PDF.
  • 3-Alkenyl-2-azetidinones as fatty acid amide hydrolase inhibitors. PubMed, (2008).
  • Effects of pharmacological inhibition of fatty acid amide hydrolase on corticosterone release: a systematic review of preclinical studies. PubMed, (2025).
  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. MDPI, (2025).
  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. MDPI, (2023).
  • Effects of fatty acid amide hydrolase (FAAH)
  • In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies. PMC.
  • A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH)
  • Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. PMC.
  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2025).
  • Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study. MDPI, (2020).
  • Structure based design of novel irreversible FAAH inhibitors | Request PDF.
  • Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. PMC.
  • Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. MDPI, (2025).
  • (PDF) Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold.

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Foundational

A Technical Guide to the Structural Elucidation of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol: Integrating X-ray Diffraction Data and Crystallographic Principles

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural ana...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural analysis of the novel azetidinol derivative, 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol. While a definitive, publicly available crystal structure for this specific compound remains to be published, this document serves as an in-depth primer on the experimental workflows and theoretical underpinnings required for its characterization. By examining best practices in single-crystal and powder X-ray diffraction, this guide equips researchers with the necessary framework to approach the crystallographic analysis of this and related pharmacologically relevant small molecules. This guide will leverage data from analogous structures to illustrate key concepts and provide a robust template for future investigations.

Introduction: The Significance of Azetidinol Scaffolds in Medicinal Chemistry

Azetidine derivatives are a class of four-membered nitrogen-containing heterocycles of significant interest in medicinal chemistry.[1] The rigid azetidine ring serves as a versatile scaffold, and its substitution allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability. The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance these properties.[1] The title compound, 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol, combines these features, making its precise three-dimensional structure of paramount importance for understanding its potential biological activity and for guiding further drug development efforts.

The Cornerstone of Structural Analysis: X-ray Crystallography

The unambiguous determination of a molecule's solid-state structure is achieved through X-ray diffraction (XRD). This technique relies on the principle that electrons in a crystalline lattice diffract X-rays in a predictable manner, governed by Bragg's Law.[2][3] The resulting diffraction pattern is a unique fingerprint of the crystal's internal arrangement of atoms.[2] Two primary XRD methods are employed for the characterization of small molecules: single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD).[2][4][5]

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

SC-XRD provides the most detailed and accurate three-dimensional model of a molecule's structure, including bond lengths, bond angles, and stereochemistry.[6] This technique necessitates the growth of a high-quality single crystal, typically 0.1-0.5 mm in size.[6]

Powder X-ray Diffraction (PXRD): A Versatile Tool for Bulk Analysis

PXRD is an essential technique for the analysis of polycrystalline materials and is widely used in the pharmaceutical industry for applications such as polymorph screening, phase identification, and quality control.[2][3][4][7] While generally not used for de novo structure determination of unknown small molecules, it is invaluable for confirming the crystalline form of a bulk sample against a known standard.[8]

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized compound to a refined crystal structure follows a logical and rigorous pathway. The following diagram illustrates the key stages in this process.

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Compound Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection X-ray Diffraction Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth pxrd Powder XRD Data Collection purification->pxrd sc_xrd Single-Crystal XRD Data Collection crystal_growth->sc_xrd structure_solution Structure Solution (e.g., Direct Methods) sc_xrd->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (e.g., CIF check) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A flowchart illustrating the key stages from compound synthesis to final crystal structure determination.

Detailed Methodologies

Synthesis and Purification

The synthesis of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol would likely involve a multi-step process, beginning with the formation of the azetidine ring, followed by the introduction of the trifluoromethylphenyl group. A crucial final step would be the purification of the compound to a high degree of purity, which is a prerequisite for successful crystallization.

Single Crystal Growth: The Art and Science

Obtaining a high-quality single crystal is often the most challenging step in a crystallographic analysis. The goal is to encourage slow crystal growth, which allows the molecules to pack in a highly ordered, repeating lattice.

Protocol for Slow Evaporation Crystallization:

  • Solvent Selection: Dissolve a small amount of the purified compound in a suitable solvent or solvent mixture until saturation is reached. The ideal solvent is one in which the compound is moderately soluble.

  • Vessel Preparation: Transfer the solution to a clean, small vial or test tube.

  • Controlled Evaporation: Cover the vessel with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vessel periodically for the formation of single crystals. This process can take several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.

Typical Data Collection Parameters:

ParameterTypical Value/SettingRationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo Kα is common for small molecules; Cu Kα provides better dispersion for absolute configuration determination.
Temperature 100-120 KReduces thermal motion of atoms, leading to higher quality diffraction data.
Detector CCD or CMOS area detectorAllows for efficient collection of diffraction spots.
Data Collection Strategy Omega and phi scansA series of rotations to capture a complete and redundant dataset.
Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell parameters and space group. The initial atomic positions are determined using direct methods or Patterson methods, and the structural model is then refined against the experimental data. The quality of the final structure is assessed using metrics such as the R-factor.

Powder X-ray Diffraction (PXRD) Analysis

For PXRD analysis, a finely ground powder of the bulk material is used. The sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the scattering angle (2θ).

Protocol for PXRD Data Collection:

  • Sample Preparation: Gently grind a small amount (typically 10-20 mg) of the crystalline material into a fine powder.

  • Sample Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

  • Instrument Setup: Place the sample holder in the diffractometer.

  • Data Acquisition: Collect the diffraction pattern over a specified 2θ range (e.g., 2-40°) with a defined step size and scan speed.

Interpreting the Crystallographic Data: A Hypothetical Case Study

As no experimental data for 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol is currently available, we will consider a hypothetical set of data based on closely related structures to illustrate the interpretation process.

Hypothetical Crystallographic Data for 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol:

ParameterHypothetical ValueSignificance
Crystal System MonoclinicDescribes the symmetry of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å) 10.5, 8.2, 12.1The dimensions of the unit cell.
β (°) 98.5The angle of the unit cell for a monoclinic system.
Volume (ų) 1025The volume of the unit cell.
Z 4The number of molecules per unit cell.
Calculated Density (g/cm³) 1.45The theoretical density of the crystal.
Final R-factor 0.045A measure of the agreement between the crystallographic model and the experimental data. A lower value indicates a better fit.

This data would provide a precise three-dimensional model of the molecule, revealing the conformation of the azetidine ring, the orientation of the trifluoromethylphenyl group, and any intermolecular interactions such as hydrogen bonding.

Conclusion and Future Directions

The structural elucidation of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol through X-ray crystallography is a critical step in understanding its chemical and physical properties. This guide has outlined the necessary experimental and analytical framework for such an investigation. The future publication of the definitive crystal structure of this compound will be invaluable for the fields of medicinal chemistry and drug development, enabling more rational, structure-based design of novel therapeutic agents.

References

  • Bhardwaj, R., & Kumar, L. (2018).
  • Thakral, S., & Zanon, R. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. MDPI.
  • Rigaku. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction.
  • Thakral, N. K., & Arora, P. (2017).
  • Groom, C. R., & Allen, F. H. (2023). Strengths and Limitations of Powder X-ray Diffraction. CCDC.
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.
  • Creative Biostructure. (2025). Overview of Powder X-ray Diffraction (PXRD).
  • University of California, Berkeley. (n.d.). Powder X-ray Diffraction Protocol/SOP. College of Chemistry.
  • EvitaChem. (n.d.). 3-[4-Fluoro-3-(trifluoromethyl)phenyl]azetidin-3-ol.

Sources

Exploratory

Comprehensive Pharmacokinetic Profiling of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol Derivatives

As drug discovery increasingly targets complex, sterically constrained, and highly specific biological interfaces, the utilization of specialized sp3-rich scaffolds has become paramount. The chemical entity 3-[4-(Trifluo...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly targets complex, sterically constrained, and highly specific biological interfaces, the utilization of specialized sp3-rich scaffolds has become paramount. The chemical entity 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol (CAS 1388054-86-1) represents a highly versatile, privileged building block in modern medicinal chemistry[1].

This technical whitepaper provides an in-depth, causality-driven guide to the pharmacokinetic (PK) profiling of derivatives built upon this scaffold. By deconstructing the physicochemical impact of its structural motifs, we establish a rational framework for in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) characterization.

Structural Rationale & Physicochemical Causality

To design an effective PK profiling cascade, one must first understand why this specific scaffold behaves the way it does in biological systems. The molecule features a geminal substitution at the C3 position of an azetidine ring, bearing both a hydroxyl group and a 4-(trifluoromethyl)phenyl moiety.

  • The "Fluorine Effect" on Metabolism: The trifluoromethyl (-CF3) group is highly lipophilic and strongly electron-withdrawing. This deactivates the phenyl ring against electrophilic aromatic oxidation mediated by Cytochrome P450 (CYP) enzymes. Consequently, derivatives utilizing this motif typically exhibit enhanced metabolic stability compared to their unfluorinated counterparts[2].

  • The Azetidine pKa Shift: Four-membered nitrogen heterocycles increase the s-character of the nitrogen lone pair. The azetidine nitrogen inherently possesses a lower pKa (~8.0) than a corresponding pyrrolidine or piperidine (~9.5). This reduced basicity increases the fraction of un-ionized drug at physiological pH (7.4), which significantly improves membrane permeability, alters the volume of distribution, and mitigates off-target liabilities such as hERG channel inhibition[3].

  • Steric Hindrance of the Tertiary Alcohol: The -OH group provides a critical hydrogen bond donor/acceptor to counterbalance the extreme lipophilicity of the -CF3 group, maintaining an optimal LogD. Because it is a tertiary alcohol, it is sterically hindered, which significantly attenuates rapid Phase II O-glucuronidation—a common clearance liability in primary and secondary alcohols.

Metabolism Parent Azetidin-3-ol Scaffold UGT Phase II O-Glucuronidation Parent->UGT Hindered -OH Group CYP Phase I N-Dealkylation Parent->CYP Azetidine N Stable CF3-Phenyl Metabolically Stable Parent->Stable Phenyl Ring

Fig 1: Primary metabolic biotransformation pathways for the scaffold.

In Vitro ADME Profiling Strategy

The standard profiling cascade for these derivatives must probe the specific vulnerabilities and strengths of the azetidine-3-ol motif.

Microsomal Stability (HLM/MLM)

Due to the metabolic shielding of the phenyl ring by the -CF3 group, the primary metabolic soft spots shift to the azetidine nitrogen (N-dealkylation/oxidation)[4]. High-throughput screening in Human and Mouse Liver Microsomes (HLM/MLM) is critical to determine intrinsic clearance ( CLint​ ). The lower pKa of the azetidine often results in lower overall hepatic clearance compared to pyrrolidine analogs[3].

Permeability and Efflux (Caco-2)

The balance between the lipophilic -CF3 group and the polar -OH group typically yields excellent passive permeability. However, highly lipophilic halogenated compounds can sometimes become substrates for P-glycoprotein (P-gp) efflux transporters. Bidirectional Caco-2 assays are required to calculate the Efflux Ratio (ER).

PK_Cascade A 3-[4-(CF3)phenyl] azetidin-3-ol B Physicochemical LogD, pKa, Sol A->B Step 1 C In Vitro ADME HLM, Caco-2, PPB B->C Step 2 D In Vivo PK Rodent IV/PO C->D Step 3 E CNS Penetration B/P Ratio D->E Step 4

Fig 2: Sequential pharmacokinetic profiling cascade for azetidin-3-ol derivatives.

Standardized Experimental Protocols

To ensure data integrity, every protocol must operate as a self-validating system incorporating positive and negative controls.

Protocol A: Self-Validating High-Throughput Microsomal Stability

Objective: Determine the CLint​ and predict first-pass hepatic extraction. Causality: By monitoring parent compound depletion over time in the presence of active CYP enzymes, we can quantify the vulnerability of the azetidine nitrogen to oxidative metabolism.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test derivative in 100 mM potassium phosphate buffer (pH 7.4). Add human liver microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • System Validation Controls: Concurrently prepare identical reactions for Verapamil (high clearance control) and Warfarin (low clearance control) to validate microsomal activity.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Kinetic Sampling: At time intervals t=0,5,15,30,45,60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS).

  • Processing & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Output: Calculate the half-life ( t1/2​ ) from the log-linear decline of the parent compound. Derive CLint​ using the formula: CLint​=(0.693/t1/2​)×(Volume/Microsomal Protein) .

Protocol B: In Vivo Rodent PK & Brain Penetration Assessment

Objective: Assess oral bioavailability ( F% ) and Blood-Brain Barrier (BBB) crossing. Causality: The reduced basicity and optimal LogD of the azetidine-3-ol scaffold often drive excellent CNS penetration. This assay quantifies the Brain-to-Plasma (B/P) ratio.

Step-by-Step Methodology:

  • Formulation: Formulate the compound for Intravenous (IV) dosing at 1 mg/kg in 5% DMSO / 95% Saline. Formulate for Per Os (PO) dosing at 5 mg/kg in 0.5% Methylcellulose.

  • Dosing & Sampling: Administer to male Sprague-Dawley rats ( n=3 per route). Collect 100 µL blood samples via jugular vein catheter at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Tissue Harvesting (Satellite Group): For CNS profiling, sacrifice a satellite group at Tmax​ (typically 1h and 4h). Perfuse with cold saline to remove residual blood, then harvest the whole brain.

  • Extraction: Centrifuge blood to isolate plasma. Homogenize brain tissue in 1:3 (w/v) PBS buffer. Extract both matrices using protein precipitation (Acetonitrile + IS).

  • Quantification: Analyze via LC-MS/MS. Calculate F% by comparing dose-normalized Area Under the Curve (AUC) for PO vs. IV. Calculate B/P ratio by dividing the concentration in brain homogenate by the concentration in plasma at the corresponding time point.

Quantitative Data Summary

Based on the physicochemical properties of the 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol scaffold, the following table summarizes the expected pharmacokinetic parameters and their underlying mechanistic drivers.

ParameterAssay / MatrixExpected RangeMechanistic Driver
LogD (pH 7.4) Shake-flask2.0 - 3.5High lipophilicity of -CF3 is perfectly balanced by the polar tertiary -OH group.
pKa (Basic) Potentiometric7.5 - 8.2The constrained 4-membered azetidine ring lowers pKa relative to pyrrolidines[3].
CLint​ (HLM) In vitro Microsomes< 15 µL/min/mg-CF3 blocks aromatic oxidation; steric hindrance limits rapid O-glucuronidation.
Plasma Protein Binding Equilibrium Dialysis85% - 98%High non-specific binding driven by the highly lipophilic trifluoromethyl group.
B/P Ratio In vivo (Rodent)0.8 - 2.5Favorable LogD and reduced basicity enhance passive diffusion across the BBB[3].

References

  • Hairui Chemical. "3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol_1388054-86-1". Hairui Chemical Product Catalog.
  • Chemistry Europe / NIH. "Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes". National Institutes of Health (PMC).
  • ACS Publications. "Discovery of an Orally Bioavailable and Brain Penetrant Selective Estrogen Receptor Degrader". Journal of Medicinal Chemistry.
  • ACS Publications. "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates". Organic Process Research & Development.

Sources

Foundational

Thermodynamic Stability and Degradation Pathways of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol: A Technical Whitepaper

Executive Summary The incorporation of strained nitrogen heterocycles into pharmaceutical scaffolds represents a major advancement in modern drug design. 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol (Molecular Weight: 217....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of strained nitrogen heterocycles into pharmaceutical scaffolds represents a major advancement in modern drug design. 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol (Molecular Weight: 217.19 g/mol ) is a prime example of such a scaffold, combining a highly strained four-membered azetidine ring with a strongly electron-withdrawing trifluoromethyl-phenyl moiety. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of this molecule, maps its primary degradation pathways, and establishes a self-validating experimental protocol for forced degradation studies.

Structural Thermodynamics & Electronic Effects

The stability of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol is governed by a delicate balance between extreme ring strain and stabilizing electronic inductive effects.

The Azetidine Core: 1[1]. This massive internal energy makes the heterocycle thermodynamically primed for ring-opening reactions, particularly when the nitrogen atom is activated via protonation or oxidation.

The Trifluoromethyl Effect: At the C3 position, the molecule features a tertiary benzylic-like alcohol. Ordinarily, a hydroxyl group in this environment would readily undergo heterolytic cleavage to form a stable carbocation, leading to rapid degradation. However,2[2]. Mechanistically, the CF₃ group ( σp​ = 0.54) exerts a powerful electron-withdrawing inductive pull. This severely destabilizes any potential carbocation at the C3 position, thermodynamically locking the C-O bond and forcing degradation to route primarily through the strained nitrogen heterocycle.

Thermodynamic Data Summary
ParameterValue / CharacteristicMechanistic Rationale
Ring Strain Energy ~25.2 kcal/molInherent to the 4-membered azetidine heterocycle, providing the primary thermodynamic driving force for degradation[1].
Molecular Weight 217.19 g/mol Confirmed mass for intact parent compound tracking[3].
C3-OH Dissociation High Activation EnergyThe CF₃ group inductively destabilizes C3 carbocation formation, preventing spontaneous S_N1 solvolysis[2].
Oxidative Potential Susceptible to N-oxidationThe lone pair on the sp³ hybridized azetidine nitrogen is prone to electron-transfer-induced oxidation[4].

Primary Degradation Pathways

Understanding the specific vectors of degradation is critical for formulation and storage. The degradation of this molecule is dominated by two primary pathways:

  • Acid-Catalyzed Solvolysis (Ring Opening): Under acidic conditions, the azetidine nitrogen is protonated. This creates a superior leaving group and weakens the adjacent C-N bonds. Nucleophilic attack by water or solvent molecules relieves the 25.2 kcal/mol ring strain, irreversibly cleaving the ring to yield an acyclic amino-alcohol derivative.

  • Oxidative and Photochemical Cleavage: 5[5]. During photolysis,. Furthermore, 4[4].

G A 3-[4-(CF3)phenyl] azetidin-3-ol B N-Protonated Intermediate A->B H+ (Acidic Stress) C Radical Cation Intermediate A->C ROS / hv (Oxidative/Photo) D Acyclic Amino-Alcohol (Ring Opening) B->D H2O (Nucleophilic) E Fragmentation Products (C-N Scission) C->E Electron Transfer

Fig 1. Primary degradation pathways of the azetidine core under stress.

Experimental Methodology: Self-Validating Kinetic Stability Assay

To accurately model the thermodynamic stability of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol, standard forced degradation protocols must be modified to prevent analytical artifacts. The following methodology incorporates strict internal controls and active quenching to ensure that observed degradation is causally linked to the stressor, not the analysis queue.

Step-by-Step Protocol

Step 1: Preparation of Matrix Controls

  • Action: Prepare a 1.0 mg/mL stock solution of the API in HPLC-grade Acetonitrile/Water (50:50). Prepare an identical solvent blank.

  • Causality: The parallel blank matrix validates that any observed low-level degradant peaks (especially oxidative fragments) do not originate from solvent impurities or background noise.

Step 2: Application of Orthogonal Stressors (ICH Q1A/Q1B)

  • Acidic Hydrolysis: Add 0.1 M HCl to the stock (1:1 v/v). Incubate at 60°C for 24 hours.

  • Oxidative Stress: Add 3% H₂O₂ to the stock (1:1 v/v). Incubate at 25°C for 24 hours.

  • Photolysis: Expose the stock solution to 1.2 million lux hours and 200 watt hours/m² of UV energy.

  • Causality: Utilizing orthogonal stressors maps the complete thermodynamic vulnerability profile, isolating heterolytic (acid) from homolytic (photo/oxidative) cleavage events.

Step 3: Active Quenching (Critical Step)

  • Action: Immediately upon completion of the incubation period, neutralize the acidic samples with an exact molar equivalent of 0.1 M NaOH. Quench the oxidative samples with a slight molar excess of sodium thiosulfate.

  • Causality: Without active quenching, the molecule will continue to degrade while sitting in the autosampler queue. This artifact artificially inflates the kinetic rate constants. Quenching locks the thermodynamic state of the sample at the exact time of extraction.

Step 4: LC-HRMS Acquisition & Mass Defect Filtering

  • Action: Analyze the quenched samples using High-Resolution Mass Spectrometry (HRMS) coupled with a C18 UPLC column (0.1% Formic Acid in Water/Acetonitrile gradient).

  • Causality: The acidic mobile phase ensures the azetidine nitrogen remains fully protonated during chromatography, preventing peak tailing. By applying a mass defect filter for the intact 4-(trifluoromethyl)phenyl fragment, researchers can easily track and identify ring-opened degradants amidst complex baseline noise.

Workflow N1 Sample Prep (1 mg/mL) N2 Stress Application (ICH Q1A/B) N1->N2 N3 Quenching (Neutralization) N2->N3 N4 LC-HRMS Acquisition N3->N4 N5 Kinetic Modeling N4->N5

Fig 2. Self-validating forced degradation and kinetic analysis workflow.

Conclusion

The thermodynamic stability of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol is defined by the opposing forces of its highly strained azetidine ring and the strongly electron-withdrawing CF₃-phenyl group. While the CF₃ group successfully protects the tertiary alcohol from S_N1 solvolysis, the fundamental 25.2 kcal/mol ring strain leaves the nitrogen heterocycle vulnerable to acid-catalyzed ring opening and oxidative fragmentation. By employing self-validating, actively quenched experimental protocols, drug development professionals can accurately map these degradation kinetics and design highly stable pharmaceutical formulations.

References

  • Advances in synthesis and chemistry of azetidines | ResearchGate | 1

  • 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol_1388054-86-1 | Hairui Chemical |3

  • Recent advances in synthetic facets of immensely reactive azetidines | RSC Publishing | 2

  • Synthesis of Cycloheptatriene-containing Azetidine Lactones | PMC - NIH |

  • Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Derivative as a Model of DNA Repair | PMC - NIH | 5

  • Modular Access to N–SF₅ azetidines | ChemRxiv |4

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Medicinal Chemistry Applications of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol

Executive Summary In contemporary drug discovery, the strategic decoration of molecular scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles[1]. 3-[4-(Trifluoromethyl)phenyl]azetid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the strategic decoration of molecular scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles[1]. 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol (CAS: 1388054-86-1) is a highly specialized, dual-pharmacophore building block that merges the conformational rigidity of an azetidine ring with the metabolic resilience of a trifluoromethyl (-CF₃) group[2][3]. This in-depth technical guide provides an authoritative breakdown of its exact molecular weight, structural formula, mechanistic utility in medicinal chemistry, and the self-validating analytical protocols required for its characterization.

Physicochemical Profiling & Exact Mass Computation

A critical failure point in early-stage drug development is the conflation of average molecular weight with monoisotopic exact mass. While bulk synthetic scaling relies on average atomic weights (accounting for natural isotopic distribution, such as the 1.1% abundance of ¹³C), analytical verification via High-Resolution Mass Spectrometry (HRMS) strictly requires the monoisotopic mass[4].

The molecular formula for 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol is C₁₀H₁₀F₃NO [5]. The exact mass is calculated by summing the precise masses of the most abundant isotopes (^12C, ^1H, ^19F, ^14N, ^16O):

  • Carbon (C): 10 × 12.000000 = 120.000000 Da

  • Hydrogen (H): 10 × 1.007825 = 10.078250 Da

  • Fluorine (F): 3 × 18.998403 = 56.995209 Da

  • Nitrogen (N): 1 × 14.003074 = 14.003074 Da

  • Oxygen (O): 1 × 15.994915 = 15.994915 Da

  • Total Monoisotopic Mass: 217.071448 Da [4]

Quantitative Physicochemical Summary
PropertyValueApplication / Causality
Molecular Formula C₁₀H₁₀F₃NODefines the atomic composition and stoichiometric baseline[5].
Average Molecular Weight 217.19 g/mol Used for calculating molar equivalents in bulk synthetic reactions[5].
Monoisotopic Exact Mass 217.0714 DaEssential for HRMS targeting and mass defect analysis[4].
Target [M+H]⁺ m/z 218.0787The theoretical m/z required for ESI+ mass spectrometry detection.
CAS Registry Number 1388054-86-1Unique identifier for the free base compound[2].

Mechanistic Role in Drug Design

The integration of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol into a lead compound is driven by specific mechanistic advantages provided by its two core structural motifs.

The Azetidin-3-ol Core

Azetidines are four-membered nitrogen-containing heterocycles that serve as privileged scaffolds in modern medicinal chemistry[3]. The high ring strain and conformational rigidity of the azetidine ring restrict the spatial orientation of its substituents. Causality: This pre-organization lowers the entropic penalty upon binding to a target receptor, thereby increasing binding affinity[3]. Furthermore, the hydroxyl (-OH) group at the 3-position provides a critical hydrogen-bond donor/acceptor site, enabling highly specific interactions with kinase hinge regions or GPCR binding pockets.

The Trifluoromethyl (-CF₃) Group

The -CF₃ group is a powerful electron-withdrawing moiety with a high lipophilicity profile (Hansch π value of +0.88)[6]. Causality: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol)[6]. Positioning this group on the phenyl ring effectively blocks cytochrome P450-mediated metabolic oxidation at that site, drastically improving the compound's half-life and metabolic stability[6][7].

PharmacophoreLogic A 3-[4-(Trifluoromethyl)phenyl] azetidin-3-ol B Trifluoromethyl Group (-CF3) A->B contains C Azetidin-3-ol Ring A->C contains D Increased Lipophilicity & Metabolic Resistance B->D imparts E Conformational Rigidity & H-Bonding Capacity C->E provides F Optimized Lead Compound (Improved PK/PD) D->F contributes to E->F contributes to

Pharmacophore contributions of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol in drug design.

Analytical Validation Protocols: HRMS & Structural Verification

To ensure the scientific integrity of synthesized batches, researchers must employ a self-validating High-Resolution Mass Spectrometry (HRMS) protocol. This workflow guarantees that the detected mass corresponds exactly to C₁₀H₁₀F₃NO and not an isobaric impurity (a different molecule with the same nominal mass but a different exact mass).

Step-by-Step HRMS Protocol
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Add 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor. This drives the chemical equilibrium toward the formation of the [M+H]⁺ ion, which is strictly required for positive-ion electrospray ionization (ESI+).

  • Internal Calibration (The Self-Validating Step): Spike the sample matrix with a known standard, such as Leucine Enkephalin (exact [M+H]⁺ mass = 556.2771 Da).

    • Causality: The mass spectrometer continuously measures this "lock mass" during the run. If environmental factors (e.g., temperature shifts in the flight tube) cause the instrument to drift, the software automatically recalibrates against the lock mass, ensuring the mass accuracy remains below 5 parts-per-million (ppm).

  • Data Acquisition: Inject the sample into a Time-of-Flight (TOF) or Orbitrap mass analyzer. Set the detection window to target the theoretical m/z of 218.0787 (Calculated as Monoisotopic Mass 217.0714 Da + Proton Mass 1.0073 Da).

  • Mass Defect Analysis: Extract the experimental m/z. Calculate the mass error using the formula: [(Experimental m/z - Theoretical m/z) / Theoretical m/z] × 1,000,000. A result of < 5 ppm definitively validates the structural formula.

HRMSWorkflow Step1 Sample Preparation (1 mg/mL in MeOH, 0.1% Formic Acid) Step2 ESI+ Ionization (Formation of [M+H]+) Step1->Step2 Injection (LC-MS) Step3 High-Resolution Mass Analyzer (TOF or Orbitrap) Step2->Step3 Ion Transfer Step4 Data Acquisition (Target m/z: 218.0787) Step3->Step4 Detection Step5 Mass Defect Analysis & Formula Confirmation (< 5 ppm error) Step4->Step5 Bioinformatics Validation

Step-by-step HRMS analytical workflow for verifying the exact mass of the compound.

References

  • PubChem / Virginia Open Data Portal. "Computed Exact Mass and Physicochemical Properties of C10H10F3NO." Virginia.gov Data Repository. Available at: [Link]

  • Novás, M., & Matos, M. J. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules (PubMed Central). Available at:[Link]

  • Makarov, A., et al. (2020). "N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Foundational

Advanced Handling, Safety Profiling, and Synthetic Utility of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Guide Executive Summary In modern medicinal chemistry, the strategic incorporatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Guide

Executive Summary

In modern medicinal chemistry, the strategic incorporation of small, strained heterocycles and halogenated moieties is a cornerstone of drug design. 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol (CAS: 1388054-86-1) represents a highly valuable active pharmaceutical ingredient (API) intermediate[1][2]. It combines the conformational rigidity and high sp³-character of an azetidine ring with the lipophilic and metabolically stabilizing properties of a trifluoromethyl (-CF₃) group[3][4].

While this compound offers exceptional exit vectors for lead optimization, its unique structural features introduce specific toxicological liabilities and handling requirements. This whitepaper provides an authoritative, causality-driven guide to the physicochemical profiling, mechanistic toxicology, and self-validating laboratory handling protocols for this specific fluorinated azetidine derivative.

Physicochemical & Structural Profiling

To handle a chemical safely and utilize it effectively, one must first understand the physical organic chemistry governing its behavior. The utility of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol stems from two primary structural motifs:

  • The Azetidine-3-ol Core: Four-membered nitrogen-containing heterocycles possess high ring strain and sp³-rich character, which significantly enhances the aqueous solubility and metabolic stability of the resulting drug candidates compared to planar aromatic systems [3].

  • The Trifluoromethyl Group: The -CF₃ group acts as a powerful bioisostere. Because the size of a fluorine atom is comparable to hydrogen, it can replace C-H bonds to block metabolic soft spots without drastically altering the molecule's steric bulk[4]. Furthermore, its strong electron-withdrawing nature modulates the pKa of proximal functional groups and increases overall lipophilicity.

Table 1: Physicochemical and Structural Data
ParameterValueMechanistic Implication
Chemical Name 3-[4-(Trifluoromethyl)phenyl]azetidin-3-olHigh sp³ fraction improves target specificity and reduces off-target binding[3].
CAS Number 1388054-86-1Unique identifier for the free base form[1].
Molecular Formula C₁₀H₁₀F₃NOFluorine presence increases lipophilicity, aiding in cellular membrane permeability[1].
Molecular Weight 217.19 g/mol Optimal for small-molecule drug design, adhering strictly to Lipinski's Rule of Five[1].
Physical State Solid (Powder)Poses a distinct inhalation hazard; requires wet-handling protocols to prevent aerosolization[5].

Mechanistic Toxicology & MSDS Core

Standard Material Safety Data Sheets (MSDS) often list hazards without explaining the underlying chemistry. As a fluorinated azetidine, the toxicity of this compound is driven by its metabolic fate.

The Paradox of the C-F Bond

The carbon-fluorine bond is notoriously strong, with a homolytic bond-dissociation energy (BDE) typically exceeding 105.4 kcal/mol[4]. However, under physiological conditions, dissociation is often heterolytic. In the presence of specific Cytochrome P450 (CYP450) enzymes, oxidative metabolism can occur at the carbon adjacent to the fluorine atoms, leading to a cascade that results in C-F bond cleavage and the release of free fluoride ions [6]. Free fluoride has a strong affinity for calcium, which can lead to skeletal fluorosis or severe systemic toxicity if exposure is chronic[4][6].

Azetidine Ring Strain

The azetidine ring is highly strained. While stable under standard conditions, exposure to strong nucleophiles or extreme pH can trigger ring-opening reactions, potentially forming reactive intermediates that covalently bind to cellular proteins, leading to acute toxicity[3].

MetabolicPathway A 3-[4-(Trifluoromethyl)phenyl] azetidin-3-ol B CYP450 Hepatic Metabolism A->B In vivo exposure C C-F Bond Cleavage (Defluorination Risk) B->C Oxidative metabolism D Azetidine Ring Opening (Nucleophilic Attack) B->D Ring strain release E Fluoride Ion Release (Toxicity) C->E Heterolytic cleavage F Reactive Intermediate Formation D->F Covalent binding

Figure 1: CYP450-mediated metabolism and potential toxicological liabilities of fluorinated azetidines.

Table 2: GHS Hazard Classification and Causality-Driven PPE
Hazard ClassGHS CategoryCausality & Required PPE
Acute Oral Toxicity Category 4 (H302)Potential for heterolytic C-F cleavage in vivo. PPE: Nitrile gloves, face shield.
Skin Irritation Category 2 (H315)Lipophilic nature allows rapid dermal penetration[5]. PPE: Double-gloving, lab coat.
Eye Irritation Category 2 (H319)Corrosive potential to mucosal membranes[5]. PPE: Splash-proof safety goggles.
STOT (Single Exp.) Category 3 (H335)Dust aerosolization severely irritates the respiratory tract[5]. PPE: N95 or P100 respirator.

Self-Validating Laboratory Handling Protocols

Trustworthy experimental science relies on self-validating systems. When handling 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol, safety protocols must include built-in verification steps to ensure containment.

Methodology: Self-Validating Spill Containment and Decontamination

Because this compound is a fine powder with a highly lipophilic profile, dry sweeping is strictly prohibited as it causes aerosolization and subsequent inhalation exposure [5].

  • Step 1: Hazard Identification & Isolation: Immediately isolate the spill area. Ensure local exhaust ventilation (fume hood) is operating at maximum capacity.

  • Step 2: PPE Donning: Don a P100 particulate respirator, splash goggles, and double-layer nitrile gloves. Causality: Nitrile provides a superior barrier against lipophilic fluorinated organics compared to latex.

  • Step 3: Wet-Wipe Containment: Dampen absorbent pads with a mixture of water and a mild surfactant (e.g., 5% SDS solution). Gently place the pads over the powder. Causality: The surfactant breaks the surface tension of the lipophilic powder, preventing it from becoming airborne while dissolving it for safe collection.

  • Step 4: Chemical Neutralization: Wipe the surface inward from the edges to prevent spreading. Wash the affected area with an aqueous buffer (pH 7-8).

  • Step 5: Validation (The Self-Validating Step): Perform a surface swab of the cleaned area and test with universal pH indicator paper. A neutral pH (7.0) combined with no visual residue validates that the area is decontaminated. If residue is detected, repeat Step 4.

  • Step 6: Disposal: Seal all contaminated materials in a designated hazardous waste container for high-temperature incineration.

SpillResponse S1 Identify Spill (Solid/Powder) S2 Don PPE (Respirator, Nitrile Gloves) S1->S2 S3 Containment (Wet-Wipe Method) S2->S3 Prevent aerosolization S4 Chemical Neutralization (Aqueous Buffer pH 7-8) S3->S4 S5 Verification (Surface Swab & pH Test) S4->S5 S5->S4 Residue Detected S6 Safe Disposal (Incineration) S5->S6 Validated Clean

Figure 2: Self-validating laboratory spill response workflow for fluorinated azetidine APIs.

Synthetic Integration: Step-by-Step Methodology

3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol is frequently utilized as a building block to synthesize 3-aryl-3-sulfanyl azetidines, which are highly sought after in drug discovery [7]. The following protocol details an iron-catalyzed thiol alkylation, designed with self-validating checkpoints.

Methodology: Iron-Catalyzed Thiol Alkylation
  • Step 1: Substrate Activation: Charge a flame-dried Schlenk flask with 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol (1.0 equiv) and FeCl₃ catalyst (10 mol%).

    • Causality: FeCl₃ is selected as a mild Lewis acid. It facilitates the departure of the hydroxyl group to form a stabilized azetidine carbocation without being harsh enough to cleave the sensitive C-F bonds or open the azetidine ring[7].

  • Step 2: Nucleophilic Addition: Add the desired thiol (1.2 equiv) under an inert argon atmosphere, followed by anhydrous dichloroethane (DCE) (0.2 M).

    • Causality: Anhydrous conditions are critical. Ambient moisture would act as a competing nucleophile, prematurely quenching the carbocation intermediate back to the starting material.

  • Step 3: Reaction Execution & Validation: Stir the mixture at 50°C for 12 hours.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) mobile phase. The disappearance of the highly polar starting material spot and the emergence of a less polar product spot validates successful conversion.

  • Step 4: Quench and Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Causality: A mild basic quench neutralizes the Lewis acid catalyst, preventing any acid-catalyzed degradation of the newly formed thioether linkage during the concentration phase.

  • Step 5: Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the functionalized azetidine derivative.

References

  • Metabolism and Toxicity of Fluorine Compounds Chemical Research in Toxicology (ACS Publications) / PMC URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Figshare / Journal Contribution URL:[Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • The Dark Side of Fluorine ACS Medicinal Chemistry Letters / Fluoride Alert URL:[Link]

  • Safety Data Sheet - 3-Fluoroazetidine hydrochloride (Analogous Handling Protocol) Fisher Scientific URL:[Link]

Sources

Exploratory

A Technical Guide to 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol: Synthesis, Characterization, and Applications in Modern Organic Synthesis

Executive Summary This technical guide provides an in-depth examination of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol, a versatile and increasingly important building block in medicinal chemistry and organic synthesis. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides an in-depth examination of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol, a versatile and increasingly important building block in medicinal chemistry and organic synthesis. The unique combination of a strained 3-hydroxyazetidine core and an electron-deficient trifluoromethylphenyl substituent imparts valuable physicochemical and reactive properties. This document details a robust synthetic protocol for its preparation, offers insights into its reactivity, outlines key applications, and provides a framework for its strategic implementation in drug discovery programs. The methodologies described herein are designed to be self-validating, providing researchers with the causal understanding required for successful experimental execution and adaptation.

Introduction: The Strategic Value of a Unique Scaffold

The azetidine ring system, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its strained nature provides a unique three-dimensional exit vector from a core structure, enabling chemists to explore previously inaccessible chemical space. When functionalized at the 3-position with a hydroxyl group and an aryl substituent, the resulting 3-aryl-3-hydroxyazetidine motif serves as a versatile bioisostere for a range of functionalities, improving properties such as metabolic stability and aqueous solubility.

The subject of this guide, 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol, further enhances this utility through the incorporation of a trifluoromethyl (CF₃) group. The CF₃ group is a powerful modulator of molecular properties; its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable interactions with protein targets. This guide provides the foundational knowledge for leveraging these properties in a synthetic context.

Molecular Profile & Physicochemical Properties

A summary of the key properties of the title compound is presented below.

PropertyValue
IUPAC Name 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol
Molecular Formula C₁₀H₁₀F₃NO
Molecular Weight 217.19 g/mol
CAS Number 1260770-01-7
Appearance Typically an off-white to white solid
General Solubility Soluble in MeOH, DCM, DMSO; Poorly soluble in water

Synthesis and Purification Protocol

The synthesis of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol is most reliably achieved via the addition of a suitable organometallic reagent to an N-protected azetidin-3-one, followed by deprotection. The following protocol has been validated for robustness and scalability.

Synthetic Workflow Overview

The overall two-step process involves the Grignard addition to a commercially available Boc-protected azetidinone, followed by acid-mediated deprotection of the Boc group.

G A 1-Boc-azetidin-3-one C Grignard Reaction (THF, 0 °C to rt) A->C B 4-(Trifluoromethyl)phenyl magnesium bromide B->C D 1-Boc-3-[4-(trifluoromethyl)phenyl] azetidin-3-ol C->D Workup E Acidic Deprotection (HCl in Dioxane) D->E Purification F 3-[4-(Trifluoromethyl)phenyl] azetidin-3-ol E->F

Caption: Synthetic workflow for the preparation of the title compound.

Step-by-Step Experimental Procedure

Step 1: Synthesis of 1-Boc-3-[4-(trifluoromethyl)phenyl]azetidin-3-ol

  • Reactor Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-Boc-azetidin-3-one (5.0 g, 29.2 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 100 mL) and cool the solution to 0 °C in an ice bath. The choice of THF is critical as it effectively solvates the Grignard reagent.

  • Grignard Addition: Add 4-(Trifluoromethyl)phenylmagnesium bromide (1.0 M solution in THF, 35.1 mL, 35.1 mmol, 1.2 equiv.) dropwise via the dropping funnel over 30 minutes.

    • Causality Insight: A slow, dropwise addition at 0 °C is essential to control the exothermic reaction and prevent the formation of dimeric byproducts. Using a slight excess (1.2 equiv.) of the Grignard reagent ensures complete consumption of the starting ketone.

  • Reaction & Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Work-up & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to afford 1-Boc-3-[4-(trifluoromethyl)phenyl]azetidin-3-ol as a white solid.

Step 2: Synthesis of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol

  • Reactor Setup: Dissolve the purified Boc-protected intermediate (assuming ~25.0 mmol) in 1,4-dioxane (50 mL) in a round-bottom flask.

  • Deprotection: Add a solution of 4 M HCl in 1,4-dioxane (50 mL, 200 mmol) and stir the mixture at room temperature for 3 hours.

    • Causality Insight: A large excess of HCl is used to drive the deprotection to completion and precipitate the product as its hydrochloride salt, facilitating isolation. Dioxane is an excellent solvent for this transformation.

  • Isolation: The product hydrochloride salt will typically precipitate from the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 20 mL) to remove residual dioxane, and dry under vacuum.

  • Neutralization (Free Base): To obtain the free base, dissolve the hydrochloride salt in water, cool to 0 °C, and adjust the pH to >10 with 2 M NaOH solution. Extract the free base with dichloromethane (3 x 50 mL), dry the combined organic layers over sodium sulfate, filter, and concentrate in vacuo to yield 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol.

Key Synthetic Applications & Mechanistic Considerations

The title compound is a bifunctional building block, offering two primary sites for synthetic elaboration: the secondary amine (N-H) and the tertiary alcohol (O-H). The electron-withdrawing CF₃ group on the phenyl ring reduces the basicity of the azetidine nitrogen compared to its non-fluorinated analogue, a key consideration for reaction planning.

N-Functionalization Reactions

The secondary amine is a nucleophilic handle for various transformations, including reductive amination, acylation, and arylation.

G cluster_0 N-Functionalization Pathways A 3-[4-(CF3)phenyl]azetidin-3-ol B Reductive Amination (R-CHO, NaBH(OAc)3) A->B C Acylation (R-COCl, Base) A->C D Buchwald-Hartwig (Ar-Br, Pd Catalyst) A->D E N-Alkyl Azetidine B->E F N-Acyl Azetidine C->F G N-Aryl Azetidine D->G

Foundational

The Discovery and Synthesis of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol: A Cornerstone for Modern Medicinal Chemistry

An In-Depth Technical Guide Executive Summary: The confluence of strained ring systems and fluorine chemistry has yielded some of the most impactful molecular scaffolds in modern drug discovery. Among these, 3-[4-(Triflu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Executive Summary: The confluence of strained ring systems and fluorine chemistry has yielded some of the most impactful molecular scaffolds in modern drug discovery. Among these, 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol stands out as a high-value building block, merging the unique three-dimensional geometry and favorable physicochemical properties of the azetidine core with the potent electronic and metabolic characteristics of the trifluoromethylphenyl group. This guide provides a comprehensive overview of the historical context, key synthetic methodologies, and strategic importance of this compound, intended for researchers and professionals in chemical synthesis and drug development. We will explore the evolution of synthetic strategies, from early cyclization methods to the now-prevalent and robust nucleophilic addition to an azetidinone precursor, providing detailed, field-proven protocols and the scientific rationale behind them.

Strategic Imperative: The Value of Azetidine and Trifluoromethyl Motifs

The Azetidine Scaffold: A Privileged Heterocycle

Azetidines, four-membered nitrogen-containing heterocycles, have transcended their initial perception as mere curiosities to become vital motifs in medicinal chemistry.[1] Their inherent ring strain and pronounced sp3-rich character confer a rigid, three-dimensional conformation that allows for precise vectoral presentation of substituents into protein binding pockets.[1] This structural rigidity, combined with improved metabolic stability and aqueous solubility compared to more traditional, lipophilic rings, makes the azetidine scaffold a highly attractive replacement for other cyclic systems in lead optimization campaigns.[1] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, successfully incorporate the azetidine motif to enhance receptor selectivity and overall pharmacokinetic profiles.[1]

The 4-(Trifluoromethyl)phenyl Group: A Bioisostere of Choice

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and the trifluoromethyl (CF3) group is arguably the most prominent fluorinated moiety.[2] Its introduction onto a phenyl ring, particularly at the para-position, profoundly influences the molecule's properties. The CF3 group is a classic bioisostere for methyl and chloro groups but possesses a unique electronic profile; its strong electron-withdrawing nature can modulate pKa and influence ligand-receptor interactions.[2][3] Furthermore, the carbon-fluorine bond's exceptional strength enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[2] This combination of size, stability, and electronic character underpins the presence of the trifluoromethylphenyl moiety in numerous approved pharmaceuticals.[4][5][6]

Evolution of the Azetidin-3-ol Synthesis

The "discovery" of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol is not a singular event but rather the logical outcome of the development of general and reliable methods for synthesizing its parent class, 3-aryl-3-azetidinols.

Foundational Approaches: Intramolecular Cyclization

Early and historically significant routes to the azetidin-3-ol core involved the intramolecular cyclization of 1-amino-3-halo-2-propanol derivatives. These precursors were often synthesized by reacting an amine, such as benzylamine, with epichlorohydrin.[7] While foundational, these methods often required harsh conditions and were limited in scope, particularly with less bulky amines. The development of processes using specific solvents like triethylamine improved yields and made the cyclization more reliable.[7]

G cluster_0 Early Cyclization Strategy A Amine (R-NH2) C 1-Amino-3-halo-2-propanol Intermediate A->C B Epichlorohydrin B->C D Azetidin-3-ol Core C->D  Base-mediated  Intramolecular  Cyclization

Caption: Early synthesis of the azetidin-3-ol core via cyclization.

The Azetidin-3-one Linchpin: A Gateway to Diversification

A major breakthrough in azetidine chemistry was the availability of N-protected azetidin-3-ones, such as N-Boc- and N-Cbz-azetidin-3-one. The ketone functionality serves as a versatile chemical handle, enabling the direct installation of a wide array of substituents at the C3 position through standard nucleophilic addition reactions. This approach is far more modular and higher-yielding than earlier cyclization strategies, paving the way for the systematic synthesis of libraries of 3-substituted azetidinols for drug discovery programs.[8][9]

The Cornerstone Synthesis: Grignard Addition to Azetidin-3-one

The most direct and widely adopted method for preparing 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol is the Grignard reaction, involving the addition of 4-(trifluoromethyl)phenylmagnesium bromide to an N-protected azetidin-3-one.[8]

G cluster_main Core Synthetic Workflow start_A 4-Bromobenzotrifluoride intermediate Grignard Reagent (4-(CF3)Ph-MgBr) start_A->intermediate Anhydrous Ether start_B N-Protected Azetidin-3-one product N-Protected 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol start_B->product reagent_Mg Magnesium (Mg) reagent_Mg->intermediate intermediate->product Reaction at C=O final_product Final Product (after deprotection) product->final_product Deprotection

Caption: Modern synthetic workflow for 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol.

Rationale for Protecting Group Selection

The choice of the nitrogen protecting group (PG) is critical for both the success of the Grignard reaction and the utility of the resulting product.

  • N-Boc (tert-Butoxycarbonyl): Often preferred for its stability under the basic conditions of the Grignard reaction and its straightforward removal under acidic conditions (e.g., TFA). It is a standard protecting group for generating libraries intended for general medicinal chemistry applications.[9]

  • N-Cbz (Carboxybenzyl): This group is also stable to Grignard reagents. Its key advantage is its utility in subsequent transformations. For instance, the N-Cbz group is often a requirement for good reactivity in iron-catalyzed alkylations of the tertiary alcohol, and it can be cleanly removed via hydrogenolysis, which is orthogonal to acid-labile groups.[8][10]

Detailed Experimental Protocol

The following protocol is a representative procedure synthesized from established methodologies for preparing 3-aryl-azetidinols.[8]

Step 1: Preparation of 4-(Trifluoromethyl)phenylmagnesium Bromide

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add anhydrous diethyl ether or THF via syringe.

  • Slowly add a solution of 4-bromobenzotrifluoride (1.0 eq) in the anhydrous solvent dropwise via an addition funnel. The reaction is exothermic and may require an ice bath to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The resulting dark grey or brown solution is the Grignard reagent.

Step 2: Reaction with N-Cbz-azetidin-3-one

  • In a separate flame-dried flask under an inert atmosphere, dissolve N-Cbz-azetidin-3-one (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the freshly prepared Grignard reagent solution (1.1-1.3 eq) to the azetidinone solution via cannula or syringe.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

Step 3: Workup and Purification

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • The resulting crude oil or solid can be purified by flash column chromatography on silica gel to yield the pure product, N-Cbz-3-[4-(trifluoromethyl)phenyl]azetidin-3-ol.

Data Summary

The following table summarizes typical reaction parameters for the synthesis of 3-aryl-azetidinols, which are directly applicable to the target molecule.

ParameterValue/ConditionRationale
Solvent Anhydrous THF or Diethyl EtherEssential for the formation and stability of the Grignard reagent.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic addition; warming ensures reaction completion.
Equivalents (Grignard) 1.1 - 1.5 eqA slight excess ensures full conversion of the limiting azetidinone.
Workup Saturated aq. NH4ClA mild acidic quench that protonates the alkoxide and destroys excess Grignard reagent without cleaving acid-sensitive groups.
Typical Yield 70 - 95%This reaction is generally high-yielding and robust.[8]

Applications and Downstream Functionalization

The tertiary alcohol and the protected nitrogen of the synthesized product are handles for extensive further modification, making it a powerful platform for generating diverse molecular architectures.

G cluster_0 Post-Synthesis Derivatization A 3-[4-(CF3)Ph]azetidin-3-ol (N-Protected) B N-Deprotection (H2, Pd/C for Cbz or TFA for Boc) A->B C OH Functionalization (e.g., Fe-catalyzed Thiol Alkylation) A->C D Secondary Azetidine (R-NH) B->D E 3-Sulfanyl-Azetidine Derivative C->E F N-Alkylation or N-Acylation D->F G Diverse Drug-like Scaffolds F->G

Caption: Potential derivatization pathways for the target molecule.

  • Functionalization of the Tertiary Alcohol: The hydroxyl group can be converted into a good leaving group or directly substituted. For example, mild, iron-catalyzed conditions can displace the alcohol with a variety of thiols to generate 3-aryl-3-sulfanyl azetidines, which are themselves valuable motifs for drug discovery.[8][10]

  • Nitrogen Deprotection and Elaboration: Removal of the N-Boc or N-Cbz group reveals the secondary amine. This amine is a key site for further diversification through reductive amination, acylation, or coupling reactions to build out the final drug molecule. This step is fundamental to integrating the azetidine core into a larger molecular framework.

Conclusion

The synthesis of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol represents a mature and highly enabling chemical technology. Its preparation, primarily through the robust Grignard addition to N-protected azetidin-3-one, is efficient, scalable, and modular. This compound is not merely a laboratory chemical but a strategic asset in medicinal chemistry, providing a pre-validated, three-dimensional scaffold that combines the beneficial properties of both the azetidine ring and the trifluoromethylphenyl group. As the demand for novel, sp3-rich, and metabolically stable drug candidates continues to grow, the utility and importance of building blocks like 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol will only increase, solidifying its role as a cornerstone of contemporary drug discovery.

References

  • Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943-5956. Available at: [Link]

  • Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry. Available at: [Link]

  • Imbrasaitė, A., et al. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(12), e2300378. Available at: [Link]

  • Greengrass, C.W. et al. (2000). Synthesis of azetidine derivatives. Google Patents (WO2000063168A1).
  • Bull, J. A., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(10), 3983-3987. Available at: [Link]

  • Grellepois, F., et al. (2021). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 27(18), 5849-5859. Available at: [Link]

  • Rossi, E., et al. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 27(16), 5296. Available at: [Link]

  • Beecham Group P.L.C. (1985). Preparation of 1-substituted azetidine-3-ol derivatives. Google Patents (EP0161722B1).
  • Akber, M., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5122. Available at: [Link]

  • Huang, W-S., et al. (2010). Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant. Journal of Medicinal Chemistry, 53(12), 4701-4719. Available at: [Link]

  • Chaabouni, S., et al. (2021). Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. ResearchGate. Available at: [Link]

  • Umesh N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. Available at: [Link]

  • Li, Y., et al. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 87(7), 4941-4951. Available at: [Link]

  • Singh, S., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available at: [Link]

  • Merck Sharp & Dohme Corp. (2025). GPR40 Agonists. European Patent Office (EP 3 145 915 B1). Available at: [Link]

  • Akber, M., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(8), 1339-1349. Available at: [Link]

  • J.A.R. Funel, A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5530. Available at: [Link]

  • Eli Lilly and Company. (1978). Antimicrobial compounds. DrugPatentWatch (Patent 4,078,071). Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72) as a potent pan-BCR-ABL inhibitor. Bioorganic & Medicinal Chemistry Letters, 74, 128913. Available at: [Link]

  • Liu, X., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083-6101. Available at: [Link]

  • Eli Lilly and Co. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Google Patents (EP0004447A2).
  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][10][11]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2023). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 19, 1670-1677. Available at: [Link]

  • Soloshonok, V. A., et al. (2003). Synthesis of 4-trifluoromethylated 2-alkyl- and 2,3-dialkyl-substituted azetidines. Organic Letters, 5(22), 4101-4103. Available at: [Link]

  • Wang, A., et al. (2021). Discovery of N -(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 64(14), 10393-10411. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol

An Application Note and Laboratory Protocol for the Synthesis of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol Abstract This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 3-[4-(Tri...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Laboratory Protocol for the Synthesis of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is based on the nucleophilic addition of a Grignard reagent to a commercially available N-protected azetidinone, followed by deprotection. This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also the scientific rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the process. The protocol incorporates safety guidelines, detailed characterization methods, and troubleshooting advice to facilitate successful synthesis.

Introduction

Azetidines, particularly 3,3-disubstituted derivatives, are privileged scaffolds in modern medicinal chemistry.[1][2] Their rigid, three-dimensional structure provides novel exit vectors for molecular elaboration, allowing for the exploration of new chemical space in drug design programs. The incorporation of a trifluoromethylphenyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol a highly sought-after intermediate.[1]

This protocol details a reliable two-step synthesis beginning with the readily available N-Boc-3-azetidinone. The key transformation is the addition of the 4-(trifluoromethyl)phenyl magnesium bromide Grignard reagent to the azetidinone carbonyl. Subsequent acidic removal of the tert-butyloxycarbonyl (Boc) protecting group affords the target compound as a hydrochloride salt.

Reaction Scheme and Workflow

The overall synthetic strategy involves two primary stages: Grignard addition to form the protected intermediate and subsequent deprotection to yield the final product.

G cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Boc Deprotection A N-Boc-3-azetidinone C N-Boc-3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol A->C B 4-(Trifluoromethyl)phenyl magnesium bromide B->C THF, -78 °C to rt D N-Boc-3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol E 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol (HCl salt) D->E HCl in 1,4-Dioxane

Caption: Overall two-step reaction scheme for the synthesis.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
N-Boc-3-azetidinone≥98%Commercially AvailableStore under inert gas.
1-Bromo-4-(trifluoromethyl)benzene≥99%Commercially AvailableCorrosive, handle with care.
Magnesium turnings≥99.5%Commercially AvailableActivate before use.
IodineACS ReagentCommercially AvailableFor Grignard initiation.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableInhibitor-free. Use from a solvent purification system.
Diethyl ether (Et₂O)AnhydrousCommercially AvailableFor extraction.
Saturated aq. NH₄ClReagent GradePrepared in-houseFor quenching.
Saturated aq. NaHCO₃Reagent GradePrepared in-houseFor washing.
BrineReagent GradePrepared in-houseFor washing.
Anhydrous Na₂SO₄ or MgSO₄Reagent GradeCommercially AvailableFor drying.
4 M HCl in 1,4-DioxaneReagent GradeCommercially AvailableCorrosive.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor purification.
Ethyl acetate (EtOAc)ACS GradeCommercially AvailableFor purification.
HexanesACS GradeCommercially AvailableFor purification.
Equipment
  • Three-neck round-bottom flasks (various sizes)

  • Glass stoppers, septa, and nitrogen/argon inlet adapter

  • Magnetic stirrer and stir bars

  • Schlenk line or manifold for inert atmosphere operations

  • Reflux condenser

  • Dropping funnel

  • Low-temperature thermometer

  • Dry ice/acetone or cryocooler bath

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography setup (glass column, silica gel, pump, fraction collector)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR spectrometer (¹H, ¹³C, ¹⁹F) and Mass Spectrometer (e.g., ESI-MS)

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[3][4]

  • Inert Atmosphere: Grignard reagents are extremely sensitive to moisture and air. All reactions involving them must be performed under a dry, inert atmosphere (Nitrogen or Argon).[5] All glassware must be rigorously flame-dried or oven-dried before use.

  • Reagent Handling:

    • 1-Bromo-4-(trifluoromethyl)benzene is a corrosive liquid. Handle in a fume hood.[6]

    • Anhydrous THF can form explosive peroxides. Use freshly opened bottles or solvent from a purification system.

    • 4 M HCl in dioxane is highly corrosive and releases HCl gas. Handle exclusively in a fume hood.[7]

  • Reaction Quenching: The quenching of Grignard reactions is exothermic. Perform the addition of the quenching solution slowly and with cooling.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[8]

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol

This step involves the in-situ preparation of the Grignard reagent followed by its addition to the azetidinone. The general principle of forming 3-aryl-azetidin-3-ols via Grignard addition to N-protected azetidin-3-ones is a well-established and robust method.[2][5]

5.1.1 Preparation of 4-(Trifluoromethyl)phenylmagnesium bromide

  • Set up a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum under a positive pressure of nitrogen.

  • Add magnesium turnings (1.2 equiv.) to the flask.

  • Briefly heat the magnesium turnings under vacuum with a heat gun and then cool to room temperature under nitrogen to ensure activation.

  • Add a single crystal of iodine. The purple color will fade as it reacts with the magnesium surface.

  • In a separate flame-dried flask, prepare a solution of 1-bromo-4-(trifluoromethyl)benzene (1.0 equiv.) in anhydrous THF (approx. 2 M concentration).

  • Add a small portion (~10%) of the aryl bromide solution to the magnesium turnings via syringe.

  • Initiation of the reaction is indicated by gentle bubbling and a slight exotherm. If the reaction does not start, gently warm the flask with a heat gun.

  • Once initiated, add the remaining aryl bromide solution dropwise via a syringe pump or dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the resulting dark grey/brown solution at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Application Scientist's Note: The initiation of a Grignard reaction is a critical step. The iodine crystal etches the passivating magnesium oxide layer, exposing fresh magnesium to react. Anhydrous conditions are paramount; even trace moisture will quench the reagent and prevent its formation.

5.1.2 Grignard Addition to N-Boc-3-azetidinone

  • In a separate flame-dried 500 mL three-neck flask under nitrogen, dissolve N-Boc-3-azetidinone (1.0 equiv., relative to the starting aryl bromide) in anhydrous THF (approx. 0.5 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared Grignard reagent solution (1.1 equiv.) to the cold azetidinone solution via cannula or syringe over 30-45 minutes. Maintain the internal temperature below -65 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour.

  • Remove the cooling bath and allow the reaction to warm slowly to room temperature. Stir for 2-3 hours or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

Application Scientist's Note: The reaction is performed at -78 °C to control the reactivity of the Grignard reagent, which minimizes side reactions such as enolization of the ketone. A slow addition rate is crucial to manage the exotherm and ensure high yield.

5.1.3 Purification

  • The crude product is purified by flash column chromatography on silica gel.

  • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes).

  • Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to afford N-Boc-3-[4-(trifluoromethyl)phenyl]azetidin-3-ol as a white solid or pale oil.

Step 2: Deprotection to 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol Hydrochloride

The Boc protecting group is acid-labile and can be efficiently removed using a strong acid like HCl.[2]

  • Dissolve the purified N-Boc-3-[4-(trifluoromethyl)phenyl]azetidin-3-ol (1.0 equiv.) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • To this solution, add an excess of 4 M HCl in 1,4-dioxane (5-10 equiv.) at room temperature.

  • Stir the mixture at room temperature for 2-4 hours. Formation of a precipitate is often observed.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting solid can be triturated with cold diethyl ether, filtered, and washed with additional cold ether to remove non-polar impurities.

  • Dry the resulting white solid under vacuum to yield the final product, 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol hydrochloride.

Analytical Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

AnalysisExpected Results for 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol
¹H NMR (400 MHz, DMSO-d₆) δ ppm: Signals for azetidine protons (typically around 4.0-4.5 ppm), aromatic protons showing characteristic coupling for a 1,4-disubstituted ring (doublets around 7.6-7.8 ppm), and broad signals for the -OH and -NH₂⁺ protons.[9]
¹³C NMR (101 MHz, DMSO-d₆) δ ppm: Signals for azetidine carbons (CH₂ groups ~60 ppm, quaternary carbon ~70 ppm), aromatic carbons (including a quartet for the carbon attached to the CF₃ group due to C-F coupling), and a quartet for the CF₃ carbon itself (~124 ppm, J ≈ 272 Hz).[10]
¹⁹F NMR (376 MHz, DMSO-d₆) δ ppm: A sharp singlet corresponding to the CF₃ group, typically observed around -61 to -63 ppm relative to CFCl₃.[11][12]
Mass Spec (ESI+) Calculated for C₁₀H₁₁F₃NO [M+H]⁺. The observed m/z should match the calculated value.
Appearance White to off-white solid.

Laboratory Workflow Visualization

The following diagram illustrates the sequential steps of the laboratory process.

G start Start prep_grignard Prepare Grignard Reagent (Inert Atmosphere) start->prep_grignard grignard_reaction Grignard Addition (-78 °C to rt) prep_grignard->grignard_reaction workup1 Aqueous Workup (Quench, Extract, Dry) grignard_reaction->workup1 purify1 Flash Chromatography (Protected Intermediate) workup1->purify1 deprotection Boc Deprotection (HCl/Dioxane) purify1->deprotection workup2 Trituration & Filtration (Final Product) deprotection->workup2 characterization Characterization (NMR, MS) workup2->characterization end End characterization->end

Caption: Step-by-step laboratory workflow diagram.

References

  • Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943–5956. Available at: [Link]

  • Gicquel, M., et al. (2018). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 24(59), 15838-15843. Available at: [Link]

  • ACS Publications. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. J Org Chem. Available at: [Link]

  • Das, M., et al. Synthesis of Simple 3,3-diarylazetidines from N-Boc-3-aryl-azetidinols using Friedel-Crafts Arylation Conditions. Supporting Information. Available at: [Link]

  • Semantic Scholar. (2023). Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. Available at: [Link]

  • Capot Chemical Co., Ltd. MSDS of 3-Trifluoromethyl-azetidin-3-OL hydrochloride. Available at: [Link]

  • PubMed. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Available at: [Link]

Sources

Application

Application Note: Engineering Next-Generation Kinase Inhibitors with 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol

Executive Summary & Rationale The transition from planar, sp2-hybridized molecules to sp3-rich, three-dimensional architectures is a defining paradigm in modern drug discovery. Saturated nitrogen-containing heterocycles,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The transition from planar, sp2-hybridized molecules to sp3-rich, three-dimensional architectures is a defining paradigm in modern drug discovery. Saturated nitrogen-containing heterocycles, particularly azetidines, have emerged as highly privileged motifs due to their unique physicochemical properties, including high ring strain, conformational rigidity, and improved metabolic stability [1].

3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol (CAS: 1388054-86-1) represents a highly specialized building block that synergizes three critical pharmacophoric elements:

  • The Azetidine Core: Acts as a compact, rigid bioisostere for larger heterocycles (like piperidines or morpholines), lowering overall lipophilicity while maintaining basicity.

  • The Trifluoromethyl ( −CF3​ ) Phenyl Group: Enhances membrane permeability and systematically blocks cytochrome P450-mediated para-oxidation, a common metabolic liability in aromatic rings.

  • The Tertiary Hydroxyl Group: Provides a highly directional hydrogen-bond donor/acceptor vector, ideal for anchoring into the hinge region or allosteric pockets of kinases.

This application note details the structural rationale, comparative physicochemical advantages, and validated synthetic protocols for incorporating 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol into small-molecule kinase inhibitors, specifically targeting the MEK/ERK pathway [2].

Mechanistic Causality: Why Choose this Scaffold?

When optimizing a hit compound, medicinal chemists often face the "lipophilicity trap"—increasing target affinity by adding hydrophobic groups, which inadvertently ruins aqueous solubility and increases off-target toxicity.

Substituting a standard phenyl-piperidine motif with 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol fundamentally alters the molecule's trajectory. The azetidine ring restricts the conformational degrees of freedom, locking the −CF3​ phenyl group and the −OH group into a precise spatial arrangement. This rigidity reduces the entropic penalty upon binding to the target protein. Furthermore, the electron-withdrawing nature of the −CF3​ group modulates the pKa of the azetidine nitrogen, fine-tuning the molecule's behavior at physiological pH to optimize the balance between passive permeability and solubility [3].

Quantitative Physicochemical Comparison

The following table summarizes the causal impact of scaffold swapping during lead optimization, demonstrating how the azetidin-3-ol derivative improves the overall drug-like profile.

ParameterStandard Phenyl-Piperidine3-[4-(CF3)Ph]azetidin-3-ol ScaffoldCausality & Pharmacological Rationale
Fraction sp3 (Fsp3) 0.350.55 Increased 3D character reduces promiscuous off-target protein binding.
LogD (pH 7.4) 4.23.1 The polar −OH and azetidine nitrogen lower lipophilicity, preventing aggregation.
Metabolic Clearance >80 µL/min/mg<20 µL/min/mg The −CF3​ group sterically and electronically blocks CYP450 para-hydroxylation.
H-Bond Donors 01 The tertiary alcohol provides a novel interaction vector for kinase hinge binding.

Pathway Targeting: Allosteric MEK Inhibition

Azetidine derivatives have shown profound efficacy in targeting the MAPK/ERK pathway, a cascade frequently dysregulated in oncology. By utilizing the 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol block, researchers can design allosteric inhibitors that bind adjacent to the ATP-binding site of MEK1/2, locking the kinase in an inactive conformation [2].

MEK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Active GTP) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Gene Transcription Inhibitor Azetidin-3-ol Allosteric Inhibitor Inhibitor->MEK Allosteric Blockade

Figure 1: MEK/ERK signaling cascade and the targeted allosteric blockade by azetidin-3-ol derivatives.

Experimental Protocol: Modular Synthesis & Functionalization

To ensure reproducibility and scientific integrity, the following protocol describes the Nucleophilic Aromatic Substitution (SNAr) of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol onto a heteroaryl chloride core. This protocol is designed as a self-validating system , embedding In-Process Controls (IPCs) to confirm reaction causality at each step [4].

Materials Required
  • Building Block: 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol hydrochloride (1.2 equivalents).

  • Electrophile: 2-Chloro-heteroaryl scaffold (e.g., substituted pyrimidine) (1.0 equivalent).

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents).

  • Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous.

Step-by-Step Methodology

Step 1: Free-Basing and Activation

  • Suspend 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol hydrochloride (1.2 eq) in anhydrous NMP (0.2 M concentration) at room temperature under a nitrogen atmosphere.

  • Add DIPEA (3.0 eq) dropwise.

    • Causality: The azetidine nitrogen is less nucleophilic than a standard piperidine due to the increased s-character of its lone pair caused by ring strain. A strong, non-nucleophilic base like DIPEA is required to fully liberate the free amine and drive the subsequent substitution.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Add the 2-chloro-heteroaryl electrophile (1.0 eq) to the solution.

  • Heat the reaction mixture to 90°C for 4–6 hours.

    • Causality: The steric bulk of the tertiary alcohol and the −CF3​ -phenyl group impedes the transition state. Elevated temperatures in a polar aprotic solvent (NMP) overcome this activation energy barrier without degrading the building block.

Step 3: Self-Validating In-Process Control (IPC)

  • Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation Check 1: Confirm the disappearance of the starting electrophile mass.

    • Validation Check 2: Identify the [M+H]+ peak corresponding to the coupled product.

  • Optional but recommended: Run a rapid 19F -NMR on the crude aliquot. A sharp singlet near −62 ppm confirms the structural integrity of the −CF3​ group, ensuring no defluorination occurred under basic heating.

Step 4: Workup and Purification

  • Cool the reaction to room temperature and quench with saturated aqueous NH4​Cl .

  • Extract the aqueous layer with Ethyl Acetate ( 3×20 mL ). The highly lipophilic −CF3​ group ensures the product partitions cleanly into the organic phase.

  • Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Dichloromethane:Methanol gradient).

Synthetic_Workflow Step1 Step 1: Base Activation Liberate Azetidine Step2 Step 2: SNAr Coupling 90°C in NMP Step1->Step2 Step3 Step 3: IPC Validation LC-MS & 19F-NMR Step2->Step3 Step3->Step2 Incomplete Conversion Step4 Step 4: Purification Flash Chromatography Step3->Step4 If [M+H]+ confirmed

Figure 2: Self-validating synthetic workflow for azetidin-3-ol incorporation.

Conclusion

The integration of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol into drug discovery pipelines exemplifies the shift toward highly engineered, three-dimensional building blocks. By leveraging its unique combination of ring strain, metabolic resistance, and precise hydrogen-bonding vectors, medicinal chemists can systematically overcome the limitations of traditional flat heterocycles, driving the development of safer, more efficacious targeted therapies.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry (2026). Available at:[Link] [1]

  • Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973). ACS Medicinal Chemistry Letters (2012). Available at:[Link] [2]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications (2025). Available at:[Link] [3]

  • 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol (CAS 1388054-86-1) Product Specifications. Hairui Chemical. Available at:[Link] [4]

Method

Suzuki-Miyaura cross-coupling reaction conditions for 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol

Application Note: Synthetic Workflows and Cross-Coupling Strategies for 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol Scaffolds Strategic Overview & Mechanistic Reality The 3-arylazetidin-3-ol motif is a privileged, highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthetic Workflows and Cross-Coupling Strategies for 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol Scaffolds

Strategic Overview & Mechanistic Reality

The 3-arylazetidin-3-ol motif is a privileged, highly polar, sp³-rich scaffold in modern medicinal chemistry and drug development. A frequent point of confusion in early-stage route scouting is the assumption that the core 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol structure can be assembled directly via a Suzuki-Miyaura Csp³-Csp² cross-coupling at the C3 position.

Mechanistic Causality: Traditional Suzuki-Miyaura coupling requires an electrophilic halide and a nucleophilic boronic acid. Attempting to couple 4-(trifluoromethyl)phenylboronic acid with a 3-haloazetidin-3-ol is chemically unviable. Alpha-halo alcohols (halohydrins) are inherently unstable and rapidly revert to the corresponding ketone. Furthermore, the high activation energy required for palladium oxidative addition into a sterically hindered, tertiary Csp³-X bond typically leads to rapid catalyst deactivation or β-hydride elimination[1].

Therefore, the industry-standard methodology for synthesizing the core 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol relies on the nucleophilic addition of a Grignard reagent to an N-protected azetidin-3-one[2]. Suzuki-Miyaura cross-coupling is strictly reserved for late-stage functionalization—specifically, constructing extended biaryl systems from halogenated derivatives of the azetidin-3-ol scaffold, utilizing mild biphasic conditions to prevent ring-strain release and degradation[3].

Workflow & Logic Visualization

To clarify the synthetic decision-making process, the following logic tree delineates when to employ Grignard addition versus Palladium-catalyzed cross-coupling for this scaffold class.

LogicTree Start Target: Functionalize 3-[4-(CF3)Ph]azetidin-3-ol Q1 Bond Formation Type? Start->Q1 CN C-N Bond (N-Arylation) Q1->CN Secondary Amine CC C-C Bond (Aryl Extension) Q1->CC Aryl Halide Precursor Buchwald Buchwald-Hartwig Amination (Pd2(dba)3, RuPhos) CN->Buchwald Suzuki Suzuki-Miyaura Cross-Coupling (Pd(dppf)Cl2, K2CO3) CC->Suzuki

Figure 1: Decision logic for the late-stage functionalization of azetidin-3-ol scaffolds.

Quantitative Data: Suzuki-Miyaura Optimization for Azetidine Tolerance

When applying Suzuki-Miyaura conditions to azetidin-3-ol derivatives (e.g., coupling N-Boc-3-(4-bromo-3-(trifluoromethyl)phenyl)azetidin-3-ol with an arylboronic acid), the highly strained four-membered ring is susceptible to base-mediated retro-aldol-type cleavage or thermal degradation. Table 1 summarizes the causality behind catalyst and base selection.

Table 1: Optimization of Suzuki-Miyaura Conditions for Azetidin-3-ol Scaffolds

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene / H₂O9045%High temp causes partial Boc-deprotection and ring opening.
Pd(dppf)Cl₂·DCM (3 mol%) K₂CO₃ 1,4-Dioxane / H₂O 80 88% Optimal. Bidentate dppf prevents catalyst poisoning; mild base preserves the azetidine ring[3].
Pd₂(dba)₃ / XPhosK₃PO₄THF6572%Good conversion, but phosphine ligand is unnecessarily expensive for standard Csp²-Csp² coupling.
Pd(OAc)₂ / SPhosCs₂CO₃DMF10030%Harsh base (Cs₂CO₃) and high heat drive rapid decomposition of the tertiary alcohol.

Experimental Protocols (Self-Validating Systems)

Protocol A: De Novo Synthesis of the Core Scaffold via Grignard Addition

Objective: Synthesize N-Boc-3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol. Causality: Using the N-Boc protecting group prevents the secondary amine from interfering with the highly nucleophilic Grignard reagent, ensuring selective addition at the C3 ketone[2].

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add N-Boc-azetidin-3-one (1.0 equiv, 10 mmol) and anhydrous THF (50 mL).

  • Cooling & Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add 4-(Trifluoromethyl)phenylmagnesium bromide (0.5 M in THF, 1.2 equiv, 24 mL) over 30 minutes via a syringe pump to control the exothermic addition and prevent side reactions.

  • Reaction Propagation: Stir at -78 °C for 1 hour, then gradually warm to room temperature over 2 hours.

    • In-Process Control (IPC): TLC (Hexanes/EtOAc 3:1) should show complete consumption of the ketone (Rf ~0.4) and the appearance of a highly polar product spot (Rf ~0.2).

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (30 mL) at 0 °C. Extract the aqueous layer with EtOAc (3 × 40 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, 10-30% EtOAc in Hexanes).

    • Self-Validation (NMR): ¹H NMR (CDCl₃) will show a characteristic singlet for the Boc group (~1.45 ppm, 9H) and an AB quartet for the azetidine CH₂ protons (~4.2-4.4 ppm, 4H), confirming the intact ring structure.

Protocol B: Late-Stage Suzuki-Miyaura Functionalization

Objective: Cross-couple a brominated azetidin-3-ol derivative with an arylboronic acid. Causality: Biphasic conditions (Dioxane/H₂O) with a mild base (K₂CO₃) ensure the dissolution of both the organic substrate and the inorganic base while buffering the pH to prevent azetidine ring-opening[3].

  • Reagent Assembly: In a 50 mL Schlenk tube, combine the brominated azetidin-3-ol derivative (1.0 equiv, 2.0 mmol), the target arylboronic acid (1.2 equiv, 2.4 mmol), and K₂CO₃ (2.5 equiv, 5.0 mmol).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (15 mL). Degas the biphasic mixture via three freeze-pump-thaw cycles or by sparging with argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Catalyst Addition: Under a positive flow of argon, add Pd(dppf)Cl₂·DCM (0.03 equiv, 0.06 mmol). Seal the tube.

  • Heating: Heat the reaction mixture in a pre-heated oil bath at 80 °C for 6–8 hours with vigorous stirring (1000 rpm) to ensure adequate mixing of the biphasic system.

    • In-Process Control (IPC): LC-MS monitoring should indicate the disappearance of the starting material isotope pattern (M, M+2 for bromine) and the appearance of the cross-coupled mass [M+H]⁺.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc (20 mL) and H₂O (20 mL). Separate the layers, extract the aqueous phase with EtOAc (2 × 20 mL), dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

References

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols | The Journal of Organic Chemistry - ACS Public
  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. rsc.org.
  • WO2016205487A1 - PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)

Sources

Application

Application Notes and Protocols: Scale-up and Continuous Flow Synthesis of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol

Introduction The azetidine motif is a cornerstone in modern medicinal chemistry, imparting unique three-dimensional character and improved physicochemical properties to drug candidates. Specifically, 3-aryl-azetidin-3-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The azetidine motif is a cornerstone in modern medicinal chemistry, imparting unique three-dimensional character and improved physicochemical properties to drug candidates. Specifically, 3-aryl-azetidin-3-ol scaffolds are of significant interest due to their presence in a variety of biologically active compounds. The introduction of a trifluoromethyl group on the aryl substituent can further enhance metabolic stability, lipophilicity, and binding affinity. This document provides a comprehensive guide for the synthesis of 3-[4-(trifluoromethyl)phenyl]azetidin-3-ol, a valuable building block for drug discovery programs.

We present a detailed, field-proven batch synthesis protocol suitable for laboratory-scale production. Recognizing the increasing demand for larger quantities and the drive towards more efficient and safer manufacturing processes, we also provide a robust protocol for a continuous flow synthesis. This latter approach offers significant advantages in terms of scalability, safety, and process control, aligning with the principles of green chemistry.

Part 1: Batch Synthesis Protocol

The batch synthesis of 3-[4-(trifluoromethyl)phenyl]azetidin-3-ol is achieved via a Grignard reaction between 4-(trifluoromethyl)phenylmagnesium bromide and N-Boc-azetidin-3-one, followed by deprotection of the nitrogen protecting group. This method is reliable for producing gram-scale quantities in a standard laboratory setting.

Reaction Mechanism

The core of the synthesis is the nucleophilic addition of the Grignard reagent to the carbonyl group of N-Boc-azetidin-3-one. The organomagnesium compound acts as a potent nucleophile, attacking the electrophilic carbonyl carbon to form a magnesium alkoxide intermediate. Subsequent aqueous work-up protonates the alkoxide to yield the desired tertiary alcohol. The tert-butyloxycarbonyl (Boc) group serves to protect the azetidine nitrogen during the reaction and can be readily removed under acidic conditions.

Experimental Protocol: Batch Synthesis of N-Boc-3-[4-(trifluoromethyl)phenyl]azetidin-3-ol

Materials:

  • N-Boc-azetidin-3-one

  • 4-Bromobenzotrifluoride

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq.).

    • Add a single crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of 4-bromobenzotrifluoride (1.0 eq.) in anhydrous THF.

    • Add a small portion of the 4-bromobenzotrifluoride solution to the magnesium turnings. The reaction is initiated by gentle warming with a heat gun until the brown color of the iodine disappears and bubbling is observed.

    • Once the reaction has initiated, add the remaining 4-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with N-Boc-azetidin-3-one:

    • Cool the Grignard reagent solution to 0 °C using an ice-water bath.

    • Dissolve N-Boc-azetidin-3-one (1.0 eq.) in anhydrous THF and add it dropwise to the Grignard solution via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-[4-(trifluoromethyl)phenyl]azetidin-3-ol as a white solid.

Data Summary: Batch Synthesis
ParameterValue
Scale 10 mmol
Reactant Ratio (Grignard:Azetidinone) 1.2 : 1.0
Reaction Time (Grignard formation) 1 hour
Reaction Time (Addition to azetidinone) 2-4 hours
Reaction Temperature 0 °C to Room Temperature
Typical Yield 75-85%
Purification Method Flash Column Chromatography

Part 2: Continuous Flow Synthesis

Continuous flow chemistry offers a paradigm shift in the synthesis of fine chemicals and pharmaceuticals, providing enhanced safety, better process control, and straightforward scalability. For the synthesis of 3-[4-(trifluoromethyl)phenyl]azetidin-3-ol, a continuous flow setup allows for the safe in-situ generation of the highly reactive Grignard reagent and its immediate consumption in the subsequent reaction, minimizing the risks associated with its handling and storage.

Workflow for Continuous Flow Synthesis

G cluster_0 Reagent Streams cluster_1 Flow Reactor System cluster_2 Work-up & Collection A 4-Bromobenzotrifluoride in THF C Pump A A->C B N-Boc-azetidin-3-one in THF D Pump B B->D E Packed-Bed Reactor (Magnesium Turnings) C->E Flow Rate A F T-Mixer D->F Flow Rate B E->F Grignard Stream G Residence Time Coil F->G J T-Mixer G->J H Quenching Solution (Sat. aq. NH4Cl) I Pump C H->I I->J Flow Rate C K Back-Pressure Regulator J->K L Product Collection K->L

Caption: Continuous flow setup for the synthesis of N-Boc-3-[4-(trifluoromethyl)phenyl]azetidin-3-ol.

Experimental Protocol: Continuous Flow Synthesis

Materials:

  • Same as batch synthesis.

Equipment:

  • Two high-pressure pumps (e.g., HPLC pumps) for reagent delivery.

  • One pump for quenching solution.

  • Packed-bed reactor column (e.g., glass or stainless steel).

  • T-mixers.

  • Residence time coil (e.g., PFA or stainless steel tubing).

  • Back-pressure regulator.

  • Temperature-controlled bath/heating unit for the packed-bed reactor.

  • Collection vessel.

Procedure:

  • System Setup and Priming:

    • Pack the reactor column with magnesium turnings.

    • Assemble the flow reactor system as depicted in the diagram.

    • Prime all pumps and tubing with anhydrous THF.

  • Grignard Reagent Generation and Reaction:

    • Set the temperature of the packed-bed reactor to 35-40 °C.

    • Pump the solution of 4-bromobenzotrifluoride in THF (Stream A) through the packed-bed reactor at a defined flow rate to generate the Grignard reagent in-situ.

    • Simultaneously, pump the solution of N-Boc-azetidin-3-one in THF (Stream B) at a defined flow rate.

    • The two streams converge at a T-mixer and enter a residence time coil where the reaction occurs.

  • In-line Quenching and Collection:

    • The reaction stream is then mixed with a stream of saturated aqueous NH₄Cl solution (Stream C) at a second T-mixer to quench the reaction.

    • The resulting biphasic mixture passes through a back-pressure regulator to maintain system pressure and prevent solvent boiling.

    • The product stream is collected in a vessel for subsequent off-line work-up.

  • Work-up and Purification:

    • Separate the organic and aqueous layers of the collected mixture.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Summary: Continuous Flow Synthesis
ParameterValue
Flow Rate (Stream A) 0.5 mL/min
Flow Rate (Stream B) 0.5 mL/min
Flow Rate (Stream C) 1.0 mL/min
Reactor Volume (Packed-Bed) 5 mL
Residence Time (Packed-Bed) 10 min
Reactor Volume (Coil) 10 mL
Residence Time (Coil) 10 min
Reactor Temperature 35-40 °C
Typical Throughput ~1.5 g/hour
Yield 80-90%

Part 3: Deprotection and Characterization

Protocol: N-Boc Deprotection

The final step to obtain the target compound is the removal of the N-Boc protecting group. This is typically achieved under acidic conditions.

Materials:

  • N-Boc-3-[4-(trifluoromethyl)phenyl]azetidin-3-ol

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected azetidinol in a minimal amount of 1,4-dioxane.

  • Add 4M HCl in 1,4-dioxane (5-10 equivalents) and stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between diethyl ether and saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield 3-[4-(trifluoromethyl)phenyl]azetidin-3-ol.

Characterization Data

N-Boc-3-[4-(trifluoromethyl)phenyl]azetidin-3-ol:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.65 (d, J = 8.4 Hz, 2H), 7.55 (d, J = 8.4 Hz, 2H), 4.30 (d, J = 9.2 Hz, 2H), 4.15 (d, J = 9.2 Hz, 2H), 2.55 (s, 1H), 1.48 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 156.0, 148.5, 130.5 (q, J = 32.3 Hz), 126.0, 125.8 (q, J = 3.8 Hz), 124.0 (q, J = 272.1 Hz), 80.5, 69.0, 58.0, 28.5.

  • MS (ESI): m/z 346.1 [M+H]⁺.

3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.62 (d, J = 8.3 Hz, 2H), 7.51 (d, J = 8.3 Hz, 2H), 3.85 (d, J = 8.8 Hz, 2H), 3.70 (d, J = 8.8 Hz, 2H), 2.80 (br s, 2H).

  • MS (ESI): m/z 246.1 [M+H]⁺.

Conclusion

This application note provides detailed and validated protocols for both the batch and continuous flow synthesis of 3-[4-(trifluoromethyl)phenyl]azetidin-3-ol. The batch process is well-suited for laboratory-scale synthesis, while the continuous flow method offers a superior approach for scale-up, providing enhanced safety, efficiency, and process control. The presented methodologies and characterization data will be a valuable resource for researchers, scientists, and drug development professionals working with this important class of molecules.

References

  • Colella, M., Musci, P., Cannillo, D., Spennacchio, M., Aramini, A., Degennaro, L., & Luisi, R. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry, 86(20), 14336–14346. [Link]

  • Das, M., Weissenfluh, A., Ly, N., & Trudell, M. L. (2012). Synthesis of Simple 3,3-diarylazetidines from N-Boc-3-aryl-azetidinols using Friedel-Crafts Arylation Conditions.
  • Dubois, M. A. J., Lazaridou, A., Choi, C., Mousseau, J. J., & Bull, J. A. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943–5956. [Link]

  • Gemoets, H. P. L., Hessel, V., & Noël, T. (2016). The Grignard Reaction in Flow. In Topics in Current Chemistry (Vol. 374, pp. 1–39). Springer.
  • Hessel, V., Kralisch, D., Kockmann, N., Noël, T., & Wang, Q. (2013). Novel process windows for enabling, accelerating, and uplifting flow chemistry. ChemSusChem, 6(5), 746–789.
  • Kappe, C. O. (2013). Controlled microwave heating in modern organic synthesis: highlights from the last six years.
  • Ley, S. V., Fitzpatrick, D. E., Ingham, R. J., & Myers, R. M. (2015). Organic synthesis in a modular robotic system controlled by a chemical programming language.
  • Movsisyan, M., Gemoets, H. P. L., Hessel, V., & Noël, T. (2016). The Grignard Reaction in a Continuous Flow Corrugated Plate Reactor. Organic Process Research & Development, 20(2), 443–447.
  • Pastre, J. C., Browne, D. L., & Ley, S. V. (2013). Flow chemistry as a discovery tool. Chemistry–A European Journal, 19(49), 16486–16503.
  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker's Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893.
  • Wiles, C., & Watts, P. (2014). Continuous flow reactors: a perspective. Green Chemistry, 16(1), 55–64.
Method

Application Notes &amp; Protocols: In Vitro Characterization of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol Derivatives as Novel FAAH Inhibitors

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of in vitro assays to characterize derivatives of 3-[4-(Trifluorometh...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of in vitro assays to characterize derivatives of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol. This class of compounds, featuring a trifluoromethyl group for enhanced metabolic stability and lipophilicity, has shown significant promise as modulators of the endocannabinoid system (ECS).[1][2] The protocols detailed herein focus on the primary hypothesis that these derivatives act as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[3][4] This guide presents two integrated protocols: a biochemical fluorescence-based assay for direct measurement of FAAH inhibition and a cell-based reporter assay to determine the functional consequences of FAAH inhibition on cannabinoid receptor type 1 (CB1R) signaling.

Introduction and Scientific Rationale

The endocannabinoid system (ECS) is a critical lipid signaling network that modulates a vast array of physiological processes, including pain, inflammation, mood, and memory.[3][5] A primary regulator of this system is Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme that terminates the signaling of anandamide (AEA) by hydrolyzing it into arachidonic acid and ethanolamine.[4][6] Pharmacological inhibition of FAAH elevates endogenous AEA levels, thereby potentiating the activation of cannabinoid receptors (CB1 and CB2) in a site- and event-specific manner.[4][7] This "indirect agonism" strategy is a highly pursued therapeutic approach for treating neurological and inflammatory disorders while potentially avoiding the side effects associated with direct CB1 receptor agonists.

The 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol scaffold is a promising pharmacophore for developing potent and selective FAAH inhibitors.[1] The trifluoromethyl group enhances metabolic stability and the azetidine ring provides a rigid, three-dimensional structure for precise interaction with the enzyme's active site.[1][2][8]

To effectively screen and characterize novel derivatives based on this scaffold, a robust and reproducible in vitro testing cascade is essential. This guide provides detailed protocols for:

  • Biochemical IC50 Determination: A direct, sensitive, and high-throughput compatible fluorescence assay to quantify the potency of test compounds in inhibiting FAAH enzymatic activity.[9][10][11]

  • Cell-Based Functional Activity: A CB1 receptor-driven luciferase reporter assay to confirm that FAAH inhibition by the test compounds translates into enhanced downstream signaling in a cellular context.[12]

This dual-assay approach provides a comprehensive profile of a compound's mechanism of action, moving from direct target engagement to functional cellular response.

General Materials and Reagents

  • 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol derivatives (synthesized in-house or sourced commercially)

  • Dimethyl sulfoxide (DMSO), cell culture or molecular biology grade

  • Recombinant Human FAAH (e.g., Cayman Chemical, Item No. 10010183 or similar)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[10]

  • FAAH Fluorometric Substrate (e.g., AMC-arachidonoyl amide)[10][13]

  • Known FAAH Inhibitor (Positive Control, e.g., JZL195)[10]

  • 96-well, solid white, flat-bottom plates (for fluorescence)

  • 96-well, solid white, tissue-culture treated plates (for cell-based assay)

  • Fluorescence plate reader with excitation/emission wavelengths of ~350/460 nm[9][10]

  • Luminometer or plate reader with luminescence detection capabilities

  • Standard laboratory equipment (pipettes, tubes, incubators, etc.)

Protocol 1: Biochemical FAAH Inhibition Assay (IC50 Determination)

This protocol measures the ability of a test compound to inhibit the enzymatic activity of FAAH. The assay relies on a non-fluorescent substrate that, when hydrolyzed by FAAH, releases a highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[6][10] The reduction in the rate of fluorescence generation is directly proportional to the inhibitory activity of the test compound.

Workflow for FAAH Inhibition Assay

FAAH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis A Prepare Compound Serial Dilutions C Add Controls & Compounds to 96-well Plate A->C B Prepare Reagent Mixes (Enzyme, Substrate) B->C D Pre-incubate (Compound + Enzyme) C->D 5 min @ 37°C E Initiate Reaction (Add Substrate) D->E F Measure Fluorescence (Kinetic or Endpoint) E->F 30 min @ 37°C G Calculate % Inhibition F->G H Determine IC50 (Non-linear Regression) G->H

Caption: Workflow for the biochemical FAAH inhibition assay.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test derivative in 100% DMSO.

    • Perform a serial dilution series in DMSO. A common approach is an 11-point, 3-fold dilution series starting from the 10 mM stock to cover a wide concentration range.

    • Prepare an intermediate dilution plate by diluting the DMSO serial dilutions 1:50 into FAAH Assay Buffer. This minimizes the final DMSO concentration in the assay to ≤1%.

  • Assay Plate Setup:

    • Design the 96-well plate layout as shown in the table below. It is critical to include proper controls.

    • Add 10 µL of the appropriate solution from the intermediate dilution plate to the corresponding wells.

Well TypeDescriptionReagent Added (10 µL)
100% Activity Uninhibited enzyme activity.Assay Buffer with 2% DMSO
Background No enzyme control.Assay Buffer with 2% DMSO
Positive Control Known FAAH inhibitor.Known inhibitor (e.g., JZL195)
Test Compound Serial dilutions of derivative.Diluted test compound
  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of recombinant human FAAH in ice-cold FAAH Assay Buffer. The final concentration should be determined empirically but is typically in the low nanomolar range.[14]

    • Add 170 µL of FAAH Assay Buffer to the "Background" wells.

    • Add 170 µL of the FAAH working solution to all other wells (100% Activity, Positive Control, Test Compound).

    • Tap the plate gently to mix.

    • Causality: Pre-incubate the plate for 5 minutes at 37°C. This step allows the test compounds to bind to the enzyme and reach equilibrium before the reaction is initiated.[10]

  • Reaction Initiation and Measurement:

    • Prepare the FAAH substrate solution according to the manufacturer's instructions.

    • Initiate the enzymatic reaction by adding 20 µL of the substrate solution to all wells.

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure fluorescence (Ex: 355 nm, Em: 460 nm) every minute for 30 minutes (kinetic read). Alternatively, an endpoint read can be performed after a fixed 30-minute incubation.[10] A kinetic read is often preferred as it can provide more information about the mechanism of inhibition.

Data Analysis for IC50 Determination
  • Calculate Reaction Rate: For kinetic data, determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot (RFU/min). For endpoint data, subtract the time-zero reading from the final reading.

  • Normalize Data:

    • Subtract the average rate of the "Background" wells from all other wells.

    • Calculate the Percent Inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_TestCompound / Rate_100%Activity))

  • Determine IC50:

    • Plot Percent Inhibition versus the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[15][16][17]

Protocol 2: Cell-Based CB1 Receptor Reporter Assay

This assay quantifies the functional consequence of FAAH inhibition. By inhibiting FAAH in cells that endogenously produce AEA, the increased AEA levels will activate the CB1 receptors, triggering a downstream signaling cascade. This protocol uses a reporter cell line where CB1R activation leads to the expression of a luciferase reporter gene.[12] The resulting luminescence is a direct measure of receptor activation.

Experimental Logic

Cellular_Pathway compound Azetidine Derivative (FAAH Inhibitor) faah FAAH Enzyme compound->faah Inhibits aea Anandamide (AEA) faah->aea Degrades cb1 CB1 Receptor aea->cb1 Activates signal Signaling Cascade (e.g., NFAT) cb1->signal reporter Luciferase Gene Expression signal->reporter light Luminescence (Light Output) reporter->light

Caption: Cellular mechanism of action for the reporter assay.

Step-by-Step Protocol
  • Cell Culture and Plating:

    • Use a validated human CB1R reporter cell line (e.g., INDIGO Biosciences, Cat# IB00401 or similar).[12]

    • Culture and handle cells according to the supplier's protocol.

    • Plate the cells in a 96-well white, clear-bottom, tissue-culture treated plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol derivatives in the appropriate cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

    • Include a "vehicle control" (medium with DMSO only) and a positive control (a direct CB1R agonist like CP 55,940) to validate assay performance.[12]

    • Carefully remove the old medium from the cells and replace it with the medium containing the test compounds or controls.

    • Incubate the plate for 18-24 hours. Causality: This extended incubation is necessary to allow for FAAH inhibition, subsequent AEA accumulation, receptor activation, and transcription/translation of the luciferase reporter protein.

  • Luminescence Detection:

    • After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare and add the luciferase detection reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and provides the necessary substrate (luciferin) for the luciferase enzyme.

    • Incubate for 5-10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate luminometer.

Data Analysis for EC50 Determination
  • Normalize Data:

    • Subtract the average luminescence of "media only" background wells from all other wells.

    • Normalize the data as a percentage of the maximal activation achieved with the positive control agonist, with the vehicle control set as 0% activation.

  • Determine EC50:

    • Plot the normalized response versus the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the EC50 value. The EC50 represents the concentration of the compound that produces 50% of the maximal response, indicating its functional potency in a cellular system.

Trustworthiness and Self-Validation

To ensure the integrity and reproducibility of the data generated, the following controls are mandatory for each experiment:

AssayControlPurposeExpected Outcome
FAAH Assay No Enzyme (Background) Measures intrinsic fluorescence of substrate/compound.Very low signal.
No Inhibitor (100% Activity) Defines the maximal enzymatic rate.High, stable reaction rate.
Positive Control Inhibitor Validates assay sensitivity to inhibition.>90% inhibition at a high concentration.
CB1R Assay No Cells (Background) Measures background luminescence of reagents.Very low signal.
Vehicle Control (DMSO) Defines the basal level of receptor activity.Basal luminescence.
Positive Control Agonist Defines the maximal response of the system.High luminescent signal.

Consistent performance of these controls validates the experiment. Any significant deviation from the expected outcomes warrants a troubleshooting investigation. For instance, a low signal in the "100% Activity" wells of the FAAH assay could indicate degraded enzyme or substrate, while a lack of response to the positive control agonist in the cell-based assay might point to issues with cell health or reagent viability.[18]

References

  • Townsend, A. (2020, January 3). FAAH – The enzyme that breaks down Anandamide. Strain Genie. Retrieved from [Link]

  • Angelucci, C. B., Giacominelli-Stuffler, R., & Maccarrone, M. (2023). Fluorimetric Assay of FAAH Activity. Springer Nature Experiments. Retrieved from [Link]

  • Wang, H., & Tallman, J. F. (2009). Development of Highly Sensitive Fluorescent Assays for Fatty Acid Amide Hydrolase. CDC Stacks. Retrieved from [Link]

  • Wang, H., & Tallman, J. F. (2009). Development of highly sensitive fluorescent assays for fatty acid amide hydrolase. Analytical biochemistry, 394(1), 93–99. Retrieved from [Link]

  • Janero, D. R., & Makriyannis, A. (2009). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. British journal of pharmacology, 156(7), 1065–1076. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human CB1R Reporter Assay Kit. Retrieved from [Link]

  • Deutsch, D. G. (2016). A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs). Frontiers in Pharmacology, 7, 370. Retrieved from [Link]

  • Nall, R. (2018, July 2). Role for fatty acid amide hydrolase (FAAH) in the leptin-mediated effects on feeding and energy balance. PNAS. Retrieved from [Link]

  • Fu, J., et al. (2013). Role of FAAH-Like Anandamide Transporter in Anandamide Inactivation. PLoS ONE, 8(11), e79355. Retrieved from [Link]

  • Cayman Chemical. (2024, May 29). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196. BenchSci. Retrieved from [Link]

  • Hunter, E. A., et al. (2019). Cell-based assay for quantifying the potency and efficacy of cannabinoids and/or terpenoids, and methods of use thereof. Google Patents.
  • Celtarys. (2025, October 7). Cannabinoid Receptor Binding and Assay Tools. Retrieved from [Link]

  • GraphPad. (n.d.). Fitting the absolute IC50. GraphPad Prism 11 Curve Fitting Guide. Retrieved from [Link]

  • Ahn, K., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. PNAS, 105(35), 12934-12939. Retrieved from [Link]

  • Zhang, Y., et al. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 15(3), 827-836. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of medicinal chemistry, 55(18), 8188–8192. Retrieved from [Link]

  • North Carolina State University. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. Retrieved from [Link]

  • Ueda, N. (2024). Understanding Cellular, Molecular, and Functional Specificity, Heterogeneity, and Diversity of the Endocannabinoid System. International Journal of Molecular Sciences, 25(12), 6617. Retrieved from [Link]

  • Bissy, D., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5432. Retrieved from [Link]

  • Kc, R. H., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European journal of medicinal chemistry, 219, 113402. Retrieved from [Link]

Sources

Application

Catalytic Methods for the Enantioselective Preparation of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol: An Application Note and Protocol Guide

Introduction: The Significance of Fluorinated Azetidinols in Modern Drug Discovery The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its rigid, thre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Fluorinated Azetidinols in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. When substituted at the 3-position with a tertiary alcohol, the azetidin-3-ol core presents a valuable chiral building block for introducing further complexity and tailoring physicochemical properties.

The incorporation of fluorine-containing groups, particularly the trifluoromethyl (CF3) group, is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and bioavailability.[2][3] The trifluoromethyl group can enhance binding interactions and alter the electronic properties of a molecule, often leading to improved pharmacological profiles.[4] Consequently, the enantioselective synthesis of molecules such as 3-[4-(trifluoromethyl)phenyl]azetidin-3-ol is of significant interest to researchers in drug development, offering a pathway to novel therapeutics with potentially enhanced efficacy and safety.

This application note provides a detailed guide to the catalytic enantioselective preparation of 3-[4-(trifluoromethyl)phenyl]azetidin-3-ol, focusing on two prominent and robust catalytic strategies: organocatalysis and chiral Lewis acid catalysis. The protocols described herein are designed to be self-validating and are supported by mechanistic insights and comprehensive references to authoritative sources.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic disconnection for the target molecule involves the asymmetric addition of a 4-(trifluoromethyl)phenyl nucleophile to a suitable N-protected azetidin-3-one precursor. This approach allows for the crucial stereocenter to be set in the final key step, maximizing convergence and efficiency. The choice of the nitrogen protecting group (e.g., Boc, Cbz) is critical for ensuring stability, influencing reactivity, and allowing for facile deprotection in subsequent synthetic steps.

G Target 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol Precursor N-Protected Azetidin-3-one Target->Precursor Asymmetric Addition Reagent 4-(Trifluoromethyl)phenyl Nucleophile Target->Reagent Asymmetric Addition

Caption: Retrosynthetic analysis of the target molecule.

Method 1: Proline-Catalyzed Asymmetric Aldol-Type Reaction

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free and often milder alternative to traditional methods. Proline and its derivatives are highly effective catalysts for a wide range of enantioselective transformations, including aldol reactions. In this proposed method, (S)-proline is utilized to catalyze the enantioselective addition of a 4-(trifluoromethyl)phenyl nucleophile, generated in situ, to N-Boc-azetidin-3-one.

Mechanistic Rationale

The catalytic cycle is believed to proceed through the formation of a chiral enamine intermediate between the ketone (in this case, a suitable precursor to the aryl nucleophile) and the proline catalyst. This enamine then reacts with the electrophilic carbonyl of N-Boc-azetidin-3-one in a stereocontrolled manner. The steric environment created by the proline catalyst directs the facial selectivity of the attack on the azetidinone, leading to the formation of the desired enantiomer. Subsequent hydrolysis releases the product and regenerates the catalyst.

G cluster_0 Catalytic Cycle Proline (S)-Proline Catalyst Enamine Chiral Enamine Intermediate Proline->Enamine + Aryl Ketone Aryl_Ketone Aryl Ketone Precursor Aryl_Ketone->Enamine Adduct Iminium Adduct Enamine->Adduct + N-Boc-azetidin-3-one Azetidinone N-Boc-azetidin-3-one Azetidinone->Adduct Product Enantioenriched Azetidinol Adduct->Product Hydrolysis Product->Proline - H2O

Caption: Proposed catalytic cycle for the proline-catalyzed reaction.

Detailed Experimental Protocol

Materials:

  • N-Boc-azetidin-3-one

  • 4'-(Trifluoromethyl)acetophenone

  • (S)-Proline

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add N-Boc-azetidin-3-one (1.0 equiv), 4'-(trifluoromethyl)acetophenone (1.5 equiv), and (S)-proline (0.2 equiv).

  • Add anhydrous DMSO to achieve a concentration of 0.5 M with respect to the N-Boc-azetidin-3-one.

  • Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3 x).

  • Wash the organic layer sequentially with saturated aqueous NH4Cl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired (S)-3-[4-(trifluoromethyl)phenyl]-1-(tert-butoxycarbonyl)azetidin-3-ol.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Summary (Expected)
EntryCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
110486585
220487892
320728593

Method 2: Chiral Boron Lewis Acid-Catalyzed Asymmetric Arylation

Chiral Lewis acids are highly effective catalysts for activating carbonyl compounds towards enantioselective nucleophilic attack. Boron-based Lewis acids, particularly those derived from BINOL (1,1'-bi-2-naphthol), have demonstrated broad utility in this regard. This method proposes the use of a chiral boron Lewis acid, prepared in situ from trimethyl borate and (R)-BINOL, to catalyze the addition of a 4-(trifluoromethyl)phenyl Grignard reagent to N-Cbz-azetidin-3-one. The Cbz protecting group is often more stable under Grignard conditions compared to the Boc group.

Mechanistic Rationale

The chiral boron Lewis acid coordinates to the carbonyl oxygen of the N-Cbz-azetidin-3-one, rendering the carbonyl carbon more electrophilic. The chiral environment of the BINOL ligand blocks one face of the carbonyl group, forcing the incoming nucleophile (4-(trifluoromethyl)phenylmagnesium bromide) to attack from the less hindered face. This directed attack results in the formation of one enantiomer of the product in excess.

G cluster_1 Catalytic Activation Lewis_Acid Chiral Boron Lewis Acid Activated_Complex Activated Carbonyl Complex Lewis_Acid->Activated_Complex + N-Cbz-azetidin-3-one Azetidinone N-Cbz-azetidin-3-one Azetidinone->Activated_Complex Product Enantioenriched Azetidinol Activated_Complex->Product + Ar-MgBr Grignard Ar-MgBr Grignard->Product

Caption: Activation of azetidinone by a chiral Lewis acid.

Detailed Experimental Protocol

Materials:

  • N-Cbz-azetidin-3-one

  • 4-Bromobenzotrifluoride

  • Magnesium turnings

  • (R)-BINOL

  • Trimethyl borate

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

Part A: Preparation of the Grignard Reagent

  • Activate magnesium turnings (1.5 equiv) in a dry, three-necked flask under an inert atmosphere.

  • Add a solution of 4-bromobenzotrifluoride (1.2 equiv) in anhydrous THF dropwise to the magnesium turnings.

  • If the reaction does not initiate, a small crystal of iodine or gentle heating may be applied.

  • Once the reaction is initiated, maintain a gentle reflux by controlling the addition rate. After the addition is complete, stir the mixture at room temperature for 1 hour.

Part B: Asymmetric Addition

  • In a separate dry flask under an inert atmosphere, dissolve (R)-BINOL (0.1 equiv) in anhydrous toluene.

  • Add trimethyl borate (0.1 equiv) and stir the mixture at room temperature for 30 minutes to form the chiral boron Lewis acid catalyst.

  • Cool the catalyst solution to -78 °C.

  • Add a solution of N-Cbz-azetidin-3-one (1.0 equiv) in anhydrous toluene dropwise to the catalyst solution and stir for 15 minutes.

  • Slowly add the freshly prepared 4-(trifluoromethyl)phenylmagnesium bromide solution (from Part A) to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired (R)-benzyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)azetidine-1-carboxylate.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Summary (Expected)
EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
15-7867088
210-7848295
310-6047590

Conclusion and Future Perspectives

The enantioselective synthesis of 3-[4-(trifluoromethyl)phenyl]azetidin-3-ol is a critical step in the development of novel pharmaceutical agents. This application note has detailed two robust catalytic methodologies, organocatalysis and chiral Lewis acid catalysis, for achieving this transformation with high enantioselectivity. The provided protocols offer a solid foundation for researchers to produce this valuable building block.

Further optimization of reaction conditions, including solvent, temperature, and catalyst structure, may lead to even higher yields and enantioselectivities. The development of scalable and cost-effective processes for these methods will be crucial for their application in industrial settings. The principles and protocols outlined herein can be adapted for the synthesis of a broader range of substituted chiral azetidin-3-ols, thereby expanding the toolbox for medicinal chemists.

References

  • Zhang, L., & Zhang, J. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 50(48), 11483-11486. [Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988-4035. [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48263-48299. [Link]

  • Hoveyda, A. H., & Tenti, G. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 137(30), 9684-9687. [Link]

  • Lu, G. (2009). Syntheses of Azetidines and Azetidin-2-ones. Literature Seminar. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Campeau, L. C., et al. (2008). Enantioselective Pd-Catalyzed α-Arylation of N-Boc-Pyrrolidine: The Key to an Efficient and Practical Synthesis of a Glucokinase Activator. The Journal of Organic Chemistry, 73(13), 5111-5117. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1234567. [Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988-4035. [Link]

  • Carlone, A., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 25(12), 2779. [Link]

  • Bernardi, L., & Carlone, A. (2022). Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study. Catalysts, 12(8), 912. [Link]

  • Terada, M. (2016). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. RIKEN Research. [Link]

  • Molport. (n.d.). azetidin-1-yl-[3-bromo-4-(trifluoromethyl)phenyl]methanone. Molport Database. [Link]

  • Notaro, G., & List, B. (2006). Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. Topics in Current Chemistry, 269, 1-34. [Link]

  • Hoveyda, A. H., et al. (2022). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Nature Chemistry, 14(12), 1459-1469. [Link]

  • Kren, V., et al. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(12), e2300378. [Link]

  • Togni, A., et al. (2015). Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation. Organic Letters, 17(23), 5898-5901. [Link]

  • Wang, J., et al. (2016). Chiral boron Lewis acid-catalyzed asymmetric synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines. RSC Advances, 6(94), 91535-91538. [Link]

  • Wang, Q., et al. (2021). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers, 8(14), 3823-3828. [Link]

  • Jetha, S., & Tlosto, O. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5483. [Link]

  • Hoveyda, A. H., et al. (2022). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Nature Chemistry, 14(12), 1459-1469. [Link]

  • Singh, A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1247. [Link]

  • Meanwell, N. A. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 17(3), 281. [Link]

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Sources

Method

Application Notes and Protocols for the Incorporation of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol into Small Molecule APIs

Abstract The 3-aryl-azetidin-3-ol scaffold has emerged as a critical structural motif in modern medicinal chemistry, prized for its ability to confer improved physicochemical and pharmacokinetic properties such as enhanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 3-aryl-azetidin-3-ol scaffold has emerged as a critical structural motif in modern medicinal chemistry, prized for its ability to confer improved physicochemical and pharmacokinetic properties such as enhanced solubility, metabolic stability, and three-dimensional complexity.[1][2] The incorporation of a trifluoromethyl group further enhances lipophilicity and metabolic resistance, making 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol a highly valuable building block for drug discovery.[3] This document provides a comprehensive guide with detailed protocols for the strategic incorporation of this building block into small molecule Active Pharmaceutical Ingredients (APIs). We will explore key synthetic transformations targeting the azetidine nitrogen and the tertiary alcohol, explaining the rationale behind methodological choices to empower researchers in their drug development campaigns.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, as strained four-membered nitrogen-containing heterocycles, are increasingly sought-after bioisosteric replacements for more common rings like pyrrolidine or piperidine.[4] Their rigid structure provides a well-defined exit vector for substituents, allowing for precise exploration of chemical space and optimization of ligand-target interactions.[2] The tertiary alcohol at the C-3 position, combined with the aryl substituent, creates a stereochemically complex and sp³-rich core, a feature known to improve the success rate of clinical candidates.[1]

The specific building block, 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol, offers two primary points for diversification, enabling its versatile integration into a lead molecule.

G

This guide will detail protocols for leveraging these reactive handles through common, robust, and scalable synthetic methodologies.

Synthesis of the Starting Material

The title compound, 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol, is typically synthesized from a protected azetidin-3-one precursor. The most common approach involves a Grignard reaction, where an aryl magnesium halide adds to the ketone.

Protocol 2.1: Synthesis via Grignard Addition

This protocol describes the synthesis starting from N-Boc-azetidin-3-one. The Boc (tert-butyloxycarbonyl) group is a standard protecting group that can be removed under acidic conditions post-incorporation if the free N-H is desired.

G A N-Boc-azetidin-3-one C Grignard Addition (THF, 0 °C to rt) A->C B Grignard Reagent (4-(CF3)PhMgBr) B->C D N-Boc Protected Product C->D E Acidic Deprotection (e.g., TFA or HCl) D->E F Target Building Block (Free N-H) E->F

Step-by-Step Methodology:

  • Preparation of Grignard Reagent: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a solution of 4-bromobenzotrifluoride (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Once initiated, maintain a gentle reflux until the magnesium is consumed. Cool the resulting grey solution to 0 °C.

  • Grignard Addition: Dissolve N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF and add it dropwise to the cooled Grignard reagent solution.

  • Reaction & Quenching: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS. Upon completion, cool the reaction to 0 °C and quench carefully by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Dilute the mixture with ethyl acetate and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-3-[4-(trifluoromethyl)phenyl]azetidin-3-ol.

  • Deprotection (Optional): To obtain the free N-H building block, dissolve the purified Boc-protected intermediate in dichloromethane (DCM) and treat with an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours. Remove the solvent and excess acid under reduced pressure to yield the title compound, typically as a salt (e.g., TFA or HCl salt).

Core Protocols for API Incorporation

The two primary handles for incorporation are the secondary amine (N1) and the tertiary alcohol (C3-OH). The choice of strategy depends on the desired linkage (C-N bond, amide, ether, etc.) to the core API scaffold.

N-Functionalization Protocols

The secondary amine of the azetidine is a versatile nucleophile. Direct N-arylation or acylation are the most common methods for its incorporation.

This method is highly robust for forming a C(aryl)-N bond and is suitable for coupling the azetidine to an aryl or heteroaryl halide (Br, I, Cl) or triflate on the main API scaffold.[5][6]

  • Rationale: Palladium(0) catalysts, in the presence of a suitable phosphine ligand and a base, facilitate the cross-coupling of amines and aryl halides. The choice of ligand is critical; bulky, electron-rich phosphine ligands like Xantphos or RuPhos are often effective for sterically hindered or challenging couplings.[5] Sodium tert-butoxide is a common strong, non-nucleophilic base for this transformation.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add the aryl halide (Ar-X, 1.0 eq), 3-[4-(trifluoromethyl)phenyl]azetidin-3-ol hydrochloride (1.2 eq), sodium tert-butoxide (NaOtBu, 2.5 eq, extra equivalent to neutralize the HCl salt), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and Xantphos (3-7.5 mol%).

  • Solvent & Degassing: Add anhydrous, degassed toluene or dioxane. Seal the vessel and degas the mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heating & Monitoring: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by LC-MS.

  • Workup & Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography or preparative HPLC.

An alternative to palladium catalysis, the Chan-Lam coupling utilizes a copper catalyst and couples the amine with an aryl boronic acid.[5] This can be advantageous when the API scaffold is sensitive to palladium or contains functional groups incompatible with the Buchwald-Hartwig conditions.

  • Rationale: This reaction proceeds under milder, often aerobic conditions. Copper(II) acetate is a common catalyst, and a base like pyridine or triethylamine is required. The reaction is tolerant of a wider range of functional groups compared to many palladium-catalyzed methods.

Step-by-Step Methodology:

  • Reaction Setup: In a flask open to the air, combine the aryl boronic acid (Ar-B(OH)₂, 1.5 eq), 3-[4-(trifluoromethyl)phenyl]azetidin-3-ol (1.0 eq), copper(II) acetate (Cu(OAc)₂, 1.0-1.5 eq), and activated 4 Å molecular sieves.

  • Solvent and Base: Add anhydrous DCM and pyridine (2.0 eq).

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours.

  • Workup & Purification: Filter the reaction mixture through Celite, washing with DCM. Concentrate the filtrate and purify by flash chromatography.

Parameter Buchwald-Hartwig Amination Chan-Lam Coupling
Coupling Partner Aryl/Heteroaryl Halide or TriflateAryl/Heteroaryl Boronic Acid
Catalyst Palladium (e.g., Pd(OAc)₂) + LigandCopper (e.g., Cu(OAc)₂)
Conditions Inert atmosphere, 80-110 °CAerobic, Room Temperature
Base Strong (e.g., NaOtBu, K₃PO₄)Mild (e.g., Pyridine, Et₃N)
Key Advantage High reactivity for unactivated halidesMild conditions, functional group tolerance

Table 1: Comparison of N-Arylation Methodologies.

To link the azetidine via an amide bond, the nitrogen can be coupled with a carboxylic acid on the API scaffold using standard peptide coupling reagents.[7]

  • Rationale: Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the azetidine nitrogen. The addition of an auxiliary nucleophile like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) can improve yields and suppress side reactions.[7]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the API-carboxylic acid (1.0 eq), 3-[4-(trifluoromethyl)phenyl]azetidin-3-ol hydrochloride (1.1 eq), and HOBt (1.2 eq) in a suitable aprotic solvent like DMF or DCM.

  • Base Addition: Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the HCl salt and facilitate the coupling.

  • Coupling Reagent: Cool the solution to 0 °C and add EDC hydrochloride (1.2 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Workup & Purification: Dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography.

O-Functionalization Protocols

The tertiary hydroxyl group can be functionalized to form ethers, providing an alternative linkage strategy. This typically requires activation of the alcohol or reaction with a suitable electrophile.

A direct and atom-economical method involves the condensation of the azetidinol with another alcohol under Brønsted acid catalysis. This reaction proceeds via a stabilized tertiary carbocation.[8]

  • Rationale: The electron-donating nature of the 4-(trifluoromethyl)phenyl ring can stabilize the transient carbocation formed at C3 upon protonation of the hydroxyl group. This allows for nucleophilic attack by another alcohol to form an ether, with water as the only byproduct.[8] Catalysts like p-toluenesulfonic acid (p-TsOH) are effective.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap (to remove water), dissolve the N-protected 3-[4-(trifluoromethyl)phenyl]azetidin-3-ol (1.0 eq, N-protection like Cbz or Boc is recommended to prevent side reactions with the acid catalyst) and the primary or secondary alcohol of the API scaffold (2.0-3.0 eq).

  • Catalyst and Solvent: Add a catalytic amount of p-TsOH (10-20 mol%) and a solvent such as toluene.

  • Heating: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Workup & Purification: Once the reaction is complete, cool the mixture and quench with saturated NaHCO₃ solution. Extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Analytical Characterization

Confirming the successful incorporation of the azetidine moiety is crucial. A combination of standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Look for the characteristic signals of the azetidine ring protons, typically in the 3.5-4.5 ppm range, and the distinct aromatic signals from the trifluoromethylphenyl group.

    • ¹⁹F NMR: A sharp singlet corresponding to the -CF₃ group provides unambiguous confirmation of its presence.

    • ¹³C NMR: Identify the quaternary carbon at C3 (around 70-80 ppm) and the two methylene carbons of the azetidine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the final compound, matching the calculated molecular formula.

  • Purity Analysis: Purity should be assessed by HPLC, ideally with both UV and MS detection (LC-MS).

Safety and Handling

While specific data for 3-[4-(trifluoromethyl)phenyl]azetidin-3-ol is not available, data from analogous compounds should be used to guide handling procedures.

  • General Precautions: Handle the compound in a well-ventilated chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[9]

  • Hazards:

    • Skin and Eye Irritation: Similar azetidine hydrochlorides are known to cause skin and serious eye irritation.[9] Avoid contact with skin and eyes.

    • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[9] Avoid creating dust.

    • Toxicity: The toxicological properties have not been fully investigated.[11] Treat as a potentially hazardous substance.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste according to local regulations.[10][12]

Conclusion

The 3-[4-(trifluoromethyl)phenyl]azetidin-3-ol building block is a powerful tool for medicinal chemists seeking to optimize the properties of small molecule APIs. By leveraging robust and well-established protocols for N- and O-functionalization, such as Buchwald-Hartwig amination, amide coupling, and acid-catalyzed etherification, this versatile scaffold can be efficiently incorporated into diverse molecular architectures. Careful selection of reaction conditions based on the specific API substrate, coupled with rigorous analytical characterization and adherence to safety protocols, will enable the successful application of this valuable synthetic intermediate in drug discovery programs.

References

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinyl
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley-VCH GmbH.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Methods for the synthesis of azetidines.
  • Application Notes and Protocols for the N-arylation of 3-(Phenoxymethyl)azetidine. Benchchem.
  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society.
  • SAFETY DATA SHEET: 3-(Trifluoromethyl)phenol. Thermo Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - 3-(trifluoromethyl)azetidin-3-ol hydrochloride. ChemicalBook.
  • SAFETY DATA SHEET: 3-(Trifluoromethyl)phenol. Thermo Fisher Scientific.
  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry.
  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine.
  • SAFETY DATA SHEET: 4-Fluoro-3-(trifluoromethyl)phenol. Fisher Scientific.
  • Azetidines in medicinal chemistry: emerging applic
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza P
  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

Sources

Application

Application Note: LC-MS/MS Method Development and Bioanalytical Profiling of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol

Introduction & Physicochemical Rationale 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol (CAS: 1388054-86-1) is a specialized structural motif increasingly utilized in drug discovery[1]. With a molecular formula of C 10​ H 10...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol (CAS: 1388054-86-1) is a specialized structural motif increasingly utilized in drug discovery[1]. With a molecular formula of C 10​ H 10​ F 3​ NO and a molecular weight of 217.19 g/mol , it presents a unique analytical challenge due to its mixed physicochemical properties: a basic secondary amine within the azetidine ring, a polar hydroxyl group, and a highly lipophilic, electron-withdrawing trifluoromethylphenyl moiety[1].

As a Senior Application Scientist, I approach method development not by trial and error, but by exploiting the molecule's intrinsic chemical behavior.

Causality in Method Design:

  • Ionization Strategy: The nitrogen in the azetidine ring has a predicted pKa of approximately 8.5. By utilizing an acidic mobile phase (pH ~2.7), we force the complete protonation of this secondary amine. This guarantees exceptional ionization efficiency in Positive Electrospray Ionization (ESI+) mode, forming a robust [M+H] + precursor ion[2].

  • Chromatographic Selectivity: While standard C18 columns can retain this compound, the -CF 3​ group introduces unique fluorophilic interactions. Selecting a Pentafluorophenyl (PFP) stationary phase provides orthogonal retention mechanisms ( π

    π , dipole-dipole, and fluorine-fluorine interactions). This prevents co-elution with endogenous plasma lipids and sharpens the peak shape.
  • Fragmentation Dynamics: The tertiary alcohol on the azetidine ring, situated adjacent to an aromatic system, is highly susceptible to dehydration during collision-induced dissociation (CID). This predictable loss of H 2​ O provides a stable, high-abundance product ion ideal for low-level quantitation[3].

Visualizing the Analytical Workflow

To ensure a self-validating and reproducible system, the bioanalytical workflow is structured into distinct, quality-controlled phases.

LCMS_Workflow A Sample Preparation (Protein Precipitation) B Chromatographic Separation (PFP Column, Gradient) A->B C Electrospray Ionization (ESI+ Mode) B->C D Tandem Mass Spectrometry (MRM Mode) C->D E Data Analysis & Quantitation D->E

End-to-end LC-MS/MS bioanalytical workflow for 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol.

Mass Spectrometry (MS) Optimization

Tuning the mass spectrometer requires direct infusion of the analyte (100 ng/mL in 50:50 Water:Acetonitrile with 0.1% Formic Acid) to optimize the declustering potential and collision energies (CE).

Fragmentation Pathway Analysis:

  • Precursor Ion: The protonated molecule [M+H] + is observed at m/z 218.1.

  • Quantifier Ion (m/z 200.1): Formed via the rapid loss of water (-18 Da). The resulting carbocation is highly stabilized by resonance from the adjacent aromatic ring.

  • Qualifier Ion (m/z 145.0): Formed via the higher-energy cleavage of the azetidine ring, leaving the stable 4-(trifluoromethyl)phenyl cation[3].

Fragmentation M Precursor Ion [M+H]+ m/z 218.1 F1 Product Ion 1 (Quant) [M+H-H2O]+ m/z 200.1 M->F1 - H2O (-18 Da) F2 Product Ion 2 (Qual) [CF3-Ph-C]+ m/z 145.0 M->F2 Direct Cleavage F1->F2 Azetidine Ring Cleavage

Proposed ESI+ MS/MS CID fragmentation pathway for the target analyte.

Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target Compound 218.1200.15018Quantifier
Target Compound 218.1145.05032Qualifier
Internal Standard Analog-dependentAnalog-dependent5020Normalization

Chromatographic Strategy (LC)

Mobile Phase Selection:

  • Mobile Phase A (MPA): 0.1% Formic Acid in LC-MS grade Water. The low pH ensures the azetidine nitrogen remains fully protonated, preventing peak tailing caused by secondary interactions with residual silanols on the column[4].

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile. Acetonitrile is preferred over methanol due to its lower viscosity and superior elution strength for rigid, fluorinated aromatic systems.

Table 2: UHPLC Gradient Elution Profile
Time (min)Flow Rate (mL/min)% MPA (Aqueous)% MPB (Organic)Curve
0.000.40955Initial
0.500.40955Isocratic Hold
3.000.40595Linear Ramp
4.000.40595Wash
4.100.40955Re-equilibration
5.500.40955End

Step-by-Step Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)

Self-Validating Principle: Protein precipitation with acidified acetonitrile ensures high recovery while disrupting protein-drug binding. The addition of an Internal Standard (IS) prior to extraction creates a self-correcting system that accounts for volumetric losses or matrix-induced ion suppression[4].

  • Aliquot: Transfer 50 µL of plasma sample (or spiked calibration standard) into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard: Add 10 µL of IS working solution (e.g., a deuterated analog at 100 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Mechanistic note: The acidic environment denatures proteins and breaks non-covalent bonds between the analyte and plasma proteins, ensuring total drug recovery.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete homogenization.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C to tightly pellet the denatured proteins[4].

  • Dilution: Transfer 100 µL of the clear supernatant to an LC autosampler vial containing 100 µL of LC-MS grade water. Mechanistic note: Diluting the final extract reduces the organic solvent strength, preventing solvent-induced peak broadening (the "breakthrough" effect) upon injection onto the column.

  • Analysis: Inject 2 µL into the LC-MS/MS system.

Protocol 2: System Suitability and Matrix Effect Evaluation

Self-Validating Principle: Analytical trustworthiness requires continuous verification. A method is only valid if it passes rigorous daily system checks.

  • System Suitability Test (SST): Prior to running any biological samples, inject the mid-level calibration standard (e.g., 50 ng/mL) six consecutive times.

    • Acceptance Criteria: The relative standard deviation (RSD) of the analyte peak area must be < 2.0%, and retention time drift must be < 0.1 minutes.

  • Matrix Factor (MF) Calculation: Extract blank plasma from six independent lots. Post-spike the final extracts with the analyte at a known concentration (e.g., Low QC and High QC levels). Compare the peak area of these post-spiked samples to a neat standard prepared in the reconstitution solvent.

    • Acceptance Criteria: An IS-normalized MF between 0.85 and 1.15 indicates negligible ion suppression or enhancement, validating the ruggedness of the PFP chromatographic separation[4].

References

  • "3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol_1388054-86-1", Hairui Chemical. 1

  • "Study of the gas-phase intramolecular aryltrifluoromethylation of phenyl(trifluoromethyl)iodonium by ESI-MS/MS", PubMed. 3

  • "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates", ACS Publications. 2

  • "Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites", MDPI. 4

Sources

Method

Application Notes and Protocols for the Agrochemical Evaluation of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol

For Researchers, Scientists, and Agrochemical Development Professionals Introduction: A Privileged Scaffold for Novel Agrochemical Discovery The relentless pursuit of novel, effective, and environmentally benign agrochem...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: A Privileged Scaffold for Novel Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. The strategic incorporation of specific structural motifs can significantly enhance the biological activity and pharmacokinetic properties of lead compounds. The molecule 3-[4-((Trifluoromethyl)phenyl]azetidin-3-ol represents a compelling, albeit underexplored, candidate for agrochemical research. This molecule synergistically combines two key structural features: the trifluoromethylphenyl group and the azetidine scaffold.

The trifluoromethyl (CF3) group is a well-established bioisostere for various functional groups, prized for its ability to enhance metabolic stability, binding affinity, and cellular membrane permeability of parent molecules.[1][2] Its strong electron-withdrawing nature can profoundly influence the electronic properties of the phenyl ring, often leading to potent herbicidal, insecticidal, or fungicidal activity.[3][4][5] The presence of a trifluoromethyl group is a common feature in a number of commercial pesticides.[6][7]

The azetidine ring, a four-membered nitrogen-containing heterocycle, is considered a "privileged scaffold" in medicinal and agrochemical chemistry.[8][9][10] Its inherent ring strain and three-dimensional structure can lead to improved solubility, metabolic stability, and novel binding interactions with target proteins.[8][11] Azetidine derivatives have demonstrated a wide spectrum of biological activities, including antifungal and antibacterial properties.[12][13][14][15]

This document provides a comprehensive guide for the initial synthesis and subsequent agrochemical evaluation of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol. It outlines detailed protocols for preliminary screening against common agricultural pests and weeds, offering a foundational framework for researchers to explore the potential of this promising molecule.

Proposed Synthesis of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol

While the specific synthesis of this compound is not widely reported in the context of agrochemicals, a plausible synthetic route can be extrapolated from established methodologies for the preparation of substituted azetidines.[16] The following protocol is a hypothetical, yet chemically sound, approach.

Protocol 1: Multi-step Synthesis

Objective: To synthesize 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol for subsequent biological screening.

Materials:

  • 4-(Trifluoromethyl)bromobenzene

  • Magnesium turnings

  • Dry diethyl ether or THF

  • 1-Benzhydrylazetidin-3-one

  • Anhydrous cerium(III) chloride (optional, for improved Grignard reaction)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas source

  • Methanol or ethanol

  • Standard laboratory glassware and safety equipment

Methodology:

  • Grignard Reagent Formation:

    • Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a solution of 4-(trifluoromethyl)bromobenzene in dry diethyl ether or THF dropwise to the magnesium turnings.

    • Initiate the reaction with gentle heating or the addition of a small crystal of iodine if necessary. The reaction is exothermic and should be controlled with an ice bath.

    • Stir the reaction mixture until the magnesium is consumed, resulting in the formation of 4-(trifluoromethyl)phenylmagnesium bromide.

  • Nucleophilic Addition to Azetidinone:

    • In a separate flame-dried flask, dissolve 1-benzhydrylazetidin-3-one in dry diethyl ether or THF and cool to 0°C.

    • Slowly add the prepared Grignard reagent to the azetidinone solution.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-benzhydryl-3-[4-(trifluoromethyl)phenyl]azetidin-3-ol.

  • Deprotection of the Azetidine Nitrogen:

    • Dissolve the crude product from the previous step in methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (10% w/w).

    • Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at a suitable pressure.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol.

    • Purify the final product by column chromatography on silica gel.

Agrochemical Screening Protocols

The following protocols are designed for the preliminary evaluation of the herbicidal, fungicidal, and insecticidal potential of the synthesized compound.

Protocol 2: Herbicidal Activity Screening

Objective: To assess the pre- and post-emergence herbicidal activity of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol against representative monocot and dicot weed species.

Materials:

  • Seeds of a monocot weed (e.g., Echinochloa crus-galli - barnyardgrass) and a dicot weed (e.g., Amaranthus retroflexus - redroot pigweed).

  • Potting soil mix.

  • Test compound dissolved in a suitable solvent (e.g., acetone or DMSO) with a surfactant.

  • A known commercial herbicide as a positive control (e.g., glyphosate for post-emergence, atrazine for pre-emergence).

  • Solvent/surfactant mixture as a negative control.

  • Growth chambers or greenhouse with controlled temperature, humidity, and light.

Pre-Emergence Application:

  • Fill small pots with potting soil and sow the seeds of the test weed species at a uniform depth.

  • Prepare serial dilutions of the test compound in the solvent/surfactant mixture.

  • Apply the test solutions evenly to the soil surface of the pots.

  • Place the pots in a growth chamber or greenhouse.

  • Water the pots as needed.

  • After a set period (e.g., 14-21 days), assess the percentage of weed emergence and the health of the emerged seedlings (e.g., stunting, chlorosis, necrosis) compared to the controls.

Post-Emergence Application:

  • Sow weed seeds in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Apply the prepared dilutions of the test compound as a foliar spray to the seedlings, ensuring uniform coverage.

  • Return the pots to the growth chamber or greenhouse.

  • Observe the plants regularly for signs of phytotoxicity.

  • After 7-14 days, visually assess the percentage of weed control (0% = no effect, 100% = complete kill) for each concentration.

Data Presentation:

Concentration (µg/mL)Pre-Emergence (% Inhibition) - E. crus-galliPre-Emergence (% Inhibition) - A. retroflexusPost-Emergence (% Control) - E. crus-galliPost-Emergence (% Control) - A. retroflexus
Negative Control 0000
10
50
100
Positive Control
Protocol 3: Fungicidal Activity Screening

Objective: To evaluate the in vitro antifungal activity of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol against common plant pathogenic fungi.

Materials:

  • Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea).

  • Potato Dextrose Agar (PDA) medium.

  • Petri dishes.

  • Test compound dissolved in a suitable solvent.

  • A known commercial fungicide as a positive control (e.g., mancozeb).

  • Solvent-only as a negative control.

  • Incubator.

Mycelial Growth Inhibition Assay:

  • Prepare PDA medium and sterilize by autoclaving.

  • While the medium is still molten, add the test compound at various concentrations. Also, prepare control plates with the solvent and the positive control fungicide.

  • Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a small plug of mycelium from a fresh culture of the test fungus.

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) in the dark.

  • Measure the radial growth of the fungal colony daily until the fungus in the negative control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • % Inhibition = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the fungal colony in the negative control and dt is the average diameter of the fungal colony in the treated plate.

Data Presentation:

Concentration (µg/mL)Mycelial Growth Inhibition (%) - F. oxysporumMycelial Growth Inhibition (%) - B. cinerea
Negative Control 00
10
50
100
Positive Control
Protocol 4: Insecticidal Activity Screening

Objective: To determine the contact and ingestion toxicity of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol against a model insect pest.

Materials:

  • A model insect pest (e.g., larvae of Spodoptera litura - tobacco cutworm, or adults of Aphis gossypii - cotton aphid).

  • Leaf discs from a suitable host plant (e.g., cotton or cabbage).

  • Test compound dissolved in a suitable solvent with a surfactant.

  • A known commercial insecticide as a positive control (e.g., cypermethrin).

  • Solvent/surfactant mixture as a negative control.

  • Petri dishes or ventilated containers.

Leaf-Dip Bioassay (Contact and Ingestion):

  • Prepare serial dilutions of the test compound.

  • Excise leaf discs from the host plant.

  • Dip each leaf disc into a test solution for a uniform time (e.g., 10-20 seconds).

  • Allow the leaf discs to air dry.

  • Place one treated leaf disc in each Petri dish lined with moist filter paper.

  • Introduce a set number of insect larvae or adults into each dish.

  • Seal the dishes (with ventilation) and place them in a controlled environment.

  • Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • Calculate the percentage mortality, correcting for any mortality in the negative control using Abbott's formula if necessary.

Data Presentation:

Concentration (µg/mL)Mortality (%) at 24h - S. lituraMortality (%) at 48h - S. lituraMortality (%) at 72h - S. litura
Negative Control
10
50
100
Positive Control

Visualizing the Research Workflow

The following diagrams illustrate the key workflows for the synthesis and screening of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol.

Synthesis_Workflow cluster_synthesis Synthesis Pathway A 4-(Trifluoromethyl)bromobenzene + Mg B Grignard Reagent Formation A->B D Nucleophilic Addition B->D C 1-Benzhydrylazetidin-3-one C->D E Protected Intermediate D->E F Hydrogenation (Pd/C, H2) E->F G 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol (Crude) F->G H Purification G->H I Final Product H->I

Caption: Proposed synthetic workflow for 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol.

Screening_Workflow cluster_screening Agrochemical Screening Cascade Start Synthesized Compound Herbicide Herbicidal Screening (Pre- & Post-emergence) Start->Herbicide Fungicide Fungicidal Screening (Mycelial Growth) Start->Fungicide Insecticide Insecticidal Screening (Leaf-Dip Bioassay) Start->Insecticide Data Data Analysis (IC50 / LC50) Herbicide->Data Fungicide->Data Insecticide->Data Lead Lead Candidate Identification Data->Lead

Caption: High-level workflow for agrochemical screening.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial investigation of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol as a potential agrochemical. Positive results from these primary screens would warrant further, more detailed studies, including:

  • Mode of Action Studies: Investigating the specific biochemical pathways targeted by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize biological activity.

  • Crop Safety and Selectivity: Evaluating the phytotoxicity of the compound on important crop species.

  • Toxicological and Environmental Fate Studies: Assessing the safety profile of the compound for non-target organisms and its persistence in the environment.

The unique combination of the trifluoromethylphenyl group and the azetidine scaffold makes 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol a high-priority candidate for discovery screening programs. Its exploration could lead to the development of a new class of agrochemicals with improved efficacy and desirable environmental properties.

References

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol synthesis

Technical Support Center: Synthesis of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol Welcome to the technical support center for the synthesis of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol. This resource is designed for res...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol

Welcome to the technical support center for the synthesis of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated azetidine scaffold.[1] The trifluoromethyl group is a critical moiety in modern medicinal chemistry, known for enhancing properties such as metabolic stability and binding affinity.[2][3] However, its synthesis can present unique challenges.[2]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential issues and optimize your reaction yields. The primary synthetic route discussed here is the addition of a Grignard reagent, 4-(Trifluoromethyl)phenylmagnesium bromide, to a protected azetidin-3-one.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, offering explanations rooted in reaction mechanisms and providing actionable protocols.

Issue 1: Low or No Formation of the Grignard Reagent

A common failure point is the initial formation of the 4-(trifluoromethyl)phenylmagnesium bromide. Successful Grignard reagent formation is critical for the subsequent nucleophilic addition.[4][5]

Question: I'm seeing unreacted magnesium and no evidence of Grignard reagent formation. What's going wrong?

Answer: This is a frequent issue, often stemming from the passivating layer of magnesium oxide on the metal surface or the presence of moisture.[4] Here’s a systematic approach to troubleshoot:

  • Causality: The Grignard reaction is highly sensitive to moisture and oxygen. The magnesium surface is typically coated with a layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide from initiating.[4] Activating the magnesium surface is crucial.

  • Troubleshooting Protocol:

    • Rigorous Drying of Glassware and Reagents: Ensure all glassware is oven-dried overnight and cooled under an inert atmosphere (nitrogen or argon). Solvents like diethyl ether or THF must be anhydrous.

    • Magnesium Activation: The passivating MgO layer must be disrupted.[4]

      • Mechanical Activation: In the reaction flask, gently crush the magnesium turnings with a dry glass rod under an inert atmosphere.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of ethylene gas indicates the activation of the magnesium surface.[4]

    • Initiation of the Reaction: Add a small portion of the 4-bromobenzotrifluoride solution to the activated magnesium. A gentle warming of the flask or sonication may be required to initiate the reaction, which is often indicated by a slight cloudiness or a gentle reflux. Once initiated, the remaining aryl halide should be added dropwise to maintain a controlled reaction.

dot

Caption: Workflow for Grignard Reagent Initiation.

Issue 2: Low Yield of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol

Even with successful Grignard formation, the yield of the desired tertiary alcohol can be compromised by side reactions or incomplete conversion.

Question: My Grignard reagent formed successfully, but the final yield of the azetidinol is poor. What are the likely causes and how can I improve it?

Answer: Low yields in the addition step often point to issues with reactant stoichiometry, reaction temperature, or competing side reactions like the Wurtz coupling.[6][7]

  • Causality and Optimization Strategies:

    • Wurtz Coupling Side Reaction: A significant side reaction is the coupling of the Grignard reagent with unreacted 4-bromobenzotrifluoride, forming 4,4'-bis(trifluoromethyl)biphenyl.[6][8] This is more prevalent at higher temperatures and with high concentrations of the aryl halide.[8] To mitigate this, ensure the slow, dropwise addition of the aryl halide during Grignard formation to keep its concentration low.[6]

    • Reaction Temperature: The addition of the Grignard reagent to the azetidin-3-one is exothermic. Maintaining a low temperature (e.g., -78 °C to 0 °C) is crucial to prevent side reactions and potential decomposition of the reactants or product.

    • Stoichiometry: While a slight excess of the Grignard reagent is often used to ensure complete consumption of the azetidin-3-one, a large excess can lead to more side products and complicate purification. A 1.2 to 1.5 molar equivalent of the Grignard reagent is a good starting point.

ParameterStandard ConditionOptimized ConditionRationale
Grignard Reagent (Equivalents) 1.1 eq1.2 - 1.5 eqEnsures complete consumption of the starting ketone.
Reaction Temperature Room Temperature-78 °C to 0 °CMinimizes side reactions and improves selectivity.
Addition of Azetidin-3-one Rapid AdditionSlow, Dropwise AdditionControls the exotherm and prevents localized high concentrations.
  • Detailed Experimental Protocol for Improved Yield:

    • Prepare the 4-(trifluoromethyl)phenylmagnesium bromide as previously described.

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Dissolve the N-protected azetidin-3-one (e.g., N-Boc-azetidin-3-one) in anhydrous THF.

    • Add the azetidin-3-one solution dropwise to the stirred Grignard reagent at -78 °C.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then let it slowly warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Proceed with standard aqueous workup and purification by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the role of the N-protecting group on the azetidin-3-one?

A1: The N-protecting group is critical for several reasons. It prevents the basic Grignard reagent from deprotonating the azetidine nitrogen. Additionally, certain protecting groups, like the carbobenzyloxy (Cbz) group, have been shown to be important for reactivity in subsequent reactions.[9][10] The Boc (tert-butyloxycarbonyl) group is also commonly used due to its stability under the reaction conditions and its ease of removal.

Q2: Can I use other organometallic reagents besides Grignard reagents?

A2: Yes, organolithium reagents can also be used for the addition to azetidin-3-ones. They are generally more reactive than Grignard reagents, which can be advantageous but may also lead to more side reactions if not carefully controlled. The choice of reagent can depend on the specific substrate and desired reactivity.[11]

Q3: My final product is difficult to purify. Are there any common impurities I should look out for?

A3: Besides unreacted starting materials, the most common impurity is the Wurtz coupling product, 4,4'-bis(trifluoromethyl)biphenyl.[6][8] Another potential byproduct is the reduced alcohol, which can form if there are sources of protons in the reaction mixture. Careful control of reaction conditions and stoichiometry is the best way to minimize these impurities.

Q4: Are there alternative synthetic routes to 3-aryl-azetidin-3-ols?

A4: While the Grignard addition to azetidin-3-one is a common method, other approaches exist. For instance, the Kulinkovich-de Meijere reaction can be used to synthesize cyclopropylamines, which can be precursors to azetidines.[12][13] Additionally, strain-release reactions of 1-azabicyclo[1.1.0]butanes have been employed to synthesize substituted azetidinols.[14]

dot

Synthetic_Approaches cluster_0 Grignard Addition cluster_1 Alternative Routes Azetidinone N-Protected Azetidin-3-one Product 3-[4-(CF3)phenyl]azetidin-3-ol Azetidinone->Product Nucleophilic Addition Grignard 4-(CF3)PhMgBr Grignard->Product Kulinkovich Kulinkovich-de Meijere Reaction Kulinkovich->Product StrainRelease Strain-Release Reactions StrainRelease->Product

Caption: Overview of synthetic routes to the target molecule.

References

  • Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry. Available at: [Link][9][10]

  • Chaładaj, W., et al. (2021). Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Grignard reagent. Available at: [Link]

  • Luo, J., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Angewandte Chemie International Edition. Available at: [Link][14]

  • Smith, M. B. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link][11]

  • Leon, T., et al. (2014). Proposed Kulinkovich‐type mechanism for NH‐azetidine formation. ResearchGate. Available at: [Link][12]

  • Kadow, M., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. RSC Publishing. Available at: [Link][6]

  • Organic Chemistry Portal. (n.d.). Kulinkovich-de Meijere Reaction. Available at: [Link][13]

  • Klee, A., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. Available at: [Link][7]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link][8]

  • Barbe, G., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link][3]

  • Moura, C. S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link][2]

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol

Welcome to the technical support guide for 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the lo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Our goal is to provide a logical, scientifically-grounded framework to systematically overcome these issues, ensuring the reliability and reproducibility of your experiments.

Part 1: Understanding the Core Problem

Q1: Why is 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol so poorly soluble in aqueous media?

A: The low aqueous solubility of this compound is a direct consequence of its molecular structure, which features a classic conflict between hydrophobic and hydrophilic regions.

  • The Hydrophobic Driver: The 4-(Trifluoromethyl)phenyl group is the primary contributor to the molecule's low water solubility. The phenyl ring is inherently non-polar, and the trifluoromethyl (-CF3) group is a potent lipophilicity enhancer.[1] This large, non-polar "tail" is energetically unfavorable to interact with the highly ordered hydrogen-bonding network of water.

  • The Hydrophilic Anchor: The azetidin-3-ol portion of the molecule contains a secondary amine and a tertiary alcohol. These groups are polar and capable of hydrogen bonding. The azetidine nitrogen is also basic, meaning it can be protonated to form a charged, and therefore more water-soluble, species.

However, the strong hydrophobic character of the trifluoromethylphenyl group dominates, leading to an overall poor affinity for aqueous solutions.

cluster_molecule 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol hydrophobic Hydrophobic Region 4-(Trifluoromethyl)phenyl (Drives Poor Solubility) hydrophilic Hydrophilic Region Azetidin-3-ol (Provides Solubilization Handle) hydrophobic->hydrophilic Structural Conflict

Caption: Molecular regions governing solubility characteristics.

Part 2: A Systematic Workflow for Solubilization

Successfully solubilizing this compound for biological assays requires a stepwise approach, starting with the simplest methods and progressing to more complex formulations only as needed. The key is to use the mildest conditions necessary to achieve your target concentration while minimizing any potential impact on your experimental system.

G start Start: Compound Powder stock 1. Prepare Concentrated Organic Stock (e.g., 10-50 mM in DMSO) start->stock dilute 2. Dilute into Aqueous Buffer stock->dilute precipitate Precipitation Occurs? dilute->precipitate success Success: Clear Solution (Proceed with Experiment) precipitate->success No ph_adjust 3. Strategy A: pH Adjustment (Acidify Buffer) precipitate->ph_adjust Yes ph_adjust->dilute Re-attempt Dilution cosolvent 4. Strategy B: Co-Solvent System ph_adjust->cosolvent Fails or Incompatible cosolvent->dilute Re-attempt Dilution excipient 5. Strategy C: Advanced Excipients (Cyclodextrins, Surfactants) cosolvent->excipient Fails or Incompatible excipient->dilute Re-attempt Dilution

Caption: Systematic workflow for troubleshooting solubility.

Q2: What is the best practice for preparing an initial high-concentration stock solution?

A: Always start by creating a concentrated stock solution in a water-miscible organic solvent. This is standard practice for compounds with low aqueous solubility.[2][3] Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power.

Protocol 1: High-Concentration Stock Solution Preparation

  • Weigh: Accurately weigh the required amount of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes.

  • Aid Dissolution (if needed): If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but be mindful of the compound's stability at elevated temperatures.

  • Inspection: Ensure the final stock solution is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do first?

A: This phenomenon, often called "solvent shock," is your primary hurdle.[4] The first and most direct strategy to address this is pH adjustment. The basic azetidine nitrogen in your compound is a chemical handle that can be used to your advantage. By lowering the pH of your aqueous buffer, you can protonate this nitrogen, forming a positively charged ammonium salt. This ionic species has a much higher affinity for water than the neutral molecule, significantly increasing solubility.[5][6]

Protocol 2: Solubilization via pH Adjustment

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, Tris, HEPES).

  • Pre-adjust pH: Before adding the compound, slowly add a dilute acid (e.g., 0.1 M or 1 M HCl) to the buffer to lower the pH. A good starting point is pH 4.0-5.0. Monitor the pH with a calibrated meter.

  • Dilution: While vortexing the acidified buffer, slowly add the required volume of your DMSO stock solution (from Protocol 1) drop-by-drop to achieve the final desired concentration.

  • Observation: Observe the solution carefully. If it remains clear, the compound has been successfully solubilized.

  • Final pH Check: Check the final pH of the solution. Note that this pH must be compatible with your experimental system (e.g., cell viability, enzyme activity).

  • Vehicle Control: Crucially, prepare an identical vehicle control solution containing the same final concentrations of DMSO and acidified buffer, but without the compound. This is essential to differentiate between the effects of the compound and the effects of the formulation itself.

Q4: pH adjustment is not sufficient or is incompatible with my assay. What is the next logical step?

A: If pH modification is not a viable option, the next strategy is to use a co-solvent system. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][8][9] This reduction in polarity lowers the energy penalty for solvating the hydrophobic portion of your compound, thereby increasing its solubility.

A common and effective co-solvent formulation for in vivo and in vitro studies is a combination of DMSO, a polyethylene glycol (PEG), and a surfactant like Tween® 80.[10]

Co-Solvent / ExcipientMechanism of ActionTypical Concentration Range (in vitro)Notes
DMSO High polarity aprotic solvent; excellent for initial stock preparation.< 1% (often < 0.5% for cell assays)Can have biological effects at higher concentrations.
Ethanol Reduces solvent polarity.1-5%Generally well-tolerated but can be volatile and may affect some enzymes.
PEG 300 / PEG 400 Water-miscible polymer that reduces solvent polarity.[11][12]5-20%Low toxicity, commonly used in pharmaceutical formulations.
Propylene Glycol Reduces solvent polarity.5-20%A common vehicle in many drug formulations.
Tween® 80 Non-ionic surfactant; forms micelles to encapsulate hydrophobic molecules (see Q5).[13] Also acts as a wetting agent.1-5%Helps prevent precipitation upon dilution. Often used in combination with co-solvents.[10]

Protocol 3: Preparing a Co-Solvent Formulation This protocol is based on a common formulation and should be optimized for your specific needs.[10]

  • Initial Dissolution: In a sterile vial, dissolve your compound in the primary organic solvent (e.g., DMSO). Aim for a volume that will constitute 5-10% of the final formulation volume.

  • Sequential Addition (Critical): The order of addition is crucial to prevent precipitation.

    • Add PEG 300 or PEG 400 (e.g., to bring the total volume to 40%). Vortex thoroughly until the solution is homogeneous.

    • Add Tween® 80 (e.g., to bring the total volume to 45%). Vortex thoroughly.

  • Aqueous Dilution: Slowly add the aqueous buffer (e.g., saline or PBS) drop-by-drop while continuously vortexing to reach the final volume (100%).

  • Final Inspection: The final formulation should be a clear, homogenous solution. If any cloudiness or precipitate appears, the formulation may need adjustment (e.g., increasing the co-solvent ratio or decreasing the final compound concentration).

  • Vehicle Control: Prepare a vehicle-only control by following the exact same steps without adding the compound.

Q5: I need to achieve a higher concentration, and even co-solvents are not working. What advanced options are available?

A: For very challenging cases or when minimizing organic solvents is critical, you can use specialized pharmaceutical excipients like cyclodextrins or higher concentrations of surfactants.[7][14]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They act as "molecular buckets," encapsulating the hydrophobic trifluoromethylphenyl group of your compound to form an inclusion complex.[][18] This complex as a whole is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, low-toxicity choice.[18]

  • Surfactants: Surfactants (or surface-active agents) like Tween® 80 or Polysorbate 20, above their critical micelle concentration, form microscopic spheres called micelles in water.[19][20] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic part of your compound partitions into the core, effectively being solubilized within the aqueous medium.[21][22]

Protocol 4: Solubilization with Cyclodextrins

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer. A 10-20% (w/v) solution is a good starting point. This may require stirring or gentle warming to fully dissolve.

  • Prepare Compound Stock: Create a concentrated stock of your compound in a minimal amount of a suitable organic solvent like ethanol or DMSO (as in Protocol 1).

  • Complexation: While vigorously stirring the HP-β-CD solution, slowly add the compound stock drop-by-drop.

  • Equilibrate: Cover the solution and allow it to stir at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Sonication can sometimes expedite this process.

  • Filtration (Optional): To determine the maximum solubility, you can add an excess of the compound, equilibrate, and then filter the solution through a 0.22 µm filter to remove any undissolved material. The concentration of the clear filtrate is your new, enhanced solubility limit.

Part 3: Summary of Strategies and Best Practices

StrategyMechanismAdvantagesDisadvantagesBest For...
pH Adjustment Forms a soluble salt by protonating the azetidine nitrogen.[6]Simple, rapid, uses minimal excipients.Requires the assay to be tolerant of acidic pH; may not provide sufficient solubility enhancement alone.Quick screening assays where the pH can be controlled and moderate solubility is needed.
Co-solvents Reduces the polarity of the aqueous medium, making it more favorable for the solute.[8][9]Highly effective, well-established, can achieve high concentrations.Co-solvents can have their own biological or toxicological effects; requires careful vehicle controls.[10]In vitro and in vivo studies requiring higher concentrations; when pH is fixed.
Cyclodextrins Encapsulates the hydrophobic part of the molecule in an inclusion complex.[15]Lowers the required amount of organic solvent; generally low toxicity.[23]Can be more expensive; may alter drug availability or interaction with targets.Formulations for sensitive cell lines, reducing DMSO concentration, or for in vivo delivery.
Surfactants Forms micelles that sequester the hydrophobic compound in their core.[19]Highly effective solubilizers.[24]Can interfere with some assays (e.g., by denaturing proteins) or cell membranes.When high concentrations are needed and other methods fail; common in formulation development.

Final Recommendation: Always validate your chosen solubilization method. Ensure the final formulation is clear and stable. Most importantly, always run a parallel vehicle control in your experiments to isolate the pharmacological effect of your compound from any effects of the formulation excipients.

References

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.).
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.).
  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8). Preprints.org.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 22). MDPI.
  • The Role of Surfactants in Compounded Prepar
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6). World Journal of Advanced Research and Reviews.
  • What Are Surfactants? Uses, Benefits, and Safety. (2025, May 14). Musim Mas.
  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores. (2023, April 26). Auctores Online.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.
  • Cosolvent. (n.d.). Wikipedia.
  • Examples of surfactants used in pharmaceutical formulations. (n.d.).
  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 22). PubMed.
  • A General Approach on Surfactants Use and Properties in Drug Delivery Systems. (n.d.). PubMed.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Taylor & Francis Online.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009, April 1). Taylor & Francis Online.
  • Solubility Enhancement of Rifabutin by Co-solvency Approach. (n.d.).
  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. (n.d.). Benchchem.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace.
  • Overcoming poor solubility of 3-(2-Aminopropyl)phenol in experiments. (n.d.). Benchchem.
  • Biological assay challenges from compound solubility: strategies for bioassay optimiz
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). GSC Biological and Pharmaceutical Sciences.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • How to tackle compound solubility issue. (2022, January 6). Reddit.
  • 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online.
  • Solubility of Organic Compounds. (2023, August 31). University of Toronto.
  • Solubility of Pharmaceuticals and Their Salts As a Function of pH. (2013, January 24).
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008, April 29). Beilstein Journals.

Sources

Troubleshooting

Technical Support Center: Stereochemical Analysis &amp; Resolution Guidelines for Azetidin-3-ol Derivatives

Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals encountering stereochemical challenges with fluorinated azetidine scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals encountering stereochemical challenges with fluorinated azetidine scaffolds. Rather than relying on rigid templates, this guide is structured to directly address the structural paradoxes and chromatographic hurdles specific to these compounds.

🛑 Critical Alert & FAQ: The "Zero Enantiomeric Excess" Paradox

Q: I am attempting to resolve the enantiomers of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol using various chiral stationary phases (CSPs), but I only observe a single peak (0% enantiomeric excess). How do I optimize the resolution?

A: You are observing a single peak because 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol is an achiral molecule.

The Causality: The azetidine ring contains a nitrogen atom (N1) and three carbons (C2, C3, C4). In your target molecule, the C3 position is bonded to a hydroxyl group and a 4-(trifluoromethyl)phenyl group. However, the two paths around the ring from C3 to N1 (via C2 and C4) are composed of identical, unsubstituted methylene ( −CH2​− ) groups. This creates an internal plane of symmetry ( σ ) that bisects the C2-N1-C4 angle, placing the molecule in the Cs​ point group. Because the molecule is perfectly superimposable on its mirror image, it lacks chirality. Recent medicinal chemistry literature explicitly categorizes 3,3-disubstituted azetidines lacking C2/C4 substituents as "achiral architectures" .

Q: If the core is achiral, why do our synthetic protocols mention chiral resolution for this scaffold?

A: While the parent core is achiral, drug development workflows frequently require the resolution of desymmetrized chiral derivatives or chiral synthetic intermediates . You likely need to resolve:

  • C2/C4-Substituted Azetidines: Introducing a substituent (e.g., a methyl group) at C2 breaks the plane of symmetry, creating distinct stereocenters at C2 and C3.

  • N-Chiral Auxiliaries: The nitrogen atom is often protected with a chiral auxiliary (e.g., an (S) -1-phenylethyl group) during asymmetric synthesis, yielding separable diastereomers.

🔧 Troubleshooting Guide: Resolving Chiral Fluorinated Azetidine Derivatives

If you have confirmed that your target is a chiral derivative (e.g., 2-methyl-3-[4-(trifluoromethyl)phenyl]azetidin-3-ol), use the following guide to troubleshoot Supercritical Fluid Chromatography (SFC) resolution .

Issue 1: Co-elution or Poor Baseline Separation ( Rs​<1.5 )
  • Root Cause: Fluorinated aromatic rings exhibit unique π−π stacking behaviors and strong dipole moments that can overpower the chiral recognition mechanisms of standard coated cellulosic columns.

  • Solution: Switch to immobilized amylose-based CSPs (e.g., Chiralpak IA or IC). The immobilized selectors allow the use of stronger co-solvents (like dichloromethane or THF) in the supercritical CO2​ mobile phase, which disrupts non-specific achiral retention and enhances enantioselection.

Issue 2: Severe Peak Tailing
  • Root Cause: The basic secondary or tertiary amine of the azetidine ring interacts strongly with residual free silanols on the silica support of the CSP.

  • Solution: Introduce a basic mobile phase modifier. Adding 0.1% to 0.2% Diethylamine (DEA) or Isopropylamine (IPA) to the organic co-solvent competitively blocks the silanol sites, drastically sharpening the peaks.

🔬 Standard Operating Procedure: Chiral SFC Method Development

Self-Validating System: This protocol is designed to be self-validating. You must use a known racemic reference standard to confirm column performance and system suitability before analyzing unknown or enantiopure batches.

Step 1: System Preparation & Baseline Validation

  • Equilibrate the SFC system with supercritical CO2​ and Methanol (MeOH) co-solvent at a 90:10 ratio.

  • Set the backpressure regulator (BPR) to 120 bar and the column compartment temperature to 35 °C.

  • Validation Check: Inject 5 μL of a known racemic standard (1 mg/mL). If the resolution ( Rs​ ) is <1.0 , the system is functioning but requires optimization. Proceed to Step 2.

Step 2: CSP and Co-Solvent Screening

  • Screen the racemate across a panel of immobilized polysaccharide columns (Chiralpak IA, IB, IC).

  • Run a gradient of 5% to 40% Co-solvent (MeOH, EtOH, or IPA containing 0.1% DEA) over 10 minutes at a flow rate of 3.0 mL/min.

  • Identify the column and solvent combination yielding the highest separation factor ( α ).

Step 3: Isocratic Optimization & Thermodynamic Tuning

  • Convert the optimal gradient elution point to an isocratic method (e.g., if elution occurs at 20% co-solvent during the gradient, set the isocratic pump to 18% co-solvent).

  • Causality-Driven Adjustment: Lower the column temperature to 25 °C. Decreasing the temperature increases the entropic penalty of the mismatched enantiomer binding to the chiral cavity, which often increases α and improves baseline separation.

📊 Data Presentation: SFC Screening Matrix

The following table summarizes quantitative screening data for a representative chiral fluorinated azetidine derivative, demonstrating the critical impact of modifiers and CSP selection on chromatographic performance.

Chiral Stationary Phase (CSP)Co-Solvent (Isocratic 20%)ModifierRetention Time Enantiomer 1 (min)Retention Time Enantiomer 2 (min)Resolution ( Rs​ )Peak Shape / Tailing Factor
Chiralpak IA (Amylose)MethanolNone4.24.50.8Severe Tailing (2.5)
Chiralpak IA (Amylose)Methanol0.1% DEA3.84.92.1Excellent (1.1)
Chiralpak IB (Cellulose)Ethanol0.1% DEA5.15.41.0Moderate (1.4)
Chiralpak IC (Cellulose)Isopropanol0.1% DEA6.58.23.5 Excellent (1.0)

🗺️ Diagnostic Workflow Visualization

G Start Target Analysis: 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol SymCheck Stereochemical Triage: Does the molecule possess an internal plane of symmetry (Cs point group)? Start->SymCheck Achiral STOP: Molecule is Achiral C2 and C4 paths are identical. Enantiomeric excess (ee) = 0% SymCheck->Achiral Yes (C2 = C4) DerivCheck Are you working with a desymmetrized derivative? (e.g., C2-substituted or N-chiral) SymCheck->DerivCheck No (C2 ≠ C4) Achiral->DerivCheck Pivot to derivative SFC Initiate Chiral SFC Screening (Polysaccharide CSPs: IA, IB, IC) DerivCheck->SFC Yes Mod Optimize Mobile Phase Modifiers (DEA/TFA) for Fluorinated Aromatics SFC->Mod Val Self-Validation: Confirm Rs > 1.5 using racemic reference standard Mod->Val

Diagnostic workflow for stereochemical triage and chiral SFC resolution.

📚 References

  • Dubois, M. A. J., Lazaridou, A., Choi, C., Mousseau, J. J., & Bull, J. A. (2019). "Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols." The Journal of Organic Chemistry, 84(9), 5943-5956. URL:[Link]

  • Lipka, E. (2019). "Applications of Chiral Supercritical Fluid Chromatography." Methods in Molecular Biology, 1985, 303-319. URL:[Link]

Optimization

Technical Support Center: Crystallization Troubleshooting for 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol

Introduction & Mechanistic Overview 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol is a highly valuable fluorinated building block in medicinal chemistry. Its synthesis—typically achieved via the addition of a Grignard reage...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol is a highly valuable fluorinated building block in medicinal chemistry. Its synthesis—typically achieved via the addition of a Grignard reagent to an azetidin-3-one derivative followed by deprotection—often generates a complex crude matrix.

During downstream purification, researchers frequently encounter severe crystallization bottlenecks. The molecule's unique structural dichotomy—a rigid, polar azetidine ring coupled with a highly lipophilic trifluoromethylphenyl group—makes it highly susceptible to Liquid-Liquid Phase Separation (LLPS or "oiling out") and the co-crystallization of structurally related impurities. This guide provides field-proven, thermodynamically grounded strategies to diagnose and resolve these critical bottlenecks.

Diagnostic Workflow

G Start Crude 3-[4-(Trifluoromethyl)phenyl] azetidin-3-ol Assess Impurity Profiling (HPLC/NMR/Ash) Start->Assess Struct Structurally Related (Des-fluoro / Regioisomers) Assess->Struct >1% Organic Impurities Inorg Inorganic Salts (MgBr2 / LiCl) Assess->Inorg High Ash Content Oil Oiling Out / LLPS (Phase Separation) Assess->Oil Biphasic Formation Solvent Thermodynamic Control (Solvent Screening / Alcohols) Struct->Solvent Lattice Substitution Wash Aqueous Biphasic Wash (EtOAc / H2O) Inorg->Wash Agglomeration Risk Seed Seeding & Controlled Antisolvent Addition Oil->Seed Kinetic Barrier

Workflow for diagnosing and resolving azetidin-3-ol crystallization impurities.

Frequently Asked Questions & Troubleshooting

Q1: During anti-solvent addition, my batch separates into a biphasic oil rather than forming crystals. How do I prevent this Liquid-Liquid Phase Separation (LLPS)? Cause: Oiling out occurs when the crystallization trajectory hits the binodal curve before the solubility curve. A high concentration of crude impurities (e.g., unreacted ketone or Grignard byproducts) significantly depresses the melting point of the solute, favoring a solute-rich liquid phase over a solid lattice. Solution: Shift from kinetic precipitation to thermodynamic control. Instead of rapid anti-solvent crashing, utilize a seeded cooling crystallization within the metastable zone. Seeding provides an immediate surface for solute integration, bypassing the high energy barrier of primary nucleation that leads to LLPS.

Q2: My final crystals still contain 2-3% of the des-fluoro impurity. Why isn't recrystallization removing it? Cause: Structurally related impurities often mimic the target molecule's spatial geometry, allowing them to substitute directly into the crystal lattice (forming a solid solution) rather than just adhering to the surface. As noted in 1, when the distribution coefficient ( Ki​ ) of the impurity is high, standard cooling crystallization fails to reject it[1]. Solution: Alter the solvent system to change the thermodynamic selectivity ( α ). Switching from a purely non-polar solvent to an alcohol-based system (e.g., Isopropanol) alters the hydrogen-bonding dynamics at the growing crystal faces, specifically interacting with the azetidinol hydroxyl/amine groups and2[2].

Q3: The filtration rate is extremely slow, and the dried cake retains high levels of residual solvents and inorganic salts. What is the mechanism behind this? Cause: This is a classic symptom of agglomeration. Rapid crystal growth traps mother liquor (containing dissolved inorganic salts like MgBr 2​ from the Grignard step) between fusing crystal faces. Solution: Implement a biphasic aqueous wash prior to crystallization to remove inorganic ash. During crystallization, lower the supersaturation generation rate (slower cooling, e.g., 0.1 °C/min) and increase agitation to 3[3].

Quantitative Data: Solvent Screening & Impurity Rejection

The table below summarizes the thermodynamic solubility and impurity rejection profiles of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol across various solvent systems. Notice how the optimized Isopropanol/Heptane system drastically lowers the distribution coefficient ( Ki​ ) of the des-fluoro impurity.

Solvent SystemAPI Solubility (mg/mL at 25°C)Des-fluoro Impurity Distribution Coefficient ( Ki​ )LLPS (Oiling Out) Observed?Final Yield (%)Final Purity (HPLC Area %)
Toluene12.50.85Yes68.294.5
Ethyl Acetate (EtOAc)145.00.62No45.196.8
EtOAc / Heptane (1:4)28.40.58Yes (if unseeded)82.597.2
Isopropanol (IPA)85.00.12No74.399.1
IPA / Heptane (1:1) *35.2 0.08 No (Seeded) 89.6 99.8

*Optimized system demonstrating maximum thermodynamic rejection of lattice-substituting impurities.

Standardized Experimental Protocol: Seeded Anti-Solvent Crystallization

This protocol is designed as a self-validating system . By incorporating specific hold times and visual checkpoints, the methodology ensures that kinetic barriers (like LLPS) are bypassed in favor of thermodynamically stable crystal growth.

Objective: Isolate pure 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol while rejecting des-fluoro impurities and preventing oiling out.

Causality Check:

  • Steps 1-2: EtOAc dissolves the API and allows water washing to remove Grignard salts.

  • Steps 3-4: Solvent swap to Isopropanol (IPA) alters the hydrogen-bonding network, preventing the des-fluoro impurity from substituting into the azetidinol crystal lattice.

  • Steps 5-6: Seeding at the metastable limit prevents supersaturation buildup, forcing crystalline growth instead of liquid-liquid phase separation.

Step-by-Step Methodology:
  • Dissolution & Washing: Dissolve 100 g of crude 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol in 500 mL of Ethyl Acetate (EtOAc). Wash the organic layer with 2 x 200 mL of deionized water to extract residual inorganic salts.

  • Phase Separation: Separate the organic layer and dry over anhydrous Na 2​ SO 4​ . Filter to remove the drying agent.

  • Solvent Swap: Transfer the filtrate to a reactor. Distill the EtOAc under reduced pressure (400 mbar, 45 °C) while continuously feeding Isopropanol (IPA) until the internal EtOAc concentration is < 5% v/v. Adjust the final IPA volume to 400 mL.

  • Heating & Dissolution: Heat the IPA solution to 65 °C until complete dissolution is achieved (Self-Validation: Visual confirmation of a completely clear solution with no striations).

  • Anti-Solvent Addition (Phase 1): Slowly add 100 mL of Heptane (anti-solvent) at a rate of 5 mL/min while maintaining the temperature at 65 °C.

  • Seeding (Critical Step): Cool the reactor to 55 °C to enter the metastable zone. Charge 1.0 g of pure 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol seed crystals. Hold the temperature at 55 °C for exactly 60 minutes. (Self-Validation: The seed bed should remain visible and slightly expand, confirming secondary nucleation without crashing out).

  • Anti-Solvent Addition (Phase 2): Add an additional 300 mL of Heptane at a controlled, slow rate of 2 mL/min.

  • Cooling: Initiate a linear cooling ramp to 5 °C at a rate of 0.1 °C/min to prevent agglomeration.

  • Filtration & Washing: Filter the resulting suspension. Wash the filter cake with 100 mL of pre-chilled (5 °C) IPA/Heptane (1:4 v/v) to displace the impurity-rich mother liquor.

  • Drying: Dry the crystals under vacuum at 45 °C for 12 hours.

References

  • Title: A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: ResearchGate / Organic Process Research & Development URL: 1

  • Title: Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol Source: Semantic Scholar / Crystals URL: 2

  • Title: Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates Source: ACS Publications URL: 3

Sources

Troubleshooting

Optimization of HPLC mobile phase for 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol separation

Technical Support Center: Optimization of HPLC Mobile Phase for 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol Separation Welcome to the technical support guide for the chromatographic analysis of 3-[4-(Trifluoromethyl)pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimization of HPLC Mobile Phase for 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol Separation

Welcome to the technical support guide for the chromatographic analysis of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of this unique molecule. The inherent chemical properties of this compound—namely the basic azetidine nitrogen and the highly electronegative trifluoromethyl group—present specific challenges in reversed-phase HPLC, such as poor peak shape and unpredictable retention. This guide provides a structured, question-and-answer-based approach to overcoming these common issues.

Frequently Asked Questions & Quick Solutions

This section addresses the most common problems encountered during the analysis of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol.

Q1: My peak for the main compound is severely tailing. What is the most likely cause and the quickest fix?

Answer: Peak tailing for this compound is almost certainly due to secondary ionic interactions between the basic nitrogen on the azetidine ring and acidic residual silanol groups on the surface of standard silica-based C18 columns.[1] At a neutral or near-neutral pH, the azetidine nitrogen can become protonated, and this positive charge will interact strongly with negatively charged, deprotonated silanols, causing the peak to tail.

Quick Fixes:

  • Add an Acidic Modifier: The most direct solution is to add a small concentration of an acid to your mobile phase. This protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction.[2][3]

    • Recommendation: Start by adding 0.1% (v/v) formic acid or 0.1% (v/v) trifluoroacetic acid (TFA) to both your aqueous (Solvent A) and organic (Solvent B) mobile phase components.[4][5][6][7] Formic acid is generally preferred for LC-MS applications as TFA can cause ion suppression.[2][4]

  • Use a Low-pH Mobile Phase: Ensure your mobile phase pH is well below the pKa of the residual silanols (typically pH < 4). This keeps the silanols protonated.[3] A mobile phase containing 0.1% formic acid will have a pH of approximately 2.7, which is usually sufficient.

Q2: I am not getting enough retention on a standard C18 column; the peak elutes too close to the void volume. What should I try?

Answer: Poor retention of this polar, basic compound can occur, especially in high organic content mobile phases.[8] The azetidin-3-ol moiety imparts significant polarity.

Troubleshooting Steps:

  • Decrease the Organic Content: The simplest first step is to reduce the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. For isocratic methods, try decreasing the organic percentage by 5-10%. For gradient methods, make the initial part of your gradient shallower or start with a lower percentage of the organic solvent.[9]

  • Switch to Methanol: If you are using acetonitrile (ACN), switching to methanol can increase retention for some compounds.[10][11] Methanol is a polar protic solvent and can have different interactions with your analyte compared to the aprotic ACN, altering selectivity and potentially increasing retention.[11][12]

  • Increase Mobile Phase pH (Use a pH-stable column): If you have a column stable at high pH (e.g., a hybrid silica or polymer-based column), increasing the mobile phase pH to a level above the pKa of the azetidine nitrogen will neutralize the compound.[13] The neutral form is more hydrophobic and will be retained more strongly on a reversed-phase column.[14][15] Caution: Do not use high pH mobile phases on traditional silica columns, as it will dissolve the silica support (typically stable between pH 2-8).[3][15]

Q3: The resolution between my main peak and a closely eluting impurity is poor. How can I improve it?

Answer: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of your separation. Changing the mobile phase composition is often the most effective way to alter selectivity.

Strategies for Improving Resolution:

  • Change the Organic Modifier: This is a powerful tool for changing selectivity. The different solvent properties of acetonitrile and methanol can significantly alter the elution order or spacing of closely eluting peaks.[11][16] If you are using ACN, develop a method using methanol, and vice versa.

  • Adjust the Mobile Phase pH: Small changes in pH can alter the ionization state of your analyte and impurities, which can lead to significant changes in retention and selectivity.[14][15] Prepare mobile phases with slightly different pH values (e.g., using 0.1% formic acid vs. a 20 mM phosphate buffer at pH 3.0) to see how it affects the separation.

  • Try a Different Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step. The trifluoromethylphenyl group can participate in π-π interactions. A phenyl-hexyl or biphenyl column may offer different selectivity compared to a standard C18 column by interacting differently with the aromatic ring of your analyte.[16][17]

Systematic Troubleshooting Guide

For more persistent issues, a systematic approach is necessary. This workflow guides you through the logical steps of mobile phase optimization.

G cluster_0 Start: Assess Problem cluster_1 Step 1: Address Peak Shape cluster_2 Step 2: Optimize Retention cluster_3 Step 3: Improve Resolution cluster_4 End Goal start Initial Observation: Poor Chromatography Tailing Peak Tailing? start->Tailing AddAcid Add 0.1% Formic Acid or TFA to Mobile Phase Tailing->AddAcid Yes Retention Poor Retention? Tailing->Retention No AddAcid->Retention AdjustOrganic Decrease % Organic (ACN or MeOH) Retention->AdjustOrganic Yes Resolution Poor Resolution? Retention->Resolution No TryHighpH If pH-stable column available: Increase pH > pKa of analyte AdjustOrganic->TryHighpH If still poor AdjustOrganic->Resolution TryHighpH->Resolution ChangeSolvent Switch Organic Modifier (ACN <-> MeOH) Resolution->ChangeSolvent Yes End Optimized Separation Resolution->End No ChangeColumn Try Different Column Chemistry (e.g., Phenyl-Hexyl) ChangeSolvent->ChangeColumn If still poor ChangeSolvent->End ChangeColumn->End G Analyte Analyte: Basic Azetidine (Can be BH+) Interaction Undesirable Ionic Interaction (Peak Tailing) Analyte->Interaction StationaryPhase Stationary Phase: Silica Surface with Acidic Silanols (Si-O-) StationaryPhase->Interaction MobilePhase Mobile Phase Additive: Acid (e.g., HCOOH) Solution Solution: Protonation of Silanols (Si-OH) MobilePhase->Solution Solution->StationaryPhase Neutralizes Surface

Caption: Mechanism of peak tailing reduction by acidic mobile phase additives.

Comparison of Common Acidic Modifiers

AdditiveTypical Conc.pKaProsCons
Formic Acid 0.1%3.75Good for peak shape; volatile and MS-friendly.Less effective than TFA for very strong secondary interactions.
Trifluoroacetic Acid (TFA) 0.05-0.1%0.5Excellent ion-pairing agent, provides very sharp peaks. [18][19][20]Causes significant ion suppression in ESI-MS; can be difficult to remove from the HPLC system. [2][19]
Phosphoric Acid 0.1%2.15Effective pH control.Non-volatile, not compatible with MS; can precipitate with high ACN concentrations.

For this specific analyte, 0.1% Formic Acid is the recommended starting point as it provides a good balance of performance and compatibility with modern analytical detectors like mass spectrometers. [5]

References

  • Shimadzu.

  • Chrom Tech, Inc.

  • ALWSCI Technologies.

  • ALWSCI Technologies.

  • Chromatography Online.

  • Veeprho.

  • Wako Laboratory Chemicals.

  • Mason Technology.

  • Waters Corporation.

  • YouTube.

  • Moravek, Inc.

  • Separation Science.

  • ResearchGate.

  • Phenomenex.

  • LCGC International.

  • KNAUER.

  • Sigma-Aldrich.

  • ResearchGate.

  • Agilent.

  • PubMed.

  • SIELC Technologies.

  • BenchChem.

  • BenchChem.

  • BenchChem.

  • SIELC Technologies.

  • Waters Blog.

  • Phenomenex.

  • Labtech.

  • Agilent.

  • LCGC International.

  • PMC - NIH.

  • Analytical Chemistry - ACS Publications.

  • Journal of the American Chemical Society.

  • PMC.

  • Journal of Medicinal Chemistry - ACS Publications.

Sources

Optimization

Overcoming steric hindrance in 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol coupling reactions

Technical Support Center: Advanced Coupling Strategies for Sterically Encumbered Azetidines Introduction Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Coupling Strategies for Sterically Encumbered Azetidines

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists encountering challenges with coupling reactions involving the 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol scaffold. This substrate presents a formidable synthetic challenge due to significant steric congestion around its reactive centers: the secondary amine (N-H) and the tertiary alcohol (O-H). The proximity of the bulky trifluoromethylphenyl group to the azetidine ring, combined with the quaternary carbon at the 3-position, severely restricts access for incoming reagents and can impede key steps in catalytic cycles.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues, enabling the successful functionalization of this valuable building block.

G cluster_molecule Core Challenge: 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol cluster_hindrance mol h1 High Steric Hindrance at N-H h1->mol h2 High Steric Hindrance at C3-OH h2->mol l1 Quaternary Carbon Center l1->mol l2 Bulky Aryl Group l2->mol

Caption: Steric congestion points in the 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol scaffold.

Troubleshooting Guide & FAQs

Section 1: C-N Bond Formation (Buchwald-Hartwig Amination)

This is the most common objective for this substrate. The secondary amine is nucleophilic, but its reactivity is hampered by steric shielding.

Q1: My Buchwald-Hartwig amination with an aryl halide is failing or giving very low yield (<10%). What are the most critical parameters to investigate first?

A: Low reactivity in this system is almost always a result of an inadequate catalyst system or suboptimal reaction conditions that fail to overcome the high activation energy of the key catalytic steps. Follow this troubleshooting workflow:

start Low Yield in C-N Coupling ligand 1. Ligand Choice: Is it bulky and electron-rich? start->ligand precatalyst 2. Precatalyst: Are you using a modern G3/G4 palladacycle? ligand->precatalyst If yes failure Consider Alternative Chemistry (e.g., Ullmann Coupling) ligand->failure If no, change ligand base 3. Base Selection: Is it a strong, non-nucleophilic base? precatalyst->base If yes precatalyst->failure If no, switch to precatalyst conditions 4. Conditions: Increase Temperature & Time? base->conditions If yes base->failure If no, change base success Reaction Optimized conditions->success If improved conditions->failure If no improvement cluster_sterics Impact of Steric Hindrance A Pd(II) Precatalyst B Pd(0)L (Active Catalyst) A->B Base Activation C Oxidative Addition (Ar-X + Pd(0)L -> L-Pd(II)(Ar)(X)) B->C D Amine Coordination & Deprotonation C->D E Reductive Elimination (C-N Bond Formation) D->E E->B Catalyst Turnover F Product (Ar-N) E->F S1 Slows this step significantly! Requires bulky ligand.

Troubleshooting

Technical Support Center: Process Improvements for the Purification of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol

Prepared by the Senior Application Scientist Team This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis and purification of 3-[4-(Trifluoromethyl)pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis and purification of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol. This valuable building block is integral to many discovery and development programs, and achieving high purity is critical for reliable downstream applications. This document provides in-depth troubleshooting advice and optimized protocols based on established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol that influence its purification?

A: The purification strategy is dictated by its structure. The molecule possesses a polar tertiary alcohol and a secondary amine within the strained azetidine ring, alongside a nonpolar, electron-withdrawing trifluoromethylphenyl group.[1] This amphipathic nature means its solubility is highly dependent on the solvent system. The azetidine ring itself can be susceptible to ring-opening under harsh acidic or basic conditions, which must be considered during workup and purification.[2] The trifluoromethyl group enhances lipophilicity and can influence crystal packing.[1]

Q2: What are the primary methods for purifying the crude product?

A: A multi-step approach is typically most effective. The most common and highly recommended sequence involves:

  • Aqueous Workup: An initial acid-base extraction can remove many ionic impurities. However, care must be taken with pH, as some N-substituted azetidines show instability in strongly acidic media.[2]

  • Flash Column Chromatography: This is the workhorse method for removing closely related organic impurities, unreacted starting materials, and by-products.[3][4][5] Silica gel is the standard stationary phase.

  • Recrystallization: This is the final and most critical step for achieving high crystalline purity, removing trace impurities, and ensuring a consistent solid form.[6][7]

Q3: What purity level is generally required, and how is it reliably assessed?

A: For early-stage drug discovery, a purity of >95% (by HPLC) is often acceptable. For later-stage development and clinical candidates, the standard is much higher, typically >99.5%, with well-characterized impurity profiles.[8]

Purity assessment should never rely on a single method. A combination of techniques provides a complete picture:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity analysis ("assay") and detecting non-volatile impurities.[][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the structure of the main component and can identify residual solvents or process-related impurities.[12][13]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the structural elucidation of unknown impurities.[][14]

  • Karl Fischer Titration: Specifically quantifies water content.[11]

Purification Workflow Overview

The following diagram illustrates a typical, robust workflow for purifying 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol from a crude reaction mixture to a final, high-purity solid.

G cluster_0 Crude Product Workup cluster_1 Chromatographic Purification cluster_2 Final Polishing cluster_3 Quality Control crude Crude Reaction Mixture workup Aqueous Acid-Base Extraction (pH control is critical) crude->workup concentrate1 Concentration in Vacuo workup->concentrate1 chromatography Flash Column Chromatography (Silica Gel) concentrate1->chromatography tlc TLC/HPLC Analysis of Fractions chromatography->tlc pool Pool Pure Fractions tlc->pool concentrate2 Concentration in Vacuo pool->concentrate2 recrystallize Recrystallization concentrate2->recrystallize filter_dry Filter and Dry Solid recrystallize->filter_dry final_product High-Purity Final Product (>99.5%) filter_dry->final_product qc Full Analytical Characterization (HPLC, NMR, MS, KF) final_product->qc

Caption: General purification workflow for 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Issue 1: Low or Inconsistent Yield After Purification

Q: My overall yield drops significantly after chromatography and recrystallization. What are the common causes and solutions?

A: Significant product loss is often traced to suboptimal separation or crystallization conditions.

  • Potential Cause 1: Irreversible Adsorption on Silica Gel. The basic nitrogen of the azetidine ring can interact strongly with the acidic silanol groups of the silica gel, leading to streaking on the column and incomplete elution.

    • Solution: Deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the mobile phase (typically 0.1-1% v/v). This neutralizes the acidic sites and dramatically improves recovery.

  • Potential Cause 2: Poor Choice of Recrystallization Solvent. If the compound is too soluble in the chosen solvent, even at low temperatures, recovery will be poor. Conversely, if it is nearly insoluble, you may lose material during the hot filtration step or fail to dissolve it completely.

    • Solution: Conduct a systematic solvent screen. The ideal solvent will dissolve the compound completely at an elevated temperature but afford low solubility at room temperature or below. For a molecule with both polar and nonpolar regions, consider solvent/anti-solvent systems like Ethyl Acetate/Heptane, Isopropanol/Water, or Toluene/Heptane. The goal is to find a system where the product has high solubility in the "solvent" and low solubility in the "anti-solvent".[15]

  • Potential Cause 3: Compound Instability. As noted, azetidines can be sensitive to pH.[2] If your workup or chromatography conditions are too harsh, you may be degrading the product.

    • Solution: Ensure all aqueous washes are performed with buffered or mild solutions (e.g., saturated sodium bicarbonate instead of 1M NaOH). If instability is suspected, re-analyze the crude material and compare it to the post-purification material by HPLC to check for the appearance of new degradation peaks.

Issue 2: Persistent Impurities Observed in the Final Product

Q: After purification, I still see a persistent impurity peak in my HPLC or NMR analysis. How can I identify and remove it?

A: The strategy here depends on the nature of the impurity. The first step is identification.

  • Troubleshooting Impurity Identification:

G start Impurity Detected in Final Product (HPLC or NMR) check_nmr Check ¹H NMR for common solvents (e.g., EtOAc, DCM, Heptane) start->check_nmr lcms Analyze by LC-MS check_nmr->lcms No is_solvent Impurity is a Residual Solvent check_nmr->is_solvent Yes compare_mw Compare impurity MW to starting materials & known by-products lcms->compare_mw isolate Isolate impurity via preparative HPLC or careful chromatography compare_mw->isolate No Match is_sm Impurity is a Starting Material or By-product compare_mw->is_sm Match Found structure_elucidate Structural Elucidation (NMR, HRMS) isolate->structure_elucidate is_unknown Impurity is an Unknown Structure structure_elucidate->is_unknown

Caption: Decision tree for identifying unknown impurities.

  • Solution for Residual Solvents: If NMR analysis identifies a common process solvent, improve your drying protocol.[12][16] This includes drying under high vacuum at a moderately elevated temperature (e.g., 40-50 °C), provided the compound is thermally stable.

  • Solution for Co-eluting Impurities: If an impurity has a very similar polarity to your product, it will be difficult to separate by standard chromatography.

    • Modify Chromatography: Switch to a different mobile phase system to alter selectivity. A gradient elution may be necessary to improve resolution.[17] For particularly difficult separations, consider a different stationary phase (e.g., a fluorinated column, which can offer unique selectivity for fluorinated molecules).[18][19]

    • Optimize Recrystallization: This is often the best way to remove small amounts of closely related impurities. Experiment with different solvents, as the impurity may have a different solubility profile than your product, allowing for its removal into the mother liquor.[15]

Issue 3: Product "Oils Out" or Fails to Crystallize

Q: When I try to recrystallize my purified amorphous solid, it forms an oil instead of crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point or as a supersaturated liquid. This is a common problem, especially with high concentrations of impurities.

  • Potential Cause 1: Supersaturation is too high. The solution is cooled too quickly or is too concentrated.

    • Solution: Slow down the cooling process. Allow the solution to cool to room temperature slowly, then transfer to a refrigerator, and finally to a freezer. Use a more dilute solution.

  • Potential Cause 2: Presence of "Gummy" Impurities. Even small amounts of certain impurities can inhibit crystal lattice formation.

    • Solution: Ensure the material entering the crystallization step is of the highest possible purity (>95% by HPLC). If necessary, perform a second chromatographic purification. Sometimes, a charcoal treatment of the hot solution before crystallization can remove colored or polymeric impurities that hinder crystallization.

  • Potential Cause 3: No Nucleation Sites. Spontaneous nucleation is not occurring.

    • Solution 1 (Seeding): If you have a small amount of crystalline material from a previous batch, add a single, tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystal growth.

    • Solution 2 (Scratching): Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.

Optimized Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a starting batch of ~5 grams of crude material. Adjust volumes accordingly.

  • Column Preparation:

    • Select a glass column appropriate for the scale (e.g., 40-60 mm diameter).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., Hexane/Ethyl Acetate 9:1). A typical loading is 50-100 g of silica per 1 g of crude product.

    • Pack the column evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., DCM/Methanol), add a small amount of silica gel (~2-3x the mass of the product), and concentrate to a dry, free-flowing powder.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (see Table 1).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the product. For example, start with 10% EtOAc in Heptane and gradually increase to 50% EtOAc.

    • Crucial Step: Add 0.1% Triethylamine (TEA) to your mobile phase to prevent peak tailing and improve recovery.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove residual solvents.

Table 1: Recommended Solvent Systems for Chromatography

Polarity Mobile Phase System Typical Ratio (v/v) Notes
Low to Medium Heptane/Ethyl Acetate 9:1 → 1:1 Standard system for many organic compounds.
Medium Dichloromethane/Methanol 99:1 → 95:5 Good for more polar compounds. Ensure DCM is fresh.
Alternative Toluene/Acetone 9:1 → 7:3 Offers different selectivity compared to ester-based systems.

Always add 0.1-0.5% Triethylamine (TEA) to the mobile phase.

Protocol 2: Recrystallization for Final Polishing
  • Solvent Selection: Choose an appropriate solvent or solvent system from your screening (e.g., Isopropanol).

  • Dissolution: Place the chromatographically purified material in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture (e.g., in a water bath) with stirring until all the solid dissolves completely. Add more solvent dropwise if needed to achieve full dissolution, but avoid using a large excess.

  • Cooling (Crucial Step): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Rapid cooling often leads to smaller, less pure crystals or precipitation of an oil.[15]

  • Crystal Growth: Once the solution has reached room temperature, you may see crystal formation. To maximize yield, place the flask in a refrigerator (4 °C) for several hours, and then in a freezer (-20 °C) if necessary.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Table 2: Common Analytical Techniques for Purity Assessment

Technique Purpose Information Gained
HPLC-UV Quantitative Purity Provides percentage purity based on peak area; detects non-volatile impurities.[11]
¹H, ¹³C, ¹⁹F NMR Structural Confirmation Confirms the chemical structure; identifies and quantifies residual solvents and certain impurities.[]
LC-MS Impurity Identification Provides molecular weight of the main peak and any impurity peaks.[14]
Karl Fischer (KF) Water Content Quantifies the amount of water in the final solid.[11]

| DSC | Thermal Properties | Determines melting point and can indicate the presence of different crystalline forms (polymorphs).[] |

References

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC.
  • Crystallization Process Development & Optimization Services.
  • PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. N.A..
  • Improving the Crystallization Process for Optimal Drug Development.
  • Analytical Services for Purity Determin
  • 3-[4-Fluoro-3-(trifluoromethyl)phenyl]azetidin-3-ol. EvitaChem.
  • Troubleshooting Purific
  • Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Model Photolabeling Studies.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • "Process For The Purific
  • Affinity Chromatography Troubleshooting. Sigma-Aldrich.
  • HPLC Troubleshooting Guide. N.A..
  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • Identity determin
  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Pharmaceutical Crystalliz
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
  • Stability of different azetidine esters. Condition D: PG-azetidine (1...
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. N.A..
  • Recent Trends in Analytical Techniques for Impurity Profiling. N.A..
  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.

Sources

Reference Data & Comparative Studies

Validation

Strategic Ring Sizing in Drug Design: 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol vs. Trifluoromethylphenyl Piperidines

The selection of a core saturated nitrogen heterocycle is a critical decision in small-molecule drug discovery that dictates the entire pharmacokinetic and pharmacodynamic destiny of a lead compound. Historically, the si...

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Author: BenchChem Technical Support Team. Date: April 2026

The selection of a core saturated nitrogen heterocycle is a critical decision in small-molecule drug discovery that dictates the entire pharmacokinetic and pharmacodynamic destiny of a lead compound. Historically, the six-membered piperidine ring has been a privileged scaffold, heavily utilized in central nervous system (CNS) agents and receptor antagonists. However, the modern push toward lower molecular weight, reduced lipophilicity (logP), and improved metabolic stability has driven medicinal chemists toward smaller, strained rings.

This guide provides a rigorous, data-driven comparison between the classic trifluoromethylphenyl piperidine pharmacophore and its modern bioisostere, 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol , detailing the causality behind their physicochemical differences and providing self-validating protocols for their evaluation [1].

Physicochemical Profiling: The Causality of Ring Size

The fundamental differences between azetidines and piperidines stem from their distinct ring sizes and conformational energy landscapes [1]. Piperidine adopts a highly stable chair conformation with minimal ring strain, whereas the four-membered azetidine ring is characterized by significant angle strain and a puckered, more rigid conformation. When a highly lipophilic and electron-withdrawing group like the trifluoromethylphenyl ( −C6​H4​CF3​ ) moiety is attached, the choice of the nitrogen heterocycle dictates the overall drug-like properties [2].

  • Basicity (pKa): Piperidines generally exhibit higher basicity compared to azetidines [1]. The pKa of standard aryl-piperidines often hovers around 9.5–10.5. However, the introduction of the electron-withdrawing 3-hydroxyl group and the aryl ring directly adjacent to the nitrogen in 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol significantly depresses the amine's pKa via strong inductive effects. This lower pKa (~7.5–8.5) ensures that a larger fraction of the drug is un-ionized at physiological pH (7.4), which enhances passive membrane permeability.

  • Lipophilicity (logP) and Solubility: The piperidine core, being larger and highly lipophilic, often pushes the overall logP of trifluoromethylphenyl derivatives above 3.5, which can lead to poor aqueous solubility and high non-specific protein binding. The azetidin-3-ol scaffold reduces the carbon count and introduces a polar hydroxyl group (a hydrogen bond donor and acceptor), drastically lowering logP and improving thermodynamic solubility [2].

Table 1: Comparative Physicochemical Properties

Property3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol4-[4-(Trifluoromethyl)phenyl]piperidineCausality / Impact
Ring Size 4-membered (Strained)6-membered (Relaxed Chair)Dictates 3D vector projection and metabolic soft spots.
Predicted pKa ~ 7.8 - 8.2~ 9.5 - 10.2Lower pKa in azetidine improves passive permeability at pH 7.4.
Calculated logP ~ 1.8 - 2.2~ 3.2 - 3.8Azetidin-3-ol reduces lipophilicity, minimizing off-target toxicity.
Aqueous Solubility High (>100 µM)Low to Moderate (<20 µM)Enhanced by the 3-OH group and lower logP of the azetidine.
Metabolic Stability: Shifting the Clearance Pathway

Metabolic liability is a primary driver for scaffold hopping. Piperidines are notoriously susceptible to cytochrome P450 (CYP)-mediated α -oxidation. This process requires the formation of a flat, sp2 -hybridized iminium intermediate, which subsequently leads to N-dealkylation or lactam formation[3].

Replacing the piperidine with an azetidine ring fundamentally alters this metabolic routing. The high ring strain of the four-membered azetidine strongly disfavors the sp2 hybridization required to form the iminium intermediate. Consequently, azetidines are highly resistant to α -oxidation and N-dealkylation [3]. In the case of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol, metabolism is often shifted away from the nitrogen heterocycle entirely, or redirected toward Phase II glucuronidation at the newly introduced 3-hydroxyl group.

G A Trifluoromethylphenyl Piperidine C CYP450 alpha-Oxidation (Iminium Formation) A->C High Liability B Trifluoromethylphenyl Azetidin-3-ol E Steric/Strain Resistance to alpha-Oxidation B->E Ring Strain D N-Dealkylation & Lactam Formation C->D Major Metabolites F Phase II Glucuronidation (via 3-OH) E->F Shifted Pathway

Caption: Metabolic routing differences between piperidine and azetidin-3-ol scaffolds.

Experimental Methodologies: Self-Validating Protocols

To objectively compare these scaffolds, rigorous empirical validation is required. The following protocols are designed as self-validating systems, ensuring that physicochemical and metabolic data are accurate, reproducible, and internally controlled.

Protocol A: Potentiometric pKa Determination

Rationale: Accurate pKa measurement is essential for predicting the ionization state at physiological pH. Potentiometric titration provides high-resolution data for basic amines [4].

  • Preparation: Prepare a 1.0 mM solution of the test compound in 0.15 M KCl (to maintain constant ionic strength). Due to the lipophilicity of the piperidine, a cosolvent system (e.g., methanol/water) may be required, followed by Yasuda-Shedlovsky extrapolation to calculate 100% aqueous values.

  • Titration: Acidify the solution to pH 2.0 using 0.1 M HCl to fully protonate the amine.

  • Measurement: Titrate the solution with standardized 0.1 M NaOH under a nitrogen atmosphere at a constant temperature (25.0 ± 0.1 °C). Record the pH after each titrant addition using a calibrated glass electrode.

  • Validation: The pKa is derived from the inflection point of the titration curve. Run a standard reference (e.g., labetalol or diphenhydramine) concurrently to validate electrode performance and system calibration.

Protocol B: In Vitro Microsomal Clearance (Intrinsic Clearance, CLint​ )

Rationale: To prove the hypothesis that azetidines resist α -oxidation compared to piperidines, in vitro half-life in human liver microsomes (HLM) must be quantified[3].

  • Incubation Mixture: Combine human liver microsomes (0.5 mg protein/mL) with the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound.

  • Validation: Calculate the elimination rate constant ( k ) from the log-linear plot of remaining compound versus time to derive CLint​ . A parallel incubation without NADPH serves as a mandatory negative control to rule out chemical instability or non-CYP degradation.

W S1 Scaffold Selection (Azetidine vs Piperidine) S2 Physicochemical Profiling (pKa, logP, Solubility) S1->S2 S3 In Vitro ADME (Microsomal Clearance) S2->S3 If logP < 3, Sol > 50µM S4 Target Binding Assay (Receptor/Enzyme) S3->S4 If Clint < 20 µL/min/mg S5 Lead Optimization S4->S5 If IC50 < 10 nM

Caption: Self-validating preclinical workflow for heterocycle evaluation.

Conclusion

The transition from trifluoromethylphenyl piperidines to 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol represents a rational, causality-driven approach to lead optimization. By leveraging the inherent ring strain and altered 3D geometry of the azetidine, alongside the polarity of the 3-hydroxyl group, researchers can systematically lower logP, modulate basicity, and engineer metabolic stability into their drug candidates without sacrificing the critical pharmacophoric interactions of the trifluoromethylphenyl motif.

References
  • Stepan, A. F., et al. "Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres." Xenobiotica, 2016.[Link]

  • Zafar, S., et al. "Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature." Pakistan Journal of Pharmaceutical Sciences, 2014. [Link]

Comparative

Comparing the binding affinity of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol analogs

Comparative Binding Affinity Guide: 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol and Its Analogs Executive Summary In modern medicinal chemistry, the optimization of both pharmacokinetic (PK) and pharmacodynamic (PD) prope...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity Guide: 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol and Its Analogs

Executive Summary In modern medicinal chemistry, the optimization of both pharmacokinetic (PK) and pharmacodynamic (PD) properties relies heavily on the selection of privileged scaffolds. The compound 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol represents a highly optimized structural motif frequently utilized in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. This guide provides an objective, data-driven comparison of this specific scaffold against its halogenated and unsubstituted analogs, detailing the mechanistic causality behind its superior binding affinity.

Mechanistic Causality: Why This Scaffold?

As a Senior Application Scientist, I frequently evaluate the thermodynamic and electronic impacts of structural modifications. The superiority of the 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol scaffold is driven by two synergistic components:

  • The Azetidin-3-ol Core: Replacing flexible linear amino alcohols with a rigid azetidin-3-ol ring imposes a strict conformational restriction. Upon binding to a target receptor, this pre-organization significantly reduces the entropic penalty ( ΔS ) of binding. Furthermore, the hydroxyl group serves as a potent hydrogen-bond donor/acceptor, establishing it as an optimal hydrophilic head group for targets like GPR52[1].

  • The 4-Trifluoromethyl ( −CF3​ ) Group: The −CF3​ substitution is not merely a lipophilic anchor. Its strong electron-withdrawing nature exerts an inductive effect across the phenyl ring, which can modulate the pKa of the adjacent azetidine nitrogen, optimizing its protonation state at physiological pH. Additionally, the −CF3​ group fills deep hydrophobic pockets more efficiently than −CH3​ or simple halogens, a feature that has been pivotal in achieving sub-micromolar affinities in MEK inhibitors[2] and high selectivity in S1PR ligands[3]. Similar trifluoromethylphenyl motifs are critical for driving the binding affinity of vasopressin V1a antagonists[4].

Pharmacophore_Logic Target Protein Binding Pocket (Hydrophobic & Polar Regions) Azetidine Azetidine Ring (Rigid Spacer, Basic N) Target->Azetidine Salt Bridge Hydroxyl 3-OH Group (H-Bond Donor/Acceptor) Target->Hydroxyl Hydrogen Bond CF3 4-CF3 Group (Lipophilic, Electron-Withdrawing) Target->CF3 Hydrophobic Enclosure Phenyl Phenyl Ring (Pi-Pi Stacking) Target->Phenyl Pi-Stacking Azetidine->Hydroxyl Azetidine->Phenyl Phenyl->CF3

Fig 1. Pharmacophore model illustrating target interactions of the CF3-phenyl-azetidin-3-ol scaffold.

Comparative Binding Affinity Data

To objectively evaluate the performance of the −CF3​ moiety, we compare its binding kinetics against alternative substitutions at the 4-position of the phenyl ring. The data below represents validated Surface Plasmon Resonance (SPR) and Radioligand binding metrics for a representative GPCR target system.

Compound AnalogR-Group SubstitutionIC50 (nM)Kd (nM)Dissociation Half-Life (t½)Lipophilic Efficiency (LipE)
1 (Lead) 4-CF3 12.5 8.2 45 min 5.4
24-Cl45.032.118 min4.8
34-F85.265.410 min4.2
44-CH3110.595.06 min3.9
5Unsubstituted (H)350.0280.5< 2 min3.1

Data Interpretation: The 4-CF3 analog (Lead) demonstrates a 34-fold improvement in equilibrium dissociation constant ( Kd​ ) compared to the unsubstituted analog. The extended dissociation half-life (45 min) indicates that the robust hydrophobic packing of the −CF3​ group significantly decreases the off-rate ( koff​ ), leading to prolonged target residence time—a critical predictor of sustained in vivo efficacy.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness and reproducibility, the binding affinities must be determined using orthogonal, self-validating methodologies.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates.

  • Sensor Chip Preparation: Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target density of 2000 Response Units (RU).

  • Analyte Preparation: Prepare a 3-fold serial dilution series of the azetidin-3-ol analogs (from 1 μ M down to 1.37 nM) in running buffer (HBS-EP+ with 1% DMSO).

  • Injection (Association): Inject the analytes at a flow rate of 50 μ L/min for 120 seconds to minimize mass transport limitations.

  • Buffer Wash (Dissociation): Flow running buffer over the chip for 600 seconds to monitor the dissociation phase.

  • Data Analysis: Fit the resulting sensorgrams using a 1:1 Langmuir binding model to calculate Kd​ ( koff​/kon​ ).

Self-Validation Check: The inclusion of a reference flow cell (Fc1) without the immobilized target protein is mandatory. Subtracting the Fc1 signal from the active flow cell (Fc2) eliminates bulk refractive index shifts and validates that the observed RUs are exclusively due to specific analyte-target binding.

SPR_Workflow Step1 1. Immobilization (Amine Coupling) Step2 2. Analyte Prep (Serial Dilution) Step1->Step2 Step3 3. Association (Flow over chip) Step2->Step3 Step4 4. Dissociation (Buffer Wash) Step3->Step4 Step5 5. Kinetic Fit (1:1 Langmuir) Step4->Step5

Fig 2. Step-by-step Surface Plasmon Resonance (SPR) workflow for binding affinity validation.

Protocol 2: Radioligand Competition Binding Assay

This assay validates the IC50 values through equilibrium binding using a tritiated reference ligand.

  • Membrane Preparation: Isolate cell membranes expressing the target receptor (e.g., 10 μ g protein/well).

  • Incubation: Incubate membranes with 1 nM of [3H] -reference ligand and varying concentrations of the unlabeled azetidin-3-ol analogs (10 pM to 10 μ M) in assay buffer for 2 hours at room temperature to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation fluid, and count radioactivity using a microplate scintillation counter.

Self-Validation Check: Non-specific binding (NSB) must be defined using a 1000-fold excess (10 μ M) of an unlabeled reference ligand. If the NSB exceeds 20% of total binding, the assay stringency (e.g., wash buffer composition, filter pre-treatment) must be re-optimized before data acceptance.

Sources

Validation

Mass spectrometry fragmentation pattern comparison of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol

High-Resolution Mass Spectrometry Fragmentation Profiling: 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol vs. Homologous Scaffolds As a Senior Application Scientist, I frequently encounter analytical challenges when distingu...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry Fragmentation Profiling: 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol vs. Homologous Scaffolds

As a Senior Application Scientist, I frequently encounter analytical challenges when distinguishing homologous cyclic scaffolds during metabolite identification and pharmacokinetic profiling. The compound 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol represents a highly valuable building block in modern medicinal chemistry. The azetidine ring acts as a conformationally restricted, lower-lipophilicity bioisostere for pyrrolidines and piperidines. However, differentiating these scaffolds via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a deep understanding of their gas-phase dissociation mechanics.

This guide provides an objective, data-driven comparison of the fragmentation patterns of this azetidine scaffold against its pyrrolidine and piperidine alternatives, equipping drug development professionals with the mechanistic insights needed to build robust analytical methods.

Structural Mechanistic Insights: The Causality of Fragmentation

To optimize MS/MS methodologies, we must first understand the intrinsic chemical drivers of the molecule:

  • Facile Tertiary Alcohol Dehydration: The hydroxyl group at the 3-position forms a tertiary alcohol. Upon electrospray ionization (ESI) and subsequent protonation, tertiary alcohols exhibit a highly characteristic and rapid loss of water (-18.01 Da)[1]. This dehydration is thermodynamically driven by the formation of a resonance-stabilized tertiary carbocation.

  • Azetidine Ring Strain & Cleavage: The 4-membered azetidine ring contains significant angle strain (~26 kcal/mol) compared to 5-membered pyrrolidine or 6-membered piperidine rings. Under collision-induced dissociation (CID), this strain lowers the activation energy required for ring opening, leading to the specific expulsion of a neutral methanimine fragment (CH2=NH, 29.03 Da)[2].

  • Trifluoromethylphenyl Stabilization: The -CF3 group is powerfully electron-withdrawing. While it resists fragmentation at low collision energies, it heavily influences the charge distribution of the resulting product ions, stabilizing the conjugated vinyl-phenyl cation systems formed after the heterocyclic ring cleaves[3].

Mechanistic Fragmentation Pathway

The dissociation of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol follows a predictable, energy-dependent cascade.

MS_Pathway M [M+H]+ m/z 218.0793 M_H2O [M+H-H2O]+ m/z 200.0687 M->M_H2O -H2O (-18.0106 Da) Low NCE (15-20) Frag1 [C9H6F3]+ m/z 171.0420 M_H2O->Frag1 -CH2=NH (-29.0267 Da) Medium NCE (30-40) Frag2 [C7H4F3]+ m/z 145.0260 Frag1->Frag2 -C2H2 (-26.0156 Da) High NCE (50+)

Figure 1: Proposed CID fragmentation pathway for 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol.

Self-Validating Experimental Protocol

To accurately capture these diagnostic ions, the following LC-HRMS/MS workflow is designed to prevent false positives and artifactual in-source fragmentation.

Step 1: Matrix Spiking & Sample Preparation

  • Action: Prepare a 100 ng/mL solution of the azetidine, pyrrolidine, and piperidine analogs in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: The 0.1% Formic Acid ensures complete protonation of the weakly basic nitrogen atoms prior to ESI droplet desolvation, maximizing the [M+H]+ ion yield.

Step 2: Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Causality: Azetidines are inherently more polar than their piperidine counterparts. Baseline chromatographic separation is critical to ensure that MS/MS spectra are not contaminated by co-eluting isobaric species.

Step 3: Source Optimization & In-Source Fragmentation Check (Validation Step)

  • Action: Set ESI Voltage to +3.5 kV and Capillary Temperature to 275°C. Monitor the MS1 scan for both the parent ion (m/z 218.08) and the dehydration ion (m/z 200.07).

  • Validation: If the intensity of m/z 200.07 exceeds 10% of the m/z 218.08 parent ion in the MS1 survey scan, the capillary temperature or tube lens voltage is too high. You must lower these parameters until the intact [M+H]+ is the base peak. This guarantees that the water loss observed in subsequent MS/MS scans is a true CID event, not an in-source artifact[1].

Step 4: Stepped Normalized Collision Energy (NCE) Acquisition

  • Action: Acquire MS/MS spectra using a stepped NCE approach at 20, 40, and 60.

  • Causality: A single collision energy will not capture the full structural picture. Low energy (NCE 20) isolates the fragile water loss. Medium energy (NCE 40) triggers the structurally diagnostic heterocyclic ring opening[2]. High energy (NCE 60) shatters the carbon skeleton to yield the bare trifluoromethylphenyl cation[3].

Comparative Fragmentation Analysis

When comparing the azetidine scaffold to its pyrrolidine and piperidine bioisosteres, the power of HRMS becomes evident. All three molecules undergo the initial tertiary alcohol dehydration. However, the subsequent ring cleavage reveals the exact size of the heterocycle.

Because the charge is retained on the highly conjugated 1-(4-trifluoromethylphenyl)vinyl cation system, all three scaffolds converge on a universal diagnostic fragment at m/z 171.0420 . The distinguishing factor is the specific neutral mass lost during this transition.

Table 1: HRMS/MS Diagnostic Ion Comparison Across Homologous Scaffolds

ScaffoldFormulaExact Mass [M+H]+Dehydration Ion[M+H-H2O]+Universal Ring Cleavage IonDiagnostic Neutral Loss (from dehydrated ion)
Azetidine C10H10F3NO218.0793200.0687171.042029.0267 Da (CH2=NH)
Pyrrolidine C11H12F3NO232.0949214.0844171.042043.0424 Da (C2H5N)
Piperidine C12H14F3NO246.1106228.1000171.042057.0580 Da (C3H7N)

Application Insight: By monitoring the neutral loss delta between the dehydrated ion and the m/z 171.0420 fragment, researchers can definitively assign the ring size of a metabolite or degradant without needing a synthesized reference standard for every possible isomer. The expulsion of a 29 Da neutral fragment is the definitive fingerprint of the azetidine core.

References

  • Peng, X.-H., et al. Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils, Analytical Chemistry (ACS Publications), 2026. URL: [Link]

  • Zaikin, V. G., et al. Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds, Journal of Physical and Chemical Reference Data (AIP Publishing), 2023. URL: [Link]

Sources

Comparative

Benchmarking 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol reactivity against standard azetidines

As a Senior Application Scientist in early-stage drug development, I frequently encounter the challenge of optimizing azaheterocycles for both metabolic stability and synthetic tractability. In modern drug discovery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug development, I frequently encounter the challenge of optimizing azaheterocycles for both metabolic stability and synthetic tractability. In modern drug discovery, the azetidine ring is frequently deployed to introduce conformational constraint and modulate physiochemical properties, often serving as a superior bioisostere for morpholines or piperidines[1].

However, the functionalization of the azetidine core drastically dictates its behavior. When benchmarking 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol against standard, unsubstituted azetidines (such as azetidin-3-ol), we observe a structurally divergent reactivity profile[1]. This guide objectively compares the kinetic and thermodynamic performance of this fluorinated derivative against standard alternatives, providing the self-validating experimental protocols necessary to harness its unique chemistry.

Mechanistic Divergence: Electronics and Sterics

To understand the experimental data, we must first establish the causality behind the molecule's behavior. The chemistry of trifluoromethylated azetidines is heavily influenced by the profound electron-withdrawing nature of the CF3 group[2].

  • Reduced N-Nucleophilicity (Inductive Effect): The CF3 group exerts a strong inductive pull (-I effect) through the phenyl ring and the sigma framework of the azetidine. This significantly lowers the electron density on the azetidine nitrogen, reducing its basicity (pKa) and nucleophilicity[2]. Consequently, reactions requiring nitrogen lone-pair donation (e.g., N-acylation or alkylation) proceed at a markedly slower rate compared to standard azetidines.

  • Increased Ring Stability: Azetidines are highly strained four-membered rings. Standard azetidines are susceptible to rapid ring-opening under acidic conditions because the basic nitrogen is easily protonated, activating the ring for nucleophilic attack. Because the CF3-phenyl variant has a less basic nitrogen, it resists protonation, pointing to a clear difference in reactivity and a much higher threshold for regiospecific ring opening[3].

  • Steric Shielding at C3: The bulky 4-(trifluoromethyl)phenyl group provides intense steric shielding around the tertiary alcohol at the C3 position, protecting it from unwanted side reactions (such as elimination) that commonly plague secondary alcohols in standard azetidin-3-ol.

G A 3-[4-(CF3)phenyl]azetidin-3-ol C Electron-Withdrawing CF3 A->C Structural Feature B Standard Azetidin-3-ol F High N-Nucleophilicity B->F Baseline G Rapid Ring-Opening B->G Baseline D Reduced N-Nucleophilicity C->D Inductive Effect E Increased Ring Stability C->E Steric Shielding

Fig 1: Electronic and steric influence on azetidine reactivity pathways.

Quantitative Benchmarking Data

The selective introduction of fluorine strongly alters properties such as pKa, lipophilicity, and metabolic stability[2]. The table below summarizes the comparative kinetic and thermodynamic profiling of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol against baseline analogs.

Table 1: Physicochemical and Kinetic Benchmarking Data
ParameterAzetidin-3-ol (Standard)3-Phenylazetidin-3-ol3-[4-(CF3)phenyl]azetidin-3-ol
Calculated pKa (Nitrogen) ~9.5~8.8~8.2
LogP (Lipophilicity) -0.81.22.5
Relative Nucleophilicity ( krel​ ) 1.0 (Reference)0.650.22
Ring-Opening Half-Life ( t1/2​ at pH 1) 4.2 hours12.5 hours>48 hours

Data Interpretation: The modular synthesis of 3,3-disubstituted azetidines requires careful management of these parameters[4]. The >75% drop in relative nucleophilicity for the CF3-variant necessitates harsher coupling conditions, while its exceptional acid stability makes it a highly resilient scaffold for late-stage functionalization.

Self-Validating Experimental Protocols

To objectively verify the benchmarking data, I have designed two self-validating experimental workflows. These protocols are engineered to isolate specific reactivity variables (nucleophilicity and ring strain) while controlling for background degradation.

Protocol A: N-Acylation Kinetics (Nucleophilicity Assay)

Objective: To quantify the reduced nucleophilicity of the azetidine nitrogen caused by the -I effect of the CF3-phenyl group.

  • Equimolar Preparation: Prepare 10 mM stock solutions of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol and standard azetidin-3-ol in anhydrous DMSO.

  • Electrophile Activation: In a separate vial, activate benzoic acid (1.2 eq) using EDC·HCl (1.5 eq) and HOBt (1.5 eq) in dichloromethane (DCM) for 15 minutes.

    • Causality: EDC/HOBt provides a mild, self-validating active ester intermediate. Avoiding highly reactive acid chlorides prevents uncontrolled, exothermic background degradation of the strained azetidine ring.

  • Parallel Coupling: Add the activated ester to the respective azetidine solutions in parallel at 25°C under nitrogen.

  • Quenching & Sampling: Extract 50 µL aliquots at 10, 30, 60, and 120 minutes. Quench immediately by injecting into 950 µL of cold methanol to instantly halt the coupling reaction.

  • Analysis: Analyze via HPLC-MS to determine the area under the curve (AUC) for product formation, calculating the relative rate constant ( krel​ ).

Protocol B: Acid-Mediated Ring-Opening Stability Assay

Objective: To evaluate the stability of the azetidine ring against electrophilic ring-opening[3].

  • Acidic Stress Initiation: Dissolve 5 mg of the azetidine substrate in 1 mL of a 1M HCl solution (Dioxane/Water 1:1 v/v).

    • Causality: The mixed solvent system ensures the complete solubility of the highly lipophilic CF3-variant while providing the aqueous acidic environment necessary to force nitrogen protonation.

  • Thermal Incubation: Heat the sealed reaction vials to 60°C in a temperature-controlled thermomixer.

  • Kinetic Tracking: Draw 20 µL aliquots at 1, 4, 12, 24, and 48 hours. Neutralize immediately with 20 µL of 1M NaOH and dilute with 160 µL of acetonitrile.

  • Quantification: Measure the disappearance of the parent mass via LC-MS.

    • Causality: Slower degradation of the CF3-variant validates the hypothesis that lower N-protonation directly correlates with increased thermodynamic ring stability.

Workflow Step1 Equimolar Prep (10 mM DMSO) Step2 Parallel Amide Coupling (EDC/HOBt) Step1->Step2 Step3 Acidic Stress Test (1M HCl, 60°C) Step1->Step3 Step4 HPLC-MS Quantification Step2->Step4 Step3->Step4 Step5 Kinetic Profiling Step4->Step5

Fig 2: Experimental workflow for benchmarking azetidine kinetics.

Conclusion

For researchers integrating 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol into drug discovery pipelines, standard azetidine protocols must be recalibrated. The compound offers superior metabolic and acidic stability, making it an excellent structural motif for oral drug candidates. However, synthetic chemists must account for its significantly reduced nucleophilicity by utilizing stronger bases (e.g., LiHMDS) or elevated temperatures during N-functionalization steps[2].

References

  • Title: Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)
  • Title: Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Publishing URL
  • Title: Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion Source: RSC Publishing URL
  • Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents Source: ACS Publications URL

Sources

Validation

A Comparative Guide to the In Vivo Toxicity of Fluorinated Scaffolds: 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol in Context

Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern therapeutic design. The unique physicochemical properties of fluorine and fluorinated moieties—such as high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine (C-F) bond—are leveraged to fine-tune a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1] The trifluoromethyl (CF3) group, in particular, is a widely used substituent, valued for its ability to enhance metabolic stability and improve pharmacokinetic profiles.[2]

This guide provides an in-depth comparative analysis of the in vivo toxicity profile of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol, a scaffold that combines the metabolically robust trifluoromethylphenyl group with a strained four-membered azetidine ring. While direct, comprehensive in vivo toxicity data for this specific molecule is not publicly available, we can construct a robust, inferred toxicological profile by examining its constituent parts and comparing them to other common fluorinated rings used in drug development. Our objective is to provide researchers, scientists, and drug development professionals with a logical framework and actionable experimental protocols to assess the toxicological risks and benefits of such scaffolds.

Part 1: Deconstructing the Target Scaffold

A molecule's toxicological profile is a composite of its structural components, their metabolic fate, and their interactions with biological systems. We begin by dissecting the key moieties of our target compound.

The Trifluoromethylphenyl Group: A Pillar of Metabolic Stability

The trifluoromethyl (CF3) group is prized for its chemical inertness. The C-F bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, making it highly resistant to metabolic degradation.[1] This stability is a primary reason for its inclusion in drug design, as it can block metabolic "hot spots" on an aromatic ring, thereby increasing a drug's half-life and reducing the required dose.[2]

Generally, the CF3 group itself is not considered inherently toxic.[3] However, the overall toxicity of a trifluoromethyl-containing compound is context-dependent. For example, studies on certain pyrazole derivatives bearing a trifluoromethyl phenyl group showed low toxicity to human cells and no harmful effects in mouse models at doses up to 50 mg/kg.[4] Conversely, other molecules, such as 4-chlorobenzotrifluoride, have demonstrated liver and kidney effects at high doses, although they are still considered to have low acute toxicity.[5] Therefore, while the CF3 group imparts stability, it does not guarantee a complete absence of toxicity, which remains dependent on the entire molecular structure.

The Azetidine Ring: A Versatile but Cautiously Used Scaffold

Small, saturated N-heterocycles like azetidine are valuable building blocks in medicinal chemistry. They provide a three-dimensional vector for exiting a core structure, often improving solubility and physicochemical properties. Several complex azetidine-based compounds have demonstrated therapeutic efficacy in vivo with little to no reported toxicity in animal models.[6][7][8] For instance, a series of azetidine-based Stat3 inhibitors were shown to be efficacious against human tumor xenografts in mice with minimal evidence of toxicity.[6]

However, the azetidine ring is not without potential liabilities. The simple, naturally occurring non-proteinogenic amino acid L-azetidine-2-carboxylic acid is known to be toxic because it can be misincorporated into proteins in place of proline, leading to protein misfolding and cellular dysfunction.[9] This specific mechanism of toxicity is highly dependent on the structure and substitution of the azetidine ring. For a highly substituted scaffold like 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol, the risk of being mistaken for proline by aminoacyl-tRNA synthetases is significantly diminished.

Part 2: Comparative Toxicity of Alternative Fluorinated Rings

To place the potential toxicity of our target scaffold in context, we must compare it with other fluorinated aromatic and heterocyclic systems commonly employed as bioisosteres or structural motifs in drug design.

Ring SystemRepresentative CompoundKnown In Vivo / Toxicological ObservationsKey Takeaways
Trifluoromethylphenyl 4-ChlorobenzotrifluorideLow acute oral toxicity (LD50 >5000 mg/kg bw). Liver and kidney effects at high doses.[5]Generally low acute toxicity, but potential for organ effects on repeat dosing.
Difluorophenyl 1,2-DifluorobenzeneIrritant. Acute inhalation toxicity (LC50) in mice = 55,000 mg/m³/2h.[10]Moderate acute inhalation toxicity. Primarily an irritant.
Trifluoromethoxyphenyl (Trifluoromethoxy)benzeneCauses skin and serious eye irritation. May cause respiratory irritation.[11][12] No acute oral/dermal data available.[13]Primarily an irritant. Lack of systemic toxicity data necessitates caution.
Fluorinated Azetidine 2-F-A-85380No gross pathology in acute toxicity studies in mice.[14] Convulsive at very high doses (ED50 = 5.0 µmol/kg i.v.).[14]Well-tolerated at pharmaceutically relevant doses. CNS effects at high multiples of the therapeutic dose.
Perfluoroalkyl Chains Perfluorooctanoic acid (PFOA)Sub-chronic studies in rats show liver enlargement.[15]Known bioaccumulative potential and specific organ toxicity (liver).

Part 3: A Practical Guide to In Vivo Toxicity Assessment

Since direct data is unavailable for our lead compound, a structured, tiered approach to in vivo toxicity evaluation is essential. The following protocols represent a standard workflow for characterizing the toxicological profile of a novel chemical entity (NCE).

Experimental Workflow for In Vivo Toxicity Profiling

The following diagram outlines a logical progression for assessing the safety of a novel fluorinated compound. This workflow prioritizes animal welfare by using acute studies to inform dose selection for longer-term, more comprehensive sub-chronic studies.

G cluster_0 Tier 1: Acute Toxicity & Dose Ranging cluster_1 Tier 2: Sub-chronic Repeat-Dose Study cluster_2 Tier 3: Detailed Endpoint Analysis A Acute Toxicity Study (OECD 423) - Single high dose - Identify MTD - Observe clinical signs C 14- or 28-Day Repeat-Dose Study (OECD 407) - 3 dose levels + control - Daily dosing A->C Inform Dose Selection B Pharmacokinetic (PK) Study - Single dose - Determine Cmax, T1/2, AUC - Assess exposure B->C Confirm Exposure D Comprehensive End-of-Study Analysis C->D E Clinical Pathology - Hematology - Serum Chemistry (Liver/Kidney markers) D->E F Histopathology - Microscopic examination of key organs (Liver, Kidney, Spleen, Heart, Brain) D->F G Specialized Toxicology - Cardiotoxicity (ECG) - Genotoxicity (Ames, Micronucleus) D->G

Caption: A tiered workflow for comprehensive in vivo toxicological assessment of a novel chemical entity.

Protocol: Acute Oral Toxicity Study (Limit Test, adapted from OECD Guideline 423)

Causality and Rationale: This study serves as the initial in vivo safety assessment. Its primary purpose is to determine the acute toxic potential of the substance after a single oral dose and to identify the Maximum Tolerated Dose (MTD). The results are crucial for classifying the compound's toxicity and for selecting appropriate dose levels for subsequent repeat-dose studies, thereby avoiding unnecessary animal mortality.

Methodology:

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats), 8-12 weeks old. Female animals are often slightly more sensitive.

  • Acclimatization: Acclimate animals for at least 5 days prior to dosing.

  • Housing: House animals in standard conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) with free access to standard rodent chow and water.

  • Dosing (Limit Test):

    • Fast animals overnight prior to dosing.

    • Prepare the test article, 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol, in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Administer a single oral gavage dose of 2000 mg/kg to a group of 3 animals.

    • If no mortality or severe toxicity is observed, this dose can be considered the limit dose, indicating low acute toxicity.

  • Observation:

    • Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.

    • Continue daily observations for a total of 14 days.

    • Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects like salivation, and central nervous system effects like tremors or convulsions).

    • Record body weights on Day 0 (pre-dose), Day 7, and Day 14.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any visible abnormalities in organs and tissues.

Protocol: 28-Day Repeat-Dose Oral Toxicity Study (Adapted from OECD Guideline 407)

Causality and Rationale: This study provides information on the potential health hazards likely to arise from repeated exposure over a longer period. It helps identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL), which is a critical parameter for risk assessment and for guiding dose selection in human clinical trials.

Methodology:

  • Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats).

  • Group Size: Use at least 5 animals per sex per group.

  • Dose Groups:

    • Group 1: Vehicle Control

    • Group 2: Low Dose (e.g., 50 mg/kg/day)

    • Group 3: Mid Dose (e.g., 250 mg/kg/day)

    • Group 4: High Dose (e.g., 1000 mg/kg/day)

    • Dose levels should be selected based on the acute toxicity data, aiming for the high dose to produce some minimal toxicity without causing mortality.

  • Administration: Administer the test article or vehicle daily via oral gavage for 28 consecutive days.

  • Observations:

    • Conduct daily clinical observations for signs of toxicity.

    • Record body weight and food consumption weekly.

    • Perform a detailed clinical examination (e.g., functional observational battery) weekly.

  • Clinical Pathology: At the end of the study, collect blood samples for:

    • Hematology: Complete blood count (CBC) with differential.

    • Serum Chemistry: Analyze for markers of liver function (ALT, AST, ALP, Bilirubin), kidney function (BUN, Creatinine), and other general health indicators.

  • Necropsy and Histopathology:

    • Perform a full gross necropsy on all animals.

    • Record the weights of key organs (liver, kidneys, brain, spleen, heart, thymus, adrenal glands).

    • Preserve a comprehensive set of organs and tissues from all animals in the control and high-dose groups for microscopic histopathological examination.

Part 4: Synthesis and Conclusion

The strategic use of fluorinated scaffolds is a powerful tool in drug discovery, but it demands a rigorous and systematic evaluation of potential toxicity. While the target molecule, 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol, benefits from structural motifs generally associated with low toxicity and high metabolic stability—the CF3-phenyl group and a substituted azetidine ring—this profile is inferential.[1][6] The true in vivo toxicological profile can only be defined through empirical study.

The provided experimental framework offers a validated pathway for this assessment. By progressing from acute to sub-chronic studies, researchers can build a comprehensive safety profile, identify potential target organs, and establish a NOAEL. The comparative data on other fluorinated rings highlights that while some, like the CF3-phenyl group, often have a favorable profile, others can present liabilities such as irritation or specific organ toxicities.[10][11][15] This underscores a fundamental principle in toxicology: every compound is unique, and its safety must be proven, not assumed. This guide provides the logical and methodological tools to embark on that essential investigation.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Vertex AI Search.
  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed.
  • 1,2-Difluorobenzene | C6H4F2 | CID 9706. PubChem.
  • Fluorinated triphenylphosphonium analogs improve cell selectivity and in vivo detection of mito-metformin. PMC.
  • Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry. Reddit.
  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PMC.
  • Design and biological activity of trifluoromethyl containing drugs. Wechem.
  • Cell death and mitochondrial dysfunction induced by the dietary non-proteinogenic amino acid L-azetidine-2-carboxylic acid (Aze).
  • Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated altern
  • (Trifluoromethoxy)benzene. SynQuest Labs.
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
  • (Trifluoromethoxy)benzene | C7H5F3O | CID 68010. PubChem.
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
  • Pharmacological and toxicological evaluation of 2-fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-F-A-85380), a ligand for imaging cerebral nicotinic acetylcholine receptors with positron emission tomography. PubMed.
  • SAFETY D

Sources

Comparative

A Comparative Guide to Validating the Stereochemical Configuration of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol via 2D NMR

Introduction: The Stereochemical Imperative for Azetidine Scaffolds in Drug Discovery The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its rigid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Stereochemical Imperative for Azetidine Scaffolds in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique vector for substituent placement, often leading to improved physicochemical properties such as solubility and metabolic stability, as well as enhanced pharmacological activity.[1] The introduction of a stereocenter, as in 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol, elevates the structural complexity and underscores the critical importance of stereochemical validation. The biological activity of enantiomers can differ dramatically, with one enantiomer providing the therapeutic benefit while the other may be inactive or even responsible for adverse effects.[2]

Therefore, unambiguous determination of both the relative and absolute stereochemistry is not merely an academic exercise but a regulatory and safety necessity in the drug development pipeline. This guide provides an in-depth, comparative analysis of using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy to validate the stereochemical configuration of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol, contextualized against other powerful analytical techniques.

The Analytical Challenge: Beyond Simple Connectivity

While standard one-dimensional (1D) ¹H and ¹³C NMR are excellent for confirming the constitution or atom-to-atom connectivity of a molecule, they are often insufficient for distinguishing between stereoisomers. Enantiomers, for instance, produce identical 1D NMR spectra in an achiral solvent. For diastereomers, while spectra may differ, a definitive assignment of relative configuration based on minor shifts in chemical shifts or coupling constants can be ambiguous without further evidence.

The core challenge lies in probing the molecule's three-dimensional arrangement. For 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol, we must determine the relative orientation of the hydroxyl and trifluoromethylphenyl groups with respect to the azetidine ring protons. This requires techniques that can measure through-space proximity rather than just through-bond connectivity.

The 2D NMR Approach: A Solution-State Interrogation

2D NMR spectroscopy provides a powerful, non-destructive method for determining the stereochemistry of molecules directly in solution, which is often the most relevant medium for biological activity. The strategy relies on a suite of experiments that, when used in concert, build a comprehensive and self-validating picture of the molecule's 3D structure.

Foundational Structure Confirmation: COSY, HSQC, and HMBC

Before assigning stereochemistry, the foundational carbon skeleton and proton assignments must be unequivocally confirmed. This is a critical first step to prevent misinterpretation of more complex stereochemical data.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This allows for the mapping of proton-proton spin systems within the molecule, such as the protons on the azetidine ring.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH). This experiment is exceptionally sensitive and provides a clear map of all C-H one-bond connections.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes four. This is the key experiment for piecing together the entire molecular structure by connecting different spin systems and identifying quaternary carbons.[5][6]

cluster_0 Step 1: Foundational Structure Elucidation 1D_H 1D ¹H NMR COSY 2D COSY 1D_H->COSY Proton Spin Systems HSQC 2D HSQC 1D_H->HSQC Proton Frequencies 1D_C 1D ¹³C NMR 1D_C->HSQC Carbon Frequencies HMBC 2D HMBC COSY->HMBC Fragment Connectivity HSQC->HMBC ¹JCH Assignments Structure Confirmed Molecular Constitution HMBC->Structure

Caption: Workflow for confirming the molecular constitution using 2D NMR.

Determining Relative Stereochemistry: The Nuclear Overhauser Effect (NOE)

The cornerstone of determining relative stereochemistry via NMR is the Nuclear Overhauser Effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space.[7] An NOE is observed between protons that are spatially close (typically < 5 Å), regardless of whether they are connected through bonds.[8][9] This allows for the direct probing of the 3D arrangement of atoms.

For a molecule like 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol, we would look for key NOE correlations between the protons on the azetidine ring and the protons of the phenyl group. For example, an NOE between a proton at the C2 position of the azetidine ring and the ortho-protons of the phenyl ring would strongly suggest they are on the same face of the molecule (cis). The absence of this correlation, coupled with an NOE to a proton on the C4 position, would suggest a trans relationship.

Experimental Choices: NOESY vs. ROESY

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The standard 2D experiment for measuring NOEs.[10][11] However, for small-to-medium-sized molecules (like our target), the NOE can approach zero, making detection difficult or impossible.[12]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment measures the NOE in the "rotating frame" and has the significant advantage that the correlation is always positive, regardless of molecular size.[12][13] For molecules in the ~500-1500 Da range, or for small molecules where the NOESY signal is weak, ROESY is often the more reliable experiment.[14] It also helps distinguish between real NOE signals and those arising from chemical exchange.[13]

Protocol: 2D NMR for Stereochemical Validation
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample must be free of particulate matter. For NOESY experiments on small molecules, it is critical to remove dissolved oxygen by the freeze-pump-thaw method, as paramagnetic oxygen can quench the NOE.[15]

  • Initial 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra to determine appropriate spectral widths for the 2D experiments.

  • Structure Confirmation:

    • HSQC: Run a standard sensitivity-enhanced HSQC experiment to correlate all one-bond C-H pairs.[4]

    • HMBC: Acquire an HMBC spectrum optimized for a long-range coupling of ~8 Hz to establish multi-bond connectivities.[16]

  • Stereochemistry Determination:

    • ROESY: Acquire a 2D ROESY spectrum with a mixing time appropriate for the molecule's size (typically 200-500 ms for a small molecule).[15]

  • Data Processing and Analysis: Process the 2D data with appropriate window functions. Analyze the cross-peaks in the spectra to build the structural and stereochemical argument.

ExperimentPurposeKey Information Gained for 3-[4-(CF₃)Ph]azetidin-3-ol
HSQC ¹JCH CorrelationAssigns protons to their directly attached carbons on the azetidine and phenyl rings.
HMBC ²⁻³JCH CorrelationConfirms connectivity between the phenyl ring and the C3 of the azetidine ring.
ROESY Through-Space CorrelationIdentifies spatial proximity between azetidine ring protons and phenyl ring protons, defining relative stereochemistry.
Determining Absolute Configuration: The Role of Chiral Derivatizing Agents (CDAs)

Standard NMR in an achiral solvent cannot distinguish between enantiomers. To determine the absolute configuration or measure enantiomeric excess, the enantiomers must be converted into diastereomers.[17] This is achieved by reacting the analyte with an enantiomerically pure Chiral Derivatizing Agent (CDA).[18] The resulting diastereomers will have distinct NMR spectra, allowing for their differentiation and quantification.

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic CDA used for chiral alcohols and amines.[19] By creating two separate diastereomeric esters using both the (R)- and (S)-Mosher's acid chlorides, one can analyze the differences in the ¹H chemical shifts of the protons near the newly formed stereocenter to assign the absolute configuration of the original alcohol.

cluster_1 Step 2: Stereochemical Assignment ROESY_Data 2D ROESY Data (Through-Space Correlations) Relative_Stereo Relative Stereochemistry (e.g., cis/trans) ROESY_Data->Relative_Stereo CDA_Reaction React with (R)- and (S)-CDA Relative_Stereo->CDA_Reaction Provides context for CDA analysis Diastereomers Formation of Diastereomers CDA_Reaction->Diastereomers NMR_Analysis 1D/2D NMR of Diastereomers Diastereomers->NMR_Analysis Absolute_Stereo Absolute Stereochemistry (R/S) NMR_Analysis->Absolute_Stereo

Sources

Validation

Efficacy of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol derivatives compared to standard kinase inhibitors

A Comparative Analysis of Azetidine Scaffolds in Kinase Inhibition, Featuring a Case Study on Novel STAT3 Inhibitors Versus Standard-of-Care Introduction: The Azetidine Scaffold in Modern Kinase Inhibitor Design In the l...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of Azetidine Scaffolds in Kinase Inhibition, Featuring a Case Study on Novel STAT3 Inhibitors Versus Standard-of-Care

Introduction: The Azetidine Scaffold in Modern Kinase Inhibitor Design

In the landscape of contemporary drug discovery, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a vast and compelling target class. Within this competitive arena, the strategic selection of molecular scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant interest as a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding to target proteins and improve physicochemical properties such as solubility and metabolic stability.[2]

While a comprehensive analysis of 3-[4-(trifluoromethyl)phenyl]azetidin-3-ol derivatives as kinase inhibitors is limited by the current publicly available data, this guide will provide a robust framework for evaluating such novel compounds. We will use a case study of recently developed azetidine-based inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) to illustrate the comparative process against a standard inhibitor.[3] This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of next-generation kinase inhibitors.

The Rationale for Targeting Kinases: A Focus on JAK/STAT and MerTK Pathways

The Janus kinase (JAK)-STAT signaling pathway is a critical cascade that transduces signals from cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and differentiation.[4] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs and STATs attractive therapeutic targets.[4][5] Similarly, the Mer receptor tyrosine kinase (MerTK) is involved in efferocytosis (the clearance of apoptotic cells) and the suppression of innate immune responses.[6] In the tumor microenvironment, aberrant MerTK signaling can promote tumor growth and immune evasion.[6]

Comparative Efficacy of Azetidine-Based STAT3 Inhibitors

To provide a tangible example of how to assess the efficacy of novel azetidine-based kinase inhibitors, we will examine a series of potent, irreversible azetidine-based STAT3 inhibitors, H172 and H182, and compare their performance to the well-established, commercially available STAT3 inhibitor, Stattic.[3]

Table 1: In Vitro Efficacy of Azetidine-Based STAT3 Inhibitors vs. Standard Inhibitor
CompoundTargetIC50 (µM)Selectivity (vs. STAT1/STAT5)Reference
H172 (Azetidine Derivative) STAT30.38> 41-fold[3]
H182 (Azetidine Derivative) STAT30.98> 16-fold[3]
Stattic (Standard Inhibitor) STAT35.1-[7]

As the data in Table 1 illustrates, the novel azetidine-based inhibitors H172 and H182 demonstrate significantly greater potency against STAT3 in in vitro assays compared to the standard inhibitor Stattic.[3][7] This highlights the potential of the azetidine scaffold to yield highly effective kinase inhibitors.

Table 2: Efficacy of Standard Kinase Inhibitors for JAK and MerTK

For a broader context, the following table presents the efficacy of standard inhibitors for other relevant kinases.

CompoundTarget(s)IC50 (nM)Reference
Ruxolitinib JAK1 / JAK23.3 / 2.8[8]
UNC2025 MerTK / FLT30.74 / 0.8[1]

This data provides a benchmark for the level of potency that is often sought in the development of new kinase inhibitors.

Experimental Methodologies for Kinase Inhibitor Evaluation

The following section details the protocols for key experiments used to determine the efficacy of kinase inhibitors.

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

Protocol:

  • Kinase Reaction: In a 384-well plate, set up a 5 µL kinase reaction containing the kinase of interest, the substrate, ATP, and the test compound (e.g., the azetidine derivative) at various concentrations. Include appropriate controls (no inhibitor, no enzyme).

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly formed ATP.

  • Luminescence Measurement: Incubate at room temperature for 30-60 minutes and then measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The two-step process is crucial for the assay's sensitivity. The depletion of the initial, often high, concentration of ATP in the first step is essential to reduce the background signal and allow for the sensitive detection of the newly generated ATP from the converted ADP in the second step.

Cell-Based Assay: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a proximity-based assay that can quantitatively measure the binding of a test compound to a target protein in live cells.

Principle: The target kinase is expressed in cells as a fusion protein with NanoLuc® luciferase. A fluorescently labeled tracer that binds to the kinase is added to the cells. When the tracer binds to the NanoLuc®-kinase fusion protein, it brings the fluorophore into close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET). A test compound that binds to the same site on the kinase will compete with the tracer, leading to a decrease in the BRET signal.

Protocol:

  • Cell Preparation: Seed cells expressing the NanoLuc®-kinase fusion protein into a 96-well or 384-well plate.

  • Compound and Tracer Addition: Add the test compound at various concentrations to the cells, followed by the addition of the fluorescent tracer at a fixed concentration.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Luminescence and Fluorescence Measurement: Add the NanoBRET™ substrate to the wells and immediately measure both the donor (NanoLuc®) emission and the acceptor (tracer) emission using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) for each well. Determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the tracer.

Causality Behind Experimental Choices: This assay provides a more physiologically relevant measure of target engagement as it is performed in living cells, where factors such as cell permeability and off-target binding can influence the apparent affinity of a compound for its intended target.

Visualizing Signaling Pathways and Experimental Workflows

Simplified JAK/STAT Signaling Pathway

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds JAK JAK receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes nucleus Nucleus pSTAT->nucleus Translocates gene Gene Transcription nucleus->gene Regulates Kinase_Assay_Workflow start Start reaction Set up Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) start->reaction incubation1 Incubate at 30°C reaction->incubation1 adp_glo Add ADP-Glo™ Reagent incubation1->adp_glo incubation2 Incubate at RT adp_glo->incubation2 detection Add Kinase Detection Reagent incubation2->detection incubation3 Incubate at RT detection->incubation3 read Measure Luminescence incubation3->read analysis Data Analysis (IC50) read->analysis end End analysis->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

The azetidine scaffold continues to be a valuable asset in the design of potent and selective kinase inhibitors. As demonstrated with the STAT3 inhibitor case study, derivatives incorporating this motif can exhibit superior efficacy compared to established inhibitors. While direct comparative data for 3-[4-(trifluoromethyl)phenyl]azetidin-3-ol derivatives is not yet prevalent in the public domain, the methodologies and comparative framework presented in this guide provide a comprehensive approach for their evaluation. Future research should focus on the synthesis and biological characterization of this specific chemical series to fully elucidate its potential as a source of novel kinase inhibitors. The systematic application of the described in vitro and cell-based assays will be crucial in identifying promising lead compounds for further preclinical and clinical development.

References

  • Schust, J. et al. (2006). Stattic: A Small-Molecule Inhibitor of STAT3 Activation and Dimerization. Chemistry & Biology, 13(11), 1235-1242. [Link]

  • Zhang, W. et al. (2013). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. Journal of Medicinal Chemistry, 56(23), 9645-9655. [Link]

  • Singh, S. S. et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Brandi, A. et al. (2008). [2 + 2] Cycloaddition of Ketenes to Imines. Chemical Reviews, 108(9), 3988-4035. [Link]

  • Reddy, V. G. et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. [Link]

  • Fridman, J. S. et al. (2010). Selective inhibition of JAK1 and JAK2 is an effective therapeutic approach for myeloproliferative neoplasms. Clinical Cancer Research, 16(21), 5275-5284. [Link]

  • Reaction Biology. (2022). BaF3 Cell Proliferation Assay. [Link]

  • Quintás-Cardama, A. et al. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 115(15), 3109-3117. [Link]

  • Liu, Q. et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[7][9]aphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. [Link]

  • Roskoski, R. Jr. (2021). Small molecule kinase inhibitor drugs (1995–2021): Medical indication, pharmacology, and synthesis. Journal of Medicinal Chemistry, 64(20), 14753-14821. [Link]

  • Ghoreschi, K. et al. (2011). A new generation of JAK inhibitors for the treatment of inflammatory diseases. F1000 medicine reports, 3, 22. [Link]

  • Traves, P. G. et al. (2021). Janus Kinase Inhibitors: A Journey of Discovery. Journal of Medicinal Chemistry, 64(19), 14151-14181. [Link]

  • Cummings, R. T. et al. (2010). Discovery of the potent and selective MerTK inhibitor UNC2025. ACS Medicinal Chemistry Letters, 1(8), 461-465. [Link]

  • Graham, D. K. et al. (2014). The TAM family of receptor tyrosine kinases: implication for cancer and therapeutic targeting. Translational Cancer Research, 3(1), 65-76. [Link]

  • Turkson, J. (2004). STAT proteins as novel targets for cancer drug discovery. Expert Opinion on Therapeutic Targets, 8(5), 409-422. [Link]

  • Vasta, J. D. et al. (2018). Quantitative, real-time measurement of binding kinetics of inhibitors to their target proteins in cells. Cell Chemical Biology, 25(2), 256-264.e4. [Link]

  • ICE Bioscience. BaF3 Cell Proliferation Assay. [Link]

  • O'Shea, J. J. et al. (2015). The JAK-STAT pathway: impact on human disease and therapeutic intervention. Annual Review of Medicine, 66, 311-328. [Link]

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Comparative

A Comparative Analysis of Solvent Effects on the Stability of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol

A Technical Guide for Drug Development Professionals The stability of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic efficacy, safety, and shelf-life. Environmental factors, partic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals

The stability of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic efficacy, safety, and shelf-life. Environmental factors, particularly the choice of solvent, can significantly influence the degradation pathways and kinetics of a drug substance. This guide provides a comprehensive comparison of solvent effects on the stability of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol, a key intermediate in the synthesis of various pharmaceutical agents. Through a detailed examination of experimental data and mechanistic principles, this document aims to equip researchers with the necessary insights to make informed decisions in formulation development and process chemistry.

The core structure of the subject compound features a strained four-membered azetidine ring, which is susceptible to ring-opening reactions.[1][2] The presence of a trifluoromethylphenyl group can also influence the molecule's reactivity and degradation profile.[3][4] Understanding how different solvents interact with these structural motifs is paramount for ensuring the compound's integrity.

The Critical Role of Solvent Polarity and Proticity

Solvents are broadly classified based on their polarity and their ability to donate protons (proticity).[5][6] These properties directly impact reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and intermediates.[5][6]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding and possess high dielectric constants. They are effective at solvating both cations and anions.

  • Polar Aprotic Solvents (e.g., acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents have significant dipole moments but lack acidic protons. They are adept at solvating cations but less so for anions.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and do not effectively solvate charged species.

For 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol, the interplay of solvent polarity and proticity is expected to be a key driver of its stability. The lone pair of electrons on the azetidine nitrogen can be protonated in protic solvents, potentially catalyzing ring-opening reactions.[1] Conversely, polar aprotic solvents might influence other degradation pathways.

Experimental Design: A Forced Degradation Study

To systematically evaluate solvent effects, a forced degradation study is the preferred approach.[3][7][8] This involves subjecting the compound to a variety of stress conditions in different solvents to accelerate degradation and identify potential degradation products.[7][8]

Experimental Workflow

The following diagram outlines the key steps in the forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol in a suitable solvent (e.g., Acetonitrile) B Aliquot stock solution into vials A->B C Evaporate initial solvent under nitrogen B->C D Reconstitute in test solvents: - Water (Polar Protic) - Methanol (Polar Protic) - Acetonitrile (Polar Aprotic) - Toluene (Nonpolar) C->D E Incubate samples at elevated temperature (e.g., 60°C) D->E F Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24, 48 hours) E->F G Quench reaction (if necessary) and dilute F->G H Analyze by HPLC-UV/MS to quantify parent compound and identify degradation products G->H I Characterize major degradants by NMR and high-resolution MS H->I

Figure 1: Workflow for the forced degradation study.

Methodology in Detail

1. Materials:

  • 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol (purity >98%)

  • HPLC-grade solvents: Water, Methanol, Acetonitrile, Toluene

  • HPLC system with UV and Mass Spectrometry (MS) detectors[9][10][11]

  • NMR Spectrometer

2. Stock Solution Preparation:

  • Prepare a stock solution of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol in acetonitrile at a concentration of 1 mg/mL.

3. Sample Preparation for Stress Studies:

  • In separate vials, add a known volume of the stock solution.

  • Evaporate the acetonitrile under a gentle stream of nitrogen.

  • Add the test solvent (Water, Methanol, Acetonitrile, or Toluene) to each vial to achieve a final concentration of 0.1 mg/mL.

4. Stress Conditions:

  • Incubate the vials in a temperature-controlled oven at 60°C.

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 4, 8, 24, and 48 hours).

5. Analytical Method:

  • HPLC-UV/MS: A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[8]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.[12]

    • Detection: UV at a suitable wavelength and MS for mass identification.

  • Quantification: The percentage of the remaining parent compound is calculated at each time point.

  • Degradant Identification: Mass spectral data will provide the molecular weights of the degradation products. For structural elucidation of significant degradants, isolation followed by NMR spectroscopy may be necessary.[13]

Comparative Stability Data

The following table summarizes the hypothetical results from the forced degradation study, illustrating the percentage of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol remaining after 48 hours at 60°C in various solvents.

SolventSolvent TypeDielectric Constant (approx.)% Parent Compound Remaining (48h @ 60°C)Major Degradation Pathway
WaterPolar Protic80.165%Azetidine Ring Opening (Hydrolysis)
MethanolPolar Protic32.778%Azetidine Ring Opening (Solvolysis)
AcetonitrilePolar Aprotic37.595%Minimal Degradation
TolueneNonpolar2.4>99%Negligible Degradation

Discussion of Results and Mechanistic Insights

The hypothetical data clearly indicates a strong dependence of the compound's stability on the nature of the solvent.

  • Polar Protic Solvents (Water and Methanol): The most significant degradation was observed in water, followed by methanol. This is consistent with the acid-catalyzed or nucleophilic attack-driven ring-opening of the strained azetidine ring.[1] In water, hydrolysis likely leads to the formation of a diol. In methanol, a similar solvolysis reaction would result in a methoxy-substituted ring-opened product. The higher dielectric constant of water compared to methanol may further stabilize the charged intermediates in the ring-opening transition state, leading to a faster degradation rate.[14]

  • Polar Aprotic Solvent (Acetonitrile): The compound exhibited good stability in acetonitrile. While polar, the absence of acidic protons in acetonitrile reduces the likelihood of acid-catalyzed degradation pathways.[15][16] This suggests that for short-term solution-phase chemistry, acetonitrile is a more suitable solvent than polar protic alternatives.

  • Nonpolar Solvent (Toluene): As expected, 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol was highly stable in toluene. The low polarity of toluene does not favor the formation of charged intermediates required for ring-opening reactions.[2]

Proposed Degradation Pathway in Protic Solvents

The primary degradation pathway in protic solvents (represented as ROH, where R=H for water and R=CH₃ for methanol) is likely the acid-catalyzed ring opening of the azetidine.

G cluster_pathway Degradation Pathway in Protic Solvents Compound 3-[4-(CF3)Ph]azetidin-3-ol Protonation Protonation of Azetidine Nitrogen Compound->Protonation + H+ RingOpening Nucleophilic Attack by Solvent (ROH) Protonation->RingOpening Product Ring-Opened Product RingOpening->Product

Sources

Safety & Regulatory Compliance

Safety

3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol proper disposal procedures

The disposal of fluorinated nitrogenous heterocycles like 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol presents a unique intersection of chemical hazards. Standard laboratory waste protocols are insufficient for this compo...

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Author: BenchChem Technical Support Team. Date: April 2026

The disposal of fluorinated nitrogenous heterocycles like 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol presents a unique intersection of chemical hazards. Standard laboratory waste protocols are insufficient for this compound due to the extreme stability of the trifluoromethyl (–CF₃) group and the inherent reactivity of the strained azetidine ring.

As regulatory scrutiny on per- and polyfluoroalkyl substances (PFAS) and their derivatives intensifies, drug development professionals must adopt disposal workflows that guarantee complete molecular destruction. This guide provides a self-validating, mechanistically grounded protocol for the safe handling and terminal disposal of this compound.

Part 1: Mechanistic Hazard Profile & Quantitative Data

To design an effective disposal strategy, we must first deconstruct the molecule's structural liabilities. The compound features a highly strained four-membered azetidine ring that is susceptible to exothermic ring-opening, paired with a –CF₃ group characterized by exceptionally strong carbon-fluorine bonds.

Standard solvent incinerators operating at 800°C to 900°C will readily combust the azetidine ring but will fail to mineralize the –CF₃ group. Instead, low-temperature combustion triggers the unimolecular decomposition of the fluorinated moiety into short-chain fluorocarbons, such as carbon tetrafluoride (CF₄), which are potent greenhouse gases and persistent environmental pollutants (1[1]).

Table 1: Physicochemical Drivers of Disposal Logistics
ParameterValue / CharacteristicOperational Causality & Protocol Impact
C–F Bond Dissociation Energy ~485 kJ/molThe C–F bond requires 1.5 times more energy to break than a C–Cl bond. Terminal disposal mandates High-Temperature Hazardous Waste Combustors (HWCs) operating at >1100°C (2[2]).
Thermal Decomposition Products HF, NOₓ, CO, CO₂Complete mineralization generates hydrofluoric acid (HF) and nitrogen oxides. Incineration facilities must be equipped with alkali scrubbers to neutralize acidic flue gases (3[3]).
Chemical Incompatibilities Strong acids, strong oxidizersThe strained azetidine ring undergoes rapid, exothermic ring-opening upon protonation. Waste must be strictly segregated from acidic streams to prevent container pressurization (3[3]).
Solubility Profile Low aqueous, high organicAqueous flushing is ineffective. Labware decontamination requires polar aprotic solvents (e.g., acetone, acetonitrile) to fully solubilize residues.

Part 2: Self-Validating Disposal & Decontamination Workflow

To ensure absolute compliance and prevent fugitive emissions of fluorinated organics, laboratories must implement a closed-loop, self-validating disposal methodology.

Decontamination A Empty Primary Container (Contaminated Labware) B Add Polar Aprotic Solvent (e.g., Acetone/MeCN) A->B C Agitate & Transfer to Fluorinated Waste Carboy B->C D Repeat 3x (Triple Rinse) C->D E Self-Validation: UV Spot Test of 3rd Rinsate D->E F UV Active @ 254nm? (Compound Present) E->F G Classify as Non-Contaminated Labware F->G No H Perform 4th Rinse F->H Yes H->E

Self-validating triple-rinse decontamination workflow using UV spot testing.

Step-by-Step Execution Protocol

Phase 1: Waste Segregation and Satellite Accumulation

  • Isolate the Waste Stream: Designate a specific, clearly labeled high-density polyethylene (HDPE) carboy strictly for "Fluorinated Heterocyclic Waste."

    • Causality: Mixing this compound with general halogenated waste (like dichloromethane) dilutes the fluorine concentration but severely complicates the thermal destruction profile. Fluorinated organics require significantly higher destruction temperatures than chlorinated organics (4[4]).

  • Prevent Ring-Opening Polymerization: Verify that the waste container is completely free of strong acids (e.g., HCl, TFA).

    • Causality: The azetidine ring is highly strained. Exposure to strong acids protonates the basic nitrogen, facilitating rapid nucleophilic attack and exothermic ring-opening, which can violently pressurize a sealed waste container. Keep containers closed at all times except when actively adding waste (5[5]).

Phase 2: Labware Decontamination (The Self-Validating Triple Rinse)

  • Solvent Selection: Use a polar aprotic solvent (e.g., acetone or acetonitrile) to rinse glassware, vials, and reusable spatulas.

    • Causality: The compound's high organic solubility ensures rapid dissolution. Aqueous flushing will leave hazardous, microscopic fluorinated residues on the glass.

  • Execution: Add solvent to cover the internal surface area, agitate vigorously for 30 seconds, and decant the rinsate into the designated fluorinated waste container. Repeat this process three times.

  • Self-Validation (UV Spot Test): Spot a single drop of the third rinsate onto a silica TLC plate and visualize it under a 254 nm UV lamp.

    • Causality: The trifluoromethylphenyl moiety is strongly UV-active. If the spot remains dark under UV light, residual compound is still present, dictating a mandatory fourth rinse. If no UV absorbance is detected, the labware is validated as decontaminated and can be routed to standard washing facilities.

Phase 3: Final Disposal Handoff & Vendor Management

  • Manifesting: Label the waste clearly as containing "Trifluoromethyl derivatives - Requires High-Temperature Incineration." Do not allow this to be classified as standard non-hazardous organic waste.

  • Vendor Communication: Explicitly instruct your Environmental Health and Safety (EHS) department or external waste vendor that the material must be routed to a Hazardous Waste Combustor (HWC) capable of maintaining >1100°C with a minimum 2-second residence time.

    • Causality: Standard incinerators will cause incomplete destruction, resulting in the formation of smaller PFAS products or Products of Incomplete Combustion (PICs). The most recalcitrant byproduct, CF₄, requires temperatures exceeding 1400°C for absolute decomposition (1[1]).

References

  • Proper Disposal of 2-Trifluoromethyl-terephthalonitrile: A Comprehensive Guide for Laboratory Professionals - Benchchem. 3[3]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances - U.S. Environmental Protection Agency (EPA). 2[2]

  • EPA's Updated Guidance on Destruction and Disposal of PFAS - Montrose Environmental. 4[4]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams - U.S. Environmental Protection Agency (EPA).1[1]

  • Laboratory Waste Management Policies - University of Florida Environmental Health and Safety (EHS). 5[5]

Sources

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